molecular formula C14H11N B1356631 3-(Phenylethynyl)aniline CAS No. 51624-44-3

3-(Phenylethynyl)aniline

Cat. No.: B1356631
CAS No.: 51624-44-3
M. Wt: 193.24 g/mol
InChI Key: BOKCJGOOHNNDCL-UHFFFAOYSA-N
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Description

3-(Phenylethynyl)aniline is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKCJGOOHNNDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540613
Record name 3-(Phenylethynyl)aniline
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51624-44-3
Record name 3-(Phenylethynyl)aniline
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Record name 3-(2-phenylethynyl)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(Phenylethynyl)aniline (CAS Number: 51624-44-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

3-(Phenylethynyl)aniline is a bifunctional aromatic compound featuring a reactive ethynyl group and a nucleophilic amino group. This unique molecular architecture positions it as a critical building block in advanced materials science, particularly in the synthesis of high-performance thermosetting polymers. Its primary application lies in its role as a reactive end-capper for polyimide oligomers. The terminal phenylethynyl group undergoes thermal crosslinking at elevated temperatures, forming a highly stable, rigid network structure without the evolution of volatile byproducts. This curing mechanism significantly enhances the thermal and mechanical properties of the resulting polymers, making them suitable for demanding applications in the aerospace, aviation, and microelectronics industries.

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, reactivity, and a detailed examination of its application in high-temperature polyimides.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purity assessment, and effective utilization in synthesis.

Core Physical Properties
PropertyValueSource
CAS Number 51624-44-3N/A
Molecular Formula C₁₄H₁₁N[1][2]
Molecular Weight 193.24 g/mol [1][2]
Appearance White to off-white solid[3]
Solubility Insoluble in water[4]

Note: Specific melting and boiling points are not consistently reported in publicly available literature, but the compound is a solid at room temperature.

Spectroscopic Data for Structural Elucidation
  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amine group. Protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing alkyne, leading to complex splitting patterns in the aromatic region (approx. 6.5-7.5 ppm). The protons of the phenyl group attached to the alkyne will also resonate in this region. The amine (-NH₂) protons typically appear as a broad singlet.

  • ¹³C NMR: The spectrum will display 10 unique carbon signals (due to symmetry in the phenyl group). The two carbons of the alkyne bond are characteristic, resonating around 80-95 ppm. The aromatic carbons will appear in the typical downfield region of 110-150 ppm.

  • FT-IR: Key vibrational modes will confirm the presence of the functional groups. Expected characteristic peaks include: N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡C triple bond stretch (a weak to medium band around 2210 cm⁻¹), and C-H stretching from the aromatic rings (above 3000 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of approximately 193.24.

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction forms the crucial carbon-carbon bond between an aryl halide and a terminal alkyne.

Reaction Principle

The synthesis involves the coupling of 3-iodoaniline with phenylacetylene . The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. The higher reactivity of the carbon-iodine bond allows for selective coupling.

Caption: Workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methods for Sonogashira couplings.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Solvent and Reagents Addition: Add an anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like triethylamine (TEA, ~2-3 eq).

  • Alkyne Addition: Add phenylacetylene (1.1-1.2 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous ammonium chloride solution to remove the amine hydrochloride salt.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Polymerization Mechanism

The utility of this compound as a monomer stems from the distinct reactivity of its two functional groups. The aniline moiety serves as a nucleophile in polycondensation reactions to form the polymer backbone, while the phenylethynyl group acts as a latent reactive site for thermal crosslinking.

Application as a Polyimide End-Capper

In the synthesis of phenylethynyl-terminated imide (PETI) oligomers, this compound is used as an end-capping agent to control the molecular weight of the polymer chains.

Polyimide_Formation cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Dianhydride Aromatic Dianhydride PAA Poly(amic acid) Oligomer (with amine end-groups) Dianhydride->PAA Diamine Aromatic Diamine Diamine->PAA EndCapper This compound Imide_Oligomer Phenylethynyl-Terminated Imide Oligomer (PETI) EndCapper->Imide_Oligomer PAA->Imide_Oligomer End-capping with This compound & Cyclodehydration

Caption: Two-step synthesis of a PETI oligomer.

The process typically involves two steps:

  • Poly(amic acid) Formation: An aromatic dianhydride reacts with an excess of an aromatic diamine in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) oligomer with amine-terminated chain ends.

  • Imidization and End-Capping: this compound is added to the reaction mixture. The temperature is then elevated (often with a chemical dehydrating agent or by azeotropic distillation) to convert the amic acid linkages to imide rings and to react the terminal amine groups with the end-capper. This results in a fully imidized, phenylethynyl-terminated oligomer.

Thermal Curing Mechanism

The phenylethynyl end groups are the key to the thermosetting nature of these materials. Upon heating to high temperatures (typically 350-420°C), these groups undergo a complex series of reactions, including chain extension, branching, and crosslinking.[5] This process converts the processable, lower molecular weight oligomers into an infusible, insoluble, and highly rigid polymer network. A significant advantage of this curing chemistry is that it is an addition polymerization, meaning no volatile byproducts are released, which is critical for producing void-free composites and adhesives.[6]

Applications in High-Performance Polymers

The primary application of this compound is as a reactive end-capper to create thermosetting polyimides with superior performance characteristics.

Advantages of 3-Phenylethynyl Aniline End-Capping
  • High Curing Temperature: The use of 3-phenylethynyl aniline results in a higher curing temperature (380-420°C) compared to other acetylene-based end-cappers.[5] This provides a wider "processing window"—a larger temperature range between the resin's softening point and its curing onset—which is highly advantageous for manufacturing processes like resin transfer molding (RTM).[5]

  • Exceptional Thermal Stability: The resulting crosslinked network exhibits outstanding thermal and thermo-oxidative stability. Polymers derived from this monomer can have glass transition temperatures (Tg) well above 300°C and decomposition temperatures (Td) exceeding 500°C.[7]

  • Excellent Mechanical Properties: The rigid, crosslinked structure imparts high strength and modulus to the final material. Cured polyimides can achieve high tensile and flexural strength, making them suitable for structural components in demanding environments.[5][8]

  • Solvent Resistance: The crosslinked network structure renders the cured polymer highly resistant to solvents.[5]

Performance Data of Derived Polyimides

The properties of the final cured polyimide depend on the backbone chemistry and the molecular weight of the initial oligomer. However, representative data for phenylethynyl-terminated systems demonstrate their high-performance nature.

PropertyTypical Value Range
Glass Transition Temp. (Tg) 330 - 400 °C
5% Weight Loss Temp. (Td5) 480 - 570 °C
Tensile Strength 50 - 168 MPa
Flexural Strength ~126 MPa

(Note: These values are representative of various phenylethynyl-terminated polyimide systems and are provided for comparative purposes.)[5]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the precautions appropriate for aromatic amines, which are a class of compounds with potential toxicity.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled. Some are suspected of causing genetic defects or cancer.[9][10][11] Handle as a hazardous chemical.

  • Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents and strong acids.

Conclusion

This compound is a specialized but highly valuable monomer for the development of advanced, high-performance polymers. Its ability to act as a high-temperature reactive end-capper provides a powerful tool for polymer chemists to design materials with exceptional thermal stability, mechanical strength, and processability. The continued development of polyimides based on this chemistry is critical for advancing material capabilities in the aerospace and electronics sectors, enabling components that can withstand increasingly extreme operating conditions.

References

Please note that full-text access to some articles may require a subscription.

  • McGrath, J. E., et al. (1993). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. MRS Online Proceedings Library, 305.
  • Gao, L., et al. (2022). Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide. Polymers (Basel), 14(12), 2369. [Link]

  • Hong, W. J., et al. (2022). Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. Chinese Journal of Polymer Science, 40, 107–120. [Link]

  • Hergenrother, P. M., et al. (2006). Phenylethynyl Terminated Imide (PETI) Composites Made by High Temperature VARTM. NASA Technical Reports Server.
  • Liaw, D. J., et al. (2021). Preparation and Properties of Electrospun Phenylethynyl—Terminated Polyimide Nano-Fibrous Membranes with Potential Applications as Solvent-Free and High-Temperature Resistant Adhesives for Harsh Environments. Membranes, 11(6), 438. [Link]

  • Werkmeister, S., Junge, K., & Beller, M. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Green Chemistry.
  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Aniline. [Link]

  • Google Patents. CN102180800A - Synthesis method of aniline compound.
  • Beilstein Journal of Organic Chemistry. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. [Link]

  • Royal Society of Chemistry. ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. [Link]

  • ResearchGate. Scheme 3 Scope of 2-phenylethynyl aniline derivatives a,b. a Reaction.... [Link]

  • Chemguide. the preparation of phenylamine (aniline). [Link]

  • PubChem. 2-(2-Phenylethynyl)aniline. [Link]

  • PubChem. N-(1-Phenylethyl)aniline. [Link]

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Synthesis of 3-(phenylethynyl)aniline from 3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 3-(phenylethynyl)aniline via Sonogashira Coupling

Abstract

This technical guide provides a comprehensive overview and a field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized centers. This document delves into the intricate mechanism of the palladium and copper co-catalyzed reaction, offers a detailed, step-by-step experimental procedure for the coupling of 3-iodoaniline with phenylacetylene, and provides guidance on product purification, characterization, and troubleshooting. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a reproducible and high-yielding synthetic outcome.

Introduction: The Significance of Arylalkynes and the Sonogashira Reaction

Arylalkynes, molecules containing a triple bond directly connected to an aromatic ring, are privileged structures in modern chemistry. Their rigid, linear geometry and electron-rich π-system make them crucial components in a vast array of applications, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1] The target molecule, this compound, incorporates both the arylalkyne scaffold and a versatile aniline moiety, making it a highly sought-after intermediate for the synthesis of complex molecular architectures, such as substituted indoles and other heterocyclic systems of pharmaceutical relevance.[2][3]

The premier method for constructing such C(sp²)-C(sp) bonds is the Sonogashira cross-coupling reaction.[4] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction revolutionized organic synthesis by allowing the coupling of terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[1][5] The key innovation was the use of a copper(I) salt as a co-catalyst alongside a palladium catalyst, which dramatically increased reaction rates and yields compared to earlier methods that required harsh conditions.[1][6] Its reliability, functional group tolerance, and operational simplicity have established the Sonogashira coupling as an indispensable tool in the synthetic chemist's arsenal.[7][8]

A Mechanistic Deep Dive: The "Why" Behind the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][9] The seamless interplay between these two cycles is the key to the reaction's efficiency.

The Catalytic Cycles:

The overall mechanism can be broken down into three primary stages:

  • Oxidative Addition (Palladium Cycle): The cycle begins with a catalytically active 14-electron Palladium(0) species, typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex readily undergoes oxidative addition with the aryl halide (3-iodoaniline), breaking the carbon-iodine bond and forming a square planar Pd(II) intermediate.[5] Aryl iodides are highly reactive in this step, allowing the reaction to proceed under mild conditions, often at room temperature.[1][10]

  • Deprotonation and Copper Acetylide Formation (Copper Cycle): Concurrently, the terminal alkyne (phenylacetylene) coordinates with the copper(I) co-catalyst. The amine base (e.g., triethylamine) then deprotonates the alkyne, a process facilitated by copper coordination which increases the acidity of the terminal proton.[5][9] This forms a crucial copper acetylide intermediate. Recent computational studies suggest that an anion-coordinated copper acetylide may be the true active species in the subsequent step.[11][12]

  • Transmetalation and Reductive Elimination (Cycle Intersection): The transmetalation step is often the rate-determining step of the overall reaction.[5][11] The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming an alkynyl-aryl-Pd(II) intermediate. Following a cis-trans isomerization, this intermediate undergoes reductive elimination, forging the new C(sp²)-C(sp) bond to release the final product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Figure 1: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Role of Key Reagents:

  • Palladium Catalyst: The workhorse of the reaction, facilitating the activation of the aryl halide and the final bond formation. Common precatalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[5][13]

  • Copper(I) Co-catalyst: Typically CuI, it accelerates the reaction by enabling the formation of the copper acetylide, which is more effective at transmetalation than the deprotonated alkyne alone.[7]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two purposes: it neutralizes the hydrogen halide (HI) byproduct generated during the reaction and can also serve as the solvent.[1][14]

  • Solvent: While the amine base can be used as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed to ensure solubility of all reactants and catalysts.[1][6][15]

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. Adherence to anhydrous and anaerobic conditions is critical to prevent catalyst deactivation and the primary side reaction, the oxidative homocoupling of phenylacetylene (Glaser coupling).[1][16]

Reagents and Equipment:

  • 3-Iodoaniline (C₆H₆IN)

  • Phenylacetylene (C₈H₆)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with manifold

  • Syringes and needles

  • Standard glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plate (silica gel)

Reagent Summary Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Iodoaniline219.041.01.0219 mg
Phenylacetylene102.131.21.2135 µL
Pd(PPh₃)₂Cl₂701.900.020.02 (2 mol%)14.0 mg
CuI190.450.040.04 (4 mol%)7.6 mg
Triethylamine101.19-Solvent5 mL
THF72.11-Co-solvent5 mL

Experimental Workflow Diagram:

Workflow start Reaction Setup reagents Charge flask with 3-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI start->reagents atmosphere Evacuate and backfill with N₂/Ar (3x) reagents->atmosphere solvents Add anhydrous THF and Et₃N via syringe atmosphere->solvents alkyne Add phenylacetylene dropwise via syringe solvents->alkyne reaction Stir at room temperature Monitor by TLC alkyne->reaction workup Work-up reaction->workup quench Quench with sat. aq. NH₄Cl workup->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purification & Analysis dry->purify column Purify by flash column chromatography purify->column characterize Characterize pure product (NMR, MS) column->characterize end Obtain this compound characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-iodoaniline (219 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).[15]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension until the solids are well-dispersed.

  • Alkyne Addition: Add phenylacetylene (135 µL, 1.2 mmol) dropwise to the stirring mixture via syringe over 2-3 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed efficiently without heating.[1][10]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the 3-iodoaniline spot and the appearance of a new, UV-active product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

Product Purification and Characterization

Work-up Procedure:

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a short pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.[10]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove the amine base, water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

Purification:

Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a solid.

Characterization Data:

The identity and purity of the final compound should be confirmed by spectroscopic methods.[17][18]

AnalysisExpected Result
Appearance Yellowish or off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.55-7.45 (m, 2H), 7.40-7.30 (m, 3H), 7.20 (t, 1H), 6.95 (s, 1H), 6.85 (d, 1H), 6.70 (d, 1H), 3.80 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 146.5, 131.6, 129.2, 128.8, 128.4, 124.2, 123.2, 118.6, 115.3, 90.5, 88.6
HRMS (ESI) m/z calculated for C₁₄H₁₂N [M+H]⁺: 194.0964; Found: 194.09xx

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Low reactivity of starting material.1. Use fresh, high-quality catalyst and reagents.2. Ensure proper Schlenk technique; thoroughly degas solvents before use.3. For less reactive halides (e.g., aryl bromides), gentle heating (40-60 °C) may be required.[15]
Glaser Homocoupling Presence of oxygen, which facilitates the oxidative dimerization of the alkyne.[1]1. Rigorously maintain an inert atmosphere throughout the reaction.2. Consider a "copper-free" Sonogashira protocol, which can mitigate this side reaction, though it may require a different ligand or higher temperatures.[1][4]
Incomplete Reaction Steric hindrance or deactivating electronic effects on substrates.1. Increase reaction time or apply gentle heat.2. Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition and reductive elimination.[5][19]

Conclusion

The Sonogashira coupling provides a powerful and reliable pathway for the synthesis of this compound from 3-iodoaniline and phenylacetylene. A foundational understanding of the dual catalytic mechanism, coupled with meticulous execution of the experimental protocol under anaerobic conditions, is critical for success. This guide provides the necessary theoretical background and practical steps to enable researchers to confidently perform this valuable transformation, paving the way for further discovery in drug development and materials science.

References

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  • Aziz, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

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  • Liang, Y., et al. (2015). Sonogashira coupling in natural product synthesis. ResearchGate. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Bhadra, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 5678–5699. Retrieved from [Link]

  • An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1032–1039. Retrieved from [Link]

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  • Yang, C., & Nolan, S. P. (2001). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 3(1), 1511–1514. Retrieved from [Link]

  • An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1032–1039. Retrieved from [Link]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. Retrieved from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7381. Retrieved from [Link]

  • Golden. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(10), 3948–3953. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • Kumar, V., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 2(1), 16-22. Retrieved from [Link]

  • Orozco-Gonzalez, Y., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 20(8), 13838-13854. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Retrieved from [Link]

  • Wang, L., et al. (2016). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. Molecules, 21(11), 1563. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. Retrieved from [Link]

  • MD Topology. (n.d.). 2-(Phenylethynyl)aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Youn, S. W., et al. (2017). Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Angewandte Chemie International Edition, 56(23), 6636–6640. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. Retrieved from [Link]

  • Reddit. (n.d.). Purify and dry aniline? Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-(Phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature

3-(Phenylethynyl)aniline, a molecule possessing a unique trifecta of functional groups—a primary amine, a phenyl ring, and an ethynyl linkage—serves as a pivotal building block in the synthesis of advanced materials and pharmaceutical agents.[1] Its utility in constructing complex heterocyclic systems, such as quinolines, underscores the importance of its precise structural verification. The phenylethynyl moiety provides a rigid, linear scaffold, while the aniline group offers a site for further functionalization, making a thorough understanding of its molecular architecture paramount for predictable and successful downstream applications.

This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound. As scientists and researchers, we do not merely collect data; we interpret a molecule's response to energetic interrogation. This document is structured to move from the foundational preparative context to the detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal links between experimental choices and the resulting spectral information.

The Synthetic Context: Sonogashira Coupling as the Method of Choice

The primary route for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (such as 3-iodoaniline). The choice of this reaction is deliberate; it is highly efficient and tolerant of a wide range of functional groups, including the amine present on the aniline ring, which is crucial for the integrity of the final product.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a standard laboratory procedure for the synthesis via Sonogashira coupling.

  • Reagent Preparation: To a dry Schlenk flask under an inert argon atmosphere, add 3-iodoaniline (1.0 eq), copper(I) iodide (CuI, 0.02 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of triethylamine (Et₃N) and a co-solvent like tetrahydrofuran (THF). The triethylamine also serves as the base required for the catalytic cycle.

  • Alkyne Addition: Introduce phenylacetylene (1.1 eq) to the mixture dropwise while stirring.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the mixture, filter it to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

This robust protocol provides the high-purity material necessary for unambiguous spectroscopic analysis.

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular structure.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.55 - 7.53Multiplet2HPhenyl H (ortho to alkyne)
7.37 - 7.35Multiplet3HPhenyl H (meta, para to alkyne)
7.11Triplet1HAniline H-5
6.91Triplet1HAniline H-2
6.84Doublet of doublets1HAniline H-6
6.66Doublet of doublets1HAniline H-4
3.75Broad singlet2H-NH₂

Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Expert Interpretation: The spectrum is cleanly divided into two regions: the aromatic region (6.6-7.6 ppm) and the broad amine proton signal.

  • Phenyl Group Protons (7.35-7.55 ppm): The five protons of the monosubstituted phenyl ring appear as two distinct multiplets. The downfield signal at ~7.54 ppm corresponds to the two protons ortho to the electron-withdrawing alkyne group. The upfield multiplet at ~7.36 ppm represents the remaining three protons (meta and para).

  • Aniline Ring Protons (6.66-7.11 ppm): The protons on the aniline ring are more shielded due to the electron-donating nature of the amino group. Their splitting patterns are characteristic of a 1,3-disubstituted benzene ring. The triplet at 7.11 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The signals for H-2, H-4, and H-6 appear as distinct multiplets reflecting their unique coupling relationships.

  • Amine Protons (3.75 ppm): The two protons of the primary amine appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of different parts of the molecule.

Chemical Shift (δ) ppm Assignment
146.5Aniline C-3 (C-NH₂)
131.6Phenyl C (ortho)
129.2Aniline C-5
128.8Phenyl C (para)
128.4Phenyl C (meta)
123.9Aniline C-1 (C-C≡C)
123.4Phenyl C (ipso, C-C≡C)
118.4Aniline C-6
118.1Aniline C-4
115.8Aniline C-2
89.9Alkyne C (C-Ph)
88.5Alkyne C (C-Aniline)

Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Expert Interpretation:

  • Aromatic Carbons: The spectrum shows the expected 10 signals for the aromatic carbons (6 from the aniline ring and 4 from the phenyl ring, as ortho/meta carbons are equivalent). The carbon attached to the nitrogen (C-3 of the aniline ring) is the most deshielded aromatic carbon at 146.5 ppm due to the electronegativity of the nitrogen atom.

  • Alkyne Carbons (88.5, 89.9 ppm): The two sp-hybridized carbons of the alkyne group appear in the characteristic region of 80-90 ppm. Their relatively shielded nature compared to alkene sp² carbons is a hallmark of the alkyne functional group. The slight difference in their chemical shifts is due to the different electronic environments of the attached aniline and phenyl rings.

  • Quaternary Carbons: The two carbons to which the alkyne is attached (ipso-carbons) are found at 123.4 ppm (phenyl ring) and 123.9 ppm (aniline ring). These signals are typically of lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Frequency (cm⁻¹) Vibrational Mode Intensity
3462, 3379N-H Asymmetric & Symmetric StretchMedium
3057Aromatic C-H StretchMedium-Weak
2217C≡C Alkyne StretchMedium, Sharp
1603, 1578C=C Aromatic Ring StretchStrong
1488C-N StretchMedium
756, 690C-H Out-of-plane BendingStrong

Expert Interpretation: The IR spectrum of this compound provides definitive evidence for its key structural features.

  • N-H Stretching (3462, 3379 cm⁻¹): The presence of two distinct peaks in this region is the classic signature of a primary amine (-NH₂). These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C≡C Stretching (2217 cm⁻¹): A sharp, medium-intensity peak at 2217 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch of a disubstituted alkyne. Its position and sharpness are highly diagnostic.

  • Aromatic C-H and C=C Vibrations: The peak at 3057 cm⁻¹ confirms the presence of aromatic C-H bonds. The strong absorptions at 1603 and 1578 cm⁻¹ are due to the C=C stretching vibrations within the benzene rings.

  • C-H Bending (756, 690 cm⁻¹): The strong bands in the "fingerprint region" below 800 cm⁻¹ are indicative of the substitution patterns on the aromatic rings. The bands at 756 and 690 cm⁻¹ are characteristic of monosubstituted and meta-disubstituted benzene rings, respectively.

Sources

A Comprehensive Technical Guide to the Solubility of 3-(Phenylethynyl)aniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-(phenylethynyl)aniline, a pivotal building block in the synthesis of advanced polymers, pharmaceuticals, and organic electronic materials. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles governing its solubility, a qualitative assessment in a range of common organic solvents, and a robust experimental protocol for precise quantitative determination. In the absence of extensive publicly available quantitative data, this guide empowers the user to generate reliable solubility profiles tailored to their specific applications.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No: 51624-4-3, Molecular Formula: C₁₄H₁₁N) is an aromatic amine characterized by the presence of a phenylethynyl substituent at the meta position of the aniline ring.[1][2] This unique molecular architecture imparts a combination of rigidity from the alkyne bridge and functionality from the amine group, making it a valuable precursor in materials science and medicinal chemistry. Understanding its solubility is paramount for its effective utilization in various processes, including:

  • Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing side reactions, ultimately leading to higher purity of the final product.

  • Purification and Crystallization: The selection of an appropriate solvent system with differential solubility is fundamental for the purification of this compound and its derivatives through crystallization.

  • Formulation and Drug Delivery: In the context of drug development, the solubility of active pharmaceutical ingredient (API) precursors influences the formulation strategy and bioavailability of the final drug product.

This guide will delve into the theoretical underpinnings of this compound's solubility, followed by practical methodologies for its empirical determination.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle.[3] The molecular structure of this compound, depicted below, provides key insights into its expected solubility behavior.

Caption: Molecular Structure of this compound.

Key structural features influencing solubility include:

  • Aromatic Rings: The two phenyl rings are nonpolar and contribute to van der Waals interactions. This suggests solubility in nonpolar and aromatic solvents.

  • Amine Group (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality promotes solubility in polar protic solvents.

  • Alkyne Linkage (-C≡C-): The carbon-carbon triple bond is a region of high electron density, contributing to the molecule's overall polarizability and potential for dipole-dipole interactions.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made.

Predicted Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely available in the public domain, a qualitative assessment can be inferred from its structure and the known solubility of related compounds like aniline.[4][5] Aniline itself is soluble in many organic solvents.[4] The larger, more hydrophobic structure of this compound suggests a decreased solubility in highly polar solvents like water compared to aniline, a fact supported by available data indicating it is insoluble in water.[2][6]

The following table provides a predicted solubility profile in common organic solvents at ambient temperature. It is crucial to note that these are estimations and should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to High The amine group can form hydrogen bonds with the hydroxyl group of the alcohol.
WaterLow / Insoluble The large hydrophobic phenyl and phenylethynyl groups dominate the molecule's character, limiting solubility despite the polar amine group.[2][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents are highly polar and can effectively solvate the polar amine group through dipole-dipole interactions.
Acetone, AcetonitrileModerate These solvents have a moderate polarity that can interact with the amine and alkyne functionalities.
Non-Polar Toluene, BenzeneModerate to High The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of this compound.
Hexane, CyclohexaneLow The overall polarity of this compound, due to the amine group, is likely to limit its solubility in non-polar aliphatic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents are effective at dissolving a wide range of organic compounds with moderate polarity.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental procedure is essential. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.[7]

Caption: Experimental workflow for the shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Sample Dilution:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable analytical method (e.g., HPLC-UV) for the quantification of the compound.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Advanced Predictive Models: Hansen Solubility Parameters

For a more theoretical and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be a valuable tool. The HSP model decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] The principle is that substances with similar HSP values are likely to be miscible. While the experimental determination of HSP for this compound is beyond the scope of this guide, various group contribution methods can be used to estimate these parameters, providing a rational basis for solvent selection in the absence of experimental data.[9]

Conclusion

The solubility of this compound is a critical parameter that influences its application in scientific research and industrial processes. While a comprehensive set of quantitative solubility data is not yet publicly available, this technical guide has provided a robust framework for understanding and determining this essential property. By leveraging the theoretical principles of solubility, the provided qualitative predictions, and the detailed experimental protocol, researchers and professionals can confidently establish the solubility profile of this compound in various organic solvents. This foundational knowledge will undoubtedly facilitate the optimization of synthetic routes, purification techniques, and formulation strategies involving this versatile compound.

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjVz5-P-5_7AhX5S_EDHdb0D7kQFnoECA0QAQ&url=https%3A%2F%2Fwww.hunter.cuny.edu%2Fchemistry%2Fcourses%2FCHEM222%2FEXPERIMENTS%2F1-Solubility.pdf&usg=AOvVaw2e8b9X9y_x9X9X9X9X9X9X
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjVz5-P-5_7AhX5S_EDHdb0D7kQFnoECAwQAQ&url=https%3A%2F%2Fwww.csus.edu%2Findiv%2Fm%2Fmarhenkel%2FCHEM20%2FLab%2520Manual%2FSolubility%2520Experiment.pdf&usg=AOvVaw2e8b9X9y_x9X9X9X9X9X9X
  • This compound | 51624-44-3 | BCA62444 - Biosynth. (n.d.). Retrieved from https://www.biosynth.com/p/BCA62444/3-phenylethynyl-aniline
  • Solubility of Organic Compounds. (2023). Retrieved from https://www.chem.ucla.edu/~harding/IGOC/S/solubility.html
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). Retrieved from https://www.youtube.
  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2008). International Journal of Thermophysics, 29(5), 1734–1753.
  • This compound | 51624-44-3 | BCA62444 - Biosynth. (n.d.). Retrieved from https://www.biosynth.com/p/BCA62444/3-phenylethynyl-aniline
  • This compound - CymitQuimica. (n.d.). Retrieved from https://www.cymitquimica.com/en/3-phenylethynyl-aniline
  • Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega, 3(10), 13087–13095.
  • Application of Multivariate Adaptive Regression Splines (MARSplines) for Predicting Hansen Solubility Parameters Based on 1D and 2D Molecular Descriptors Computed from SMILES String. (2019). arXiv.
  • Environments: Machine Learning Study Based on Hansen Solubility Parameters. (2025). Scilight Press.
  • Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/technical-guides/solubility-of-3-methyl-4-pyridin-4-yl-aniline
  • Aniline - Solubility of Things. (n.d.). Retrieved from https://www.solubilityofthings.
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal characteristics of 3-(phenylethynyl)aniline, a critical monomer in the synthesis of high-performance thermosetting polymers. While this compound is primarily utilized as a reactive end-capping agent to impart exceptional thermal stability to polyimides and other advanced polymer systems, a thorough understanding of its intrinsic thermal behavior is paramount for optimizing curing cycles and predicting material performance at elevated temperatures. This document synthesizes available data, outlines authoritative experimental protocols for thermal analysis, and provides expert insights into the interpretation of thermal data for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Importance of this compound in High-Temperature Applications

This compound (CAS No. 51624-44-3) is an aromatic amine featuring a terminal phenylethynyl group.[1] This unique molecular architecture makes it a cornerstone in the formulation of high-performance polymers, particularly as an end-capping agent for polyimide oligomers.[2][3] The terminal ethynyl functionality undergoes thermally induced cross-linking reactions at elevated temperatures, forming a highly robust, solvent-resistant, and thermally stable polymer network. This process, known as thermal curing, is fundamental to the production of materials used in demanding aerospace, microelectronics, and advanced composites applications.

The strategic advantage of employing this compound lies in its ability to afford a higher curing temperature, typically in the range of 380°C to 420°C.[2][3] This elevated curing window provides a significant processing advantage over traditional acetylene-terminated polyimides, allowing for better melt flow and consolidation before the onset of cross-linking. The resulting cured polyimides exhibit outstanding thermal stability, with decomposition temperatures (at 10% weight loss) often exceeding 530°C.[2]

While the thermal properties of the final cured polymers are well-documented, a detailed understanding of the thermal stability and decomposition of the this compound monomer itself is crucial for several reasons:

  • Optimizing Cure Cycles: Knowledge of the monomer's decomposition profile ensures that processing temperatures do not inadvertently degrade the reactive end-capper before the desired cross-linking can occur.

  • Predicting Shelf Life and Storage Conditions: Understanding the onset of thermal events is critical for establishing safe storage and handling protocols.

  • Mechanism-Driven Formulation: A clear picture of the thermal decomposition pathway can inform the development of new polymer systems with enhanced stability.

This guide will delve into the thermal behavior of this compound, providing both a synthesis of existing knowledge and a practical framework for its experimental determination.

Thermal Behavior of this compound: Reactivity vs. Decomposition

A critical distinction must be made between the thermal reactivity of the phenylethynyl group and the thermal decomposition of the entire molecule.

  • Thermal Reactivity (Curing): The primary thermal event of interest for this compound in a polymer matrix is the exothermic cross-linking of the ethynyl groups. This reaction typically has an onset in the range of 380°C to 450°C and is the basis for its utility as a thermosetting agent.[2]

  • Thermal Decomposition: This refers to the irreversible breakdown of the molecule into smaller, lower molecular weight fragments. While a specific decomposition temperature for the pure monomer is not extensively reported in the literature, it is understood to be a highly stable molecule. One source suggests it can be thermally decomposed to phenylethanethiol in an exothermic reaction, though the precise conditions are not specified.[1][4]

The high thermal stability of the polyimides end-capped with this compound indicates that the core structure of the monomer is inherently robust. The cross-linked network's ability to withstand temperatures above 500°C suggests that the decomposition of the unreacted monomer would likely occur at a very high temperature as well.

Experimental Determination of Thermal Stability

To rigorously characterize the thermal stability and decomposition temperature of this compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is the definitive method for determining the decomposition temperature.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan. The use of a consistent sample mass is crucial for reproducibility.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Tare the balance.

    • Select the desired atmosphere (high-purity nitrogen for inert decomposition, or air for oxidative decomposition) and set a flow rate of 50-100 mL/min.

  • Thermal Method:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A controlled, linear heating rate is essential for accurate data.[5]

    • Record the sample mass and temperature continuously.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Td) , which is often defined as the temperature at which 5% mass loss occurs (Td5%).

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

    • Note the percentage of residual mass at the end of the experiment (char yield).

DSC_Workflow node_prep Sample Preparation Weigh 2-5 mg of sample Hermetically seal in Al pan node_setup Instrument Setup Place sample and reference pans in DSC cell node_prep:f2->node_setup:f1 Load node_run Thermal Analysis Ramp temperature to 450°C at 10°C/min under N2 node_setup:f1->node_run:f1 Start node_analysis Data Interpretation Identify melting endotherm Characterize curing exotherm (onset, peak, enthalpy) node_run:f1->node_analysis:f0 Generate Thermogram

Caption: Workflow for DSC analysis of this compound.

Summary of Expected Thermal Properties

Based on the available literature and the chemical nature of this compound, the following thermal characteristics can be summarized.

PropertyAnalytical TechniqueExpected ObservationSignificance
Melting Point DSCEndothermic peak.Defines the transition from solid to liquid phase.
Curing Reaction DSCStrong exothermic peak with an onset temperature between 380°C and 450°C. [2]Indicates the temperature range for thermal cross-linking, which is critical for its application as a thermoset precursor.
Decomposition Temperature (Td5%) TGAOnset of mass loss, expected to be at a very high temperature, likely above the curing temperature.Defines the upper limit of thermal stability before the molecule begins to break down.
Decomposition Profile TGAMulti-step or single-step mass loss in an inert (N2) or oxidative (air) atmosphere.Provides insight into the decomposition mechanism and the influence of the atmosphere on stability.
Char Yield TGASignificant residual mass at high temperatures, especially in an inert atmosphere, due to the high aromatic content.High char yield is indicative of good flame retardancy and thermal stability.

Conclusion and Future Outlook

This compound is a molecule of significant industrial importance, prized for its ability to create polymers with exceptional thermal stability. While its primary thermal event is a high-temperature curing reaction rather than decomposition, understanding its intrinsic stability is key to advancing high-performance material design. The decomposition temperature of the pure monomer is anticipated to be very high, exceeding the temperatures required for its reactive cross-linking.

For professionals in the field, the provided TGA and DSC protocols serve as a self-validating framework for the precise characterization of this compound and its derivatives. Rigorous application of these methodologies will enable the optimization of processing parameters, ensure material integrity, and facilitate the development of next-generation polymers capable of meeting the ever-increasing demands of extreme environment applications.

References

  • Biosynth. This compound.

  • Meyer, G. W., et al. (1993). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. MRS Online Proceedings Library, 305.

  • ResearchGate. Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route.

  • CymitQuimica. This compound.

  • BenchChem. comparing the thermal properties of polymers from 3-ethynylaniline.

  • NETZSCH Analyzing & Testing. Thermal Stability.

  • Journal of Pharmaceutical Analysis. Differential scanning calorimetry.

  • MDPI. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins.

  • ResearchGate. Analysis of evaporation and thermal decomposition of ionic liquids by thermogravimetrical analysis at ambient pressure and high vacuum.

  • TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha.

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3-(phenylethynyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Phenylethynyl)aniline for Advanced Research Applications

Introduction

This compound is an aromatic organic compound that integrates three key functional motifs: a phenyl ring, an ethynyl (alkyne) linker, and an aniline moiety. This unique structural combination makes it a highly valuable and versatile building block in both materials science and medicinal chemistry. The rigid, linear geometry conferred by the phenylethynyl group, coupled with the reactive and versatile nature of the aniline's amino group, provides a scaffold for the synthesis of complex molecular architectures. For drug development professionals, the aniline portion serves as a common pharmacophore and a synthetic handle for modification, while the overall structure is explored for creating novel therapeutics.[1] In materials science, it functions as a critical component in the formulation of high-performance polymers with enhanced thermal stability. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and scientists.

Physicochemical and Structural Properties

This compound is characterized by its distinct molecular structure, which dictates its physical and chemical behavior. The presence of the nitrogen-containing aromatic amine and the carbon-carbon triple bond are the primary determinants of its reactivity.

Table 1: Core Properties of this compound

Property Value Source(s)
Molecular Formula C₁₄H₁₁N [2][3][4]
Molecular Weight 193.24 g/mol [2][3][4][5]
CAS Number 51624-44-3 [2][3][4]
Canonical SMILES C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N [3]
Exact Mass 193.089149 g/mol [6]
Physical Description Solid at room temperature. [7]

| Solubility | Insoluble in water. |[2][3] |

The molecule's planarity and rigidity, imparted by the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the phenyl rings, are crucial for its application in polymer science, where such characteristics influence polymer chain packing and bulk material properties.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Signature
¹H NMR Aromatic Protons δ ≈ 6.6 - 7.6 ppm (multiplets)
Amine (NH₂) Protons δ ≈ 3.7 ppm (broad singlet)
¹³C NMR Aromatic Carbons δ ≈ 115 - 148 ppm
Alkyne Carbons δ ≈ 85 - 95 ppm
FT-IR N-H Stretch 3300 - 3500 cm⁻¹ (medium, two bands)
C≡C Stretch 2200 - 2230 cm⁻¹ (weak to medium)
Aromatic C-H Stretch 3000 - 3100 cm⁻¹ (medium)

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 193 |

  • NMR Spectroscopy: In ¹H NMR, the protons on the aniline ring are expected to appear more upfield compared to those on the terminal phenyl ring due to the electron-donating effect of the amino group. The broadness of the NH₂ signal is typical and can be confirmed by D₂O exchange.[10] In ¹³C NMR, two distinct signals are expected in the alkyne region.

  • Infrared (IR) Spectroscopy: The most characteristic peaks include the asymmetric and symmetric N-H stretches of the primary amine and the weak but sharp C≡C triple bond stretch.[11]

  • Mass Spectrometry (MS): The molecular ion peak at m/z 193 is the primary identifier. Fragmentation patterns would likely involve losses related to the aniline and phenyl moieties.[6]

Synthesis Methodology: Sonogashira Coupling

A robust and widely adopted method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction efficiently couples a vinyl or aryl halide with a terminal alkyne. For this target molecule, the reaction involves coupling 3-iodoaniline with phenylacetylene.

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Process Aniline 3-Iodoaniline Reaction Sonogashira Coupling (Inert Atmosphere, RT) Aniline->Reaction Alkyne Phenylacetylene Alkyne->Reaction Pd_cat Pd(PPh₃)₄ (Palladium Catalyst) Pd_cat->Reaction Cu_cat CuI (Copper Co-catalyst) Cu_cat->Reaction Base Triethylamine (Base & Solvent) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_materials Materials Science cluster_drugdev Drug Discovery A This compound B Polyimide Synthesis A->B monomer for E Chemical Scaffold A->E building block for C End-capping Agent B->C functions as D High-Temp Polymers (Thermosets) C->D enables F Multi-component Reactions E->F used in G Synthesis of Complex Heterocycles & Kinase Inhibitors F->G leads to

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A Technical Guide to the Purity Analysis of 3-(phenylethynyl)aniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(phenylethynyl)aniline. As a critical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount.[1] This document outlines the scientific rationale behind methodological choices, from column and mobile phase selection to detector settings, and provides a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4] Furthermore, it details the principles and application of forced degradation studies to establish the stability-indicating nature of the analytical method.[5][6][7][8][9] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound, with the chemical formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol , is a key building block in organic synthesis.[10][11] Its structural motif is found in a variety of compounds, including those with potential therapeutic applications. Impurities, whether arising from the manufacturing process or degradation, can have a significant impact on the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method to accurately quantify the purity of this compound and detect any potential impurities is a regulatory and scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar to non-polar compounds like this compound.[12][13]

Foundational Principles: Method Development Strategy

The development of a successful HPLC method is a systematic process. The goal is to achieve adequate separation of the main compound from all potential impurities and degradation products with good peak shape and within a reasonable analysis time.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the cornerstone of method development.

  • Structure and Polarity: this compound is a relatively non-polar molecule due to the presence of two phenyl rings and an ethynyl group. The aniline functional group imparts a degree of polarity. This makes it an excellent candidate for reversed-phase chromatography.[12]

  • Solubility: It is reported to be insoluble in water, which necessitates the use of organic solvents for sample and standard preparation.[10][11][14] Acetonitrile and methanol are common choices.

  • UV Absorbance: The conjugated system of phenyl rings and the alkyne bridge results in strong UV absorbance, making UV detection a suitable and sensitive choice. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure optimal sensitivity. For structurally similar compounds like (E)-stilbene derivatives, the λmax is typically in the range of 302-336 nm.[1]

Chromatographic System Selection

The choice of the stationary and mobile phases is critical for achieving the desired separation.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC due to its wide applicability and excellent hydrophobic separation capabilities.[1] A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used.[13] Acetonitrile is often preferred due to its lower viscosity and better UV transparency. An acidic modifier, such as 0.1% formic acid or phosphoric acid, is crucial for analyzing basic compounds like aniline derivatives.[1] The acid suppresses the ionization of the amine group, leading to improved peak shape and more reproducible retention times.[15]

Experimental Protocol: A Step-by-Step Guide

This section details the practical steps for developing and validating the HPLC method.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (or other suitable acidic modifier)[1]

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Data acquisition and processing software.

Initial Chromatographic Conditions

The following table summarizes a recommended starting point for the chromatographic conditions.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention and efficiency for this type of analyte.[1]
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic AcidAcetonitrile is a good solvent for the analyte, and formic acid ensures good peak shape for the basic aniline moiety.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Detection Wavelength Determined by λmax scan (e.g., ~310 nm)Maximizes sensitivity for the analyte.[1]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak broadening.
Sample and Standard Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the analysis (e.g., 1, 5, 10, 25, 50 µg/mL).[1]

  • Sample Solution: Accurately weigh a suitable amount of the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4][16][17]

G

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[3] This is best demonstrated through forced degradation studies.

Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] A control sample (unstressed) should be analyzed alongside the stressed samples.[5]

Stress ConditionTypical Procedure
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours[9]
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Solution exposed to UV light (ICH Q1B conditions)

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a PDA detector should be performed to confirm the absence of co-eluting peaks.[5]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Procedure: Analyze a series of at least five concentrations of the reference standard across the desired range.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[3]

  • Procedure: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration.[2]

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be precise and accurate.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) should remain within acceptable limits.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy review and interpretation.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Resolution (between analyte and closest impurity) > 2.0

| %RSD of replicate injections | ≤ 2.0% |

Table 2: Summary of Validation Results

Validation Parameter Acceptance Criteria Observed Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (µg/mL) Report Value
LOQ (µg/mL) Report Value

| Specificity | No interference at the analyte retention time | |

Conclusion

This technical guide provides a robust and scientifically sound framework for the development and validation of an HPLC method for the purity analysis of this compound. By following the principles of systematic method development and rigorous validation as per ICH guidelines, researchers and analytical scientists can ensure the generation of reliable and accurate data. The described stability-indicating method is crucial for the quality control of this compound, thereby contributing to the overall safety and efficacy of the final pharmaceutical products in which it is used.

G

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-[(E)-2-Phenylethenyl]aniline. Benchchem.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • This compound | 51624-44-3. Biosynth.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • This compound. CymitQuimica.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Reversed Phase HPLC Columns. Phenomenex.
  • 14 Principles of Reversed Phase HPLC. (2021, February 26). YouTube.
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chrom
  • 3-Ethynylaniline CAS No: 54060-30-9. (2026, January 13). Career Henan Chemical Co.

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Topic: Commercial Sourcing and Quality Verification of 3-(Phenylethynyl)aniline for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylethynyl)aniline, also known as 3-aminophenylacetylene (CAS No. 51624-44-3), is a critical building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive amine group and a rigid phenylethynyl moiety, makes it a valuable precursor for synthesizing a diverse range of molecular architectures. Notably, it serves as a key scaffold in the development of kinase inhibitors for cancer therapy, including agents targeting triple-negative breast cancer.[1][2] The success of research and development efforts hinges on the procurement of high-purity, well-characterized this compound. This guide provides a comprehensive overview of commercial suppliers, outlines a robust framework for supplier selection, and details essential protocols for incoming quality control and safe handling to ensure the integrity of experimental outcomes.

The Strategic Importance of this compound in Research

The utility of this compound stems from its versatile chemical nature. The aniline moiety provides a nucleophilic site and a handle for forming hydrogen bonds, a common interaction in drug-receptor binding.[1] The phenylethynyl group introduces a linear, rigid element into target molecules, which can be crucial for orienting pharmacophores within a protein's active site.

Key Research Applications:

  • Kinase Inhibitor Synthesis: The scaffold is a foundational component in the design of novel kinase inhibitors. The amino group facilitates binding to the ATP-binding pocket of kinases, while the phenylethynyl portion can be modified to enhance selectivity and potency.[1]

  • Oncology Drug Discovery: Derivatives of this compound have been synthesized and investigated as potent agents against various cancer cell lines, demonstrating its value as a starting point for novel therapeutics.[1][2]

  • Materials Science: The rigid rod-like structure imparted by the phenylethynyl group makes this compound a candidate for the synthesis of polymers and other materials with unique electronic or photophysical properties.

Given these high-stakes applications, the chemical purity and structural integrity of the starting material are paramount. Impurities can lead to unwanted side reactions, lower yields, and, most critically, confounding biological data.

Comparative Analysis of Commercial Suppliers

Sourcing research chemicals requires a careful balance of quality, availability, and cost. The following table summarizes prominent commercial suppliers of this compound, intended for laboratory use only.[3][4][5] Note that stock levels and pricing are subject to change and should be verified directly with the supplier.

SupplierBrand(s)Purity SpecificationAvailable QuantitiesDocumentation
Biosynth BiosynthMin. 95%100 mg, 1 gSDS, CoA on request
CymitQuimica Apollo Scientific99%100 mg, 250 mg, 1 g, 5 gSDS, CoA on request
AK Scientific, Inc. AKSciMin. 95%100 mg, 250 mg, 1 gSDS, CoA on request[5]

A Researcher's Workflow for Supplier Selection and Qualification

Choosing a supplier is not merely a transactional step; it is the first step in ensuring experimental validity. A systematic approach is necessary to mitigate risks associated with chemical quality.

cluster_selection Supplier Selection & Qualification Workflow A Define Research Needs (Purity >98%, 1g Scale) B Identify Potential Suppliers (Biosynth, AKSci, etc.) A->B C Request & Review Documentation (CoA, SDS) B->C D Evaluate Supplier Metrics (Purity, Cost, Lead Time, Support) C->D E Place Order with Primary Supplier D->E F Qualify Secondary Supplier (Backup for Supply Chain) D->F

Caption: A systematic workflow for selecting a chemical supplier.

Causality Behind the Workflow:
  • Define Needs: The required purity and scale are dictated by the experiment's sensitivity. For developing drug candidates, higher purity (e.g., >98%) is essential to avoid introducing confounding variables in biological assays.

  • Identify Suppliers: A market survey identifies vendors offering the required grade.

  • Documentation Review: This is a critical due-diligence step.

    • Certificate of Analysis (CoA): A CoA is a self-validating document that provides batch-specific data.[6] Do not rely solely on catalog specifications. The CoA should clearly state the method used for purity determination (e.g., HPLC, GC, NMR) and the measured result.

    • Safety Data Sheet (SDS): The SDS provides essential information for safe handling, storage, and disposal.[7]

  • Evaluate Metrics: Beyond purity, consider lead times to align with project timelines. Technical support is also a valuable asset should questions arise about the material's properties or stability.

  • Select & Qualify: Choosing a primary supplier is the immediate goal, but identifying a qualified secondary supplier is a prudent risk mitigation strategy for long-term projects.

Incoming Quality Control: A Self-Validating Protocol

Upon receiving any chemical, especially a critical building block, independent verification is a cornerstone of good laboratory practice (GLP). Relying solely on the supplier's CoA is insufficient; in-house verification ensures the material's integrity after shipping and confirms its identity and purity for your specific application. Poor quality drugs or reagents can lead to treatment failure or failed experiments.[8]

cluster_qc Incoming Material QC Workflow Rec Receive Chemical Shipment Vis Visual Inspection (Packaging, Label, Seal) Rec->Vis CoA Review Supplier CoA (Batch # Match, Purity) Vis->CoA Test Perform In-House Analysis (e.g., HPLC, NMR) CoA->Test Comp Compare In-House Data to CoA Specifications Test->Comp Acc Accept Batch & Release to Research Inventory Comp->Acc  Pass Rej Reject Batch & Contact Supplier Comp->Rej  Fail

Caption: A workflow for the quality control of incoming chemicals.

Experimental Protocol: Purity Verification by RP-HPLC

This protocol is adapted from established methods for analyzing structurally related aniline compounds and is suitable for verifying the purity of this compound.[9]

1. Materials and Reagents:

  • This compound (sample received and reference standard, if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (reagent grade)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV-Vis or PDA detector

2. Solution Preparation:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. The acidic modifier ensures good peak shape for the amine. Degas the mobile phase before use.[9]

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[9]

  • Sample Solution (100 µg/mL): Prepare the sample solution similarly by weighing ~10 mg of the newly received material and dissolving it in the mobile phase in a 100 mL volumetric flask. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water:Formic Acid (70:30:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at ~310 nm (adjust based on UV scan of the analyte)

4. Analysis and Interpretation:

  • Inject the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Trustworthiness Check: The result should be ≥95% (or as specified by the supplier). Any significant impurity peaks should be investigated. If a reference standard is available, the retention time of the main peak in the sample should match that of the standard.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., butyl, neoprene; nitrile gloves may not be suitable for prolonged contact with anilines).[7][10]

  • Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[5][10]

  • Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[7][10]

Conclusion

This compound is an invaluable tool for researchers in drug discovery and materials science. The integrity of this foundational building block directly impacts the validity of experimental results. By implementing a rigorous supplier qualification process, performing independent incoming quality control, and adhering to safe handling protocols, researchers can ensure the quality and consistency of their starting materials, thereby building a strong and reliable foundation for their scientific endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 3-[(E)-2-Phenylethenyl]aniline in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-[(E)-2-Phenylethenyl]aniline.
  • BenchChem. (n.d.). An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-[(E)-2-Phenylethenyl]aniline Derivatives.
  • CymitQuimica. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Biosynth. (n.d.). This compound | 51624-44-3 | BCA62444.
  • AK Scientific, Inc. (2026). 51624-44-3 this compound AKSci 5477AQ.
  • ChemicalBook. (n.d.). This compound CAS#: 51624-44-3.
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
  • Zhang, Y., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 59(21), 9788-9805. doi:10.1021/acs.jmedchem.6b00943.
  • Washington State University. (n.d.). Aniline Safety Information.
  • Arctom Scientific. (n.d.). This compound | CAS NO. 51624-44-3.
  • ChemicalBook. (2025). 2-(phenylethynyl)aniline - Safety Data Sheet.
  • Scribd. (n.d.). Pharmaceutical Chemistry 3 Quality Control I Analytical Chemistry.
  • PQM-USAID. (n.d.). Basic Tests May Detect a Large Percentage of Poor-Quality Medicines.

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Unveiling the Solid-State Architecture of 3-(Phenylethynyl)aniline Derivatives: A Technical Guide to Crystal Structure and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(Phenylethynyl)aniline Scaffolds

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, linear geometry conferred by the ethynyl linkage, coupled with the electronic properties of the aniline and phenyl rings, provides a unique platform for the design of novel therapeutic agents and functional organic materials. In the realm of drug development, these derivatives have shown promise as kinase inhibitors and anticancer agents, where the specific three-dimensional arrangement of the molecule can dictate its binding affinity and selectivity to biological targets.[1] Understanding the crystal structure of these compounds is paramount, as the solid-state conformation and intermolecular interactions profoundly influence their physicochemical properties, including solubility, stability, and bioavailability. This in-depth technical guide provides a comprehensive overview of the crystal structure of phenylethynyl aniline derivatives, with a detailed analysis of a representative isomer, and discusses the underlying principles that govern their solid-state architecture.

Synthesis and Crystallization: From Molecular Design to Single Crystals

The synthesis of this compound derivatives is most commonly achieved through the Sonogashira cross-coupling reaction. This robust and versatile method allows for the efficient formation of a carbon-carbon bond between a terminal alkyne (phenylacetylene or its derivatives) and an aryl halide (such as 3-iodoaniline or 3-bromoaniline). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: Sonogashira Coupling for this compound

A representative protocol for the synthesis of this compound is as follows:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoaniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a copper(I) salt like CuI (0.04-0.10 eq).

  • Solvent and Reagents: Add a suitable degassed solvent, typically an amine such as triethylamine or a mixture of an amine and an organic solvent like THF or DMF.

  • Addition of Alkyne: Introduce phenylacetylene (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Crystallization Methodologies

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. Common techniques for the crystallization of aniline derivatives include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature. The choice of solvent is crucial and is often determined by the solubility of the compound.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Crystal Structure Analysis: A Case Study of 2-(Phenylethynyl)aniline

While a detailed crystal structure of a this compound derivative is not publicly available in crystallographic databases, an analysis of its isomer, 2-(phenylethynyl)aniline, provides significant insights into the expected molecular geometry and packing motifs. The crystallographic data for 2-(phenylethynyl)aniline is available in the Crystallography Open Database (COD) under the entry number 7002847.[2][3]

Molecular Geometry

The molecular structure of 2-(phenylethynyl)aniline reveals a nearly planar conformation, with the two aromatic rings being approximately coplanar. The ethynyl linker enforces a linear arrangement, contributing to the overall rigidity of the molecule. Key geometric parameters, such as bond lengths and angles, are within the expected ranges for similar organic compounds.

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-(phenylethynyl)aniline is primarily governed by a network of intermolecular hydrogen bonds and π-π stacking interactions. The amine group (-NH₂) acts as a hydrogen bond donor, forming N-H···π interactions with the π-system of the phenyl ring of a neighboring molecule. Additionally, offset π-π stacking interactions are observed between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice.

The interplay of these non-covalent interactions dictates the overall supramolecular assembly of the molecules in the solid state. Understanding these interactions is crucial for crystal engineering, as modifications to the molecular structure can be used to tune the crystal packing and, consequently, the material's properties.

Table 1: Representative Crystallographic Data for 2-(Phenylethynyl)aniline
ParameterValue
Chemical FormulaC₁₄H₁₁N
Formula Weight193.24 g/mol[2]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.34(3)
b (Å)5.83(1)
c (Å)14.18(3)
β (°)107.5(2)
Volume (ų)1051(3)
Z4

Data retrieved from the Crystallography Open Database, entry 7002847.[2][3]

G cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis 3-Iodoaniline 3-Iodoaniline Sonogashira Coupling Sonogashira Coupling 3-Iodoaniline->Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound Crystallization Crystallization This compound->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Molecular Geometry Molecular Geometry X-ray Diffraction->Molecular Geometry Crystal Packing Crystal Packing X-ray Diffraction->Crystal Packing Intermolecular Interactions Intermolecular Interactions Crystal Packing->Intermolecular Interactions

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound derivatives.

Structure-Property Relationships and Implications for Drug Development

The solid-state structure of this compound derivatives has profound implications for their application in drug development.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly impact its therapeutic efficacy. Different polymorphs can exhibit variations in solubility, dissolution rate, and stability, which in turn affect bioavailability. A thorough understanding of the intermolecular interactions is essential for controlling and predicting polymorphic outcomes.

  • Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide valuable insights into its bioactive conformation when bound to a target protein. Crystal structure data can be used to inform the design of new derivatives with improved binding affinities and selectivity, thereby enhancing their therapeutic potential.

  • Formulation Development: Knowledge of the crystal packing and intermolecular forces is critical for the rational design of pharmaceutical formulations. For instance, understanding the hydrogen bonding network can aid in the selection of appropriate excipients to improve drug stability and dissolution.

Conclusion and Future Directions

The crystal structure of this compound derivatives provides a foundational understanding of their solid-state properties, which is indispensable for their development as therapeutic agents. While a detailed crystal structure for a 3-substituted isomer is yet to be publicly reported, the analysis of the 2-isomer offers a valuable template for predicting the structural features and intermolecular interactions that are likely to govern the crystal packing of this important class of compounds. Future work should focus on the synthesis and crystallographic characterization of a wider range of this compound derivatives to establish a comprehensive structure-property relationship database. Such studies will undoubtedly accelerate the rational design and development of new and improved drugs based on this versatile scaffold.

References

  • PubChem. 2-(2-Phenylethynyl)aniline. National Center for Biotechnology Information. Accessed January 18, 2026. [Link].

  • Growing Science. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Published December 2, 2014. [Link].

  • ATB. 2-(Phenylethynyl)aniline. The Automated Topology Builder (ATB) and Repository. Accessed January 18, 2026. [Link].

  • Crystallography Open Database. COD Entry 7002847. Crystallography Open Database. Accessed January 18, 2026. [Link].

  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Published online 2022. [Link].

  • JACS Au. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications. Published January 15, 2026. [Link].

  • PubMed. Synthesis and structural analyses of phenylethynyl-substituted tris(2-pyridylmethyl)amines and their copper(ii) complexes. National Library of Medicine. Published June 28, 2016. [Link].

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An In-depth Technical Guide to the Health and Safety of 3-(Phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry and Risks of a Versatile Building Block

3-(Phenylethynyl)aniline is a bifunctional organic compound integrating an aromatic amine and a phenylethynyl group. Its unique structure makes it a valuable building block in the synthesis of novel polymers, pharmaceutical intermediates, and advanced materials. The presence of both the nucleophilic amine and the reactive alkyne allows for a diverse range of chemical transformations. However, these same reactive functionalities necessitate a comprehensive understanding and rigorous implementation of safety protocols. This guide provides an in-depth analysis of the known and anticipated hazards associated with this compound, offering a framework for its safe handling, storage, and disposal in a research and development setting. As a Senior Application Scientist, the causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties is the foundation of a robust safety assessment. While specific toxicological data for this compound is not extensively available, its structural similarity to other aromatic amines, particularly aniline, provides a strong basis for inferring its hazard profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 51624-44-3[1][2][3]
Molecular Formula C₁₄H₁₁N[1][2]
Molecular Weight 193.24 g/mol [1][2]
Appearance Not specified, likely a solid at room temperature
Solubility Insoluble in water[1][4]
Purity Typically ≥95% for commercial grades[1]
Toxicological Assessment: Knowns and Inferred Hazards

The primary toxicological concerns for this compound stem from its classification as a primary aromatic amine . Aromatic amines as a class are known for their potential to cause a range of adverse health effects.[5]

Key Inferred Health Hazards:

  • Methemoglobinemia: Aromatic amines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[5][6] This can lead to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, fatigue, dizziness, and in severe cases, respiratory distress, collapse, and even death.[6]

  • Carcinogenicity and Mutagenicity: Many aromatic amines are considered potential or known carcinogens and mutagens.[5] The International Agency for Research on Cancer (IARC) classifies aniline as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[7] Given the structural similarity, this compound should be handled as a suspect carcinogen.

  • Skin Absorption: Aromatic amines are readily absorbed through the skin, making dermal contact a significant route of exposure.[5][8] This percutaneous absorption can lead to systemic toxicity.

  • Irritation: Direct contact with this compound is likely to cause skin and serious eye irritation. Inhalation of dust or vapors may lead to respiratory tract irritation.

GHS Hazard Classification

Based on available information, this compound is classified with the following GHS hazard statements:

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Section 2: Risk Assessment and Hazard Control

A systematic risk assessment is crucial before commencing any work with this compound. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment for handling this compound.

RiskAssessmentWorkflow Risk Assessment Workflow for this compound cluster_assessment Assessment Phase cluster_control Control Measures cluster_review Review and Refine start Identify Hazards: - Chemical Properties - Toxicological Data (Inferred) - Physical Form (Solid/Dust) evaluate Evaluate Risks: - Route of Exposure (Inhalation, Dermal, Ingestion) - Quantity Used - Frequency and Duration of Use start->evaluate engineering Engineering Controls: - Fume Hood - Ventilated Enclosure evaluate->engineering admin Administrative Controls: - Standard Operating Procedures (SOPs) - Training - Designated Work Area evaluate->admin ppe Personal Protective Equipment (PPE): - Gloves (Nitrile, Neoprene) - Safety Goggles/Face Shield - Lab Coat evaluate->ppe review Review and Document: - Is the risk acceptable? - Document Assessment engineering->review admin->review ppe->review implement Implement Controls and Monitor review->implement

Caption: A logical workflow for assessing and mitigating risks associated with handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is non-negotiable. The fume hood will protect the user from inhaling airborne dust particles and any potential vapors. For procedures that may generate significant dust, a ventilated enclosure or glove box may be necessary.

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is essential to prevent skin and eye contact. The following PPE must be worn when handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling solid aromatic amines. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.

  • Protective Clothing: A long-sleeved laboratory coat should be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

Section 3: Safe Handling and Experimental Protocols

Adherence to established protocols is critical for ensuring the safety of researchers and the integrity of the experiments.

General Handling Practices
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust. Use a spatula for transfers and avoid pouring the solid.

  • Weighing: If possible, weigh the compound in a ventilated weighing enclosure. If this is not available, weigh the smallest feasible amount in the fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Experimental Workflow

The following diagram outlines a safe workflow for a typical experiment involving this compound.

ExperimentalWorkflow Safe Experimental Workflow prep Preparation: - Don PPE - Prepare workspace in fume hood - Assemble glassware weigh Weighing and Transfer: - Weigh this compound in fume hood - Transfer to reaction vessel prep->weigh reaction Reaction: - Add solvents and reagents - Monitor reaction under inert atmosphere if necessary weigh->reaction workup Work-up and Purification: - Quench reaction carefully - Perform extractions and chromatography in fume hood reaction->workup cleanup Cleanup and Waste Disposal: - Decontaminate glassware - Dispose of waste in designated containers workup->cleanup

Caption: A step-by-step workflow for safely conducting experiments with this compound.

Section 4: Storage, Spills, and Waste Disposal

Proper storage and waste management are critical for preventing accidental exposures and environmental contamination.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. Aromatic amines can react violently with these substances.[9]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Scenario Procedure
Small Spill (in fume hood) 1. Ensure PPE is worn. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for hazardous waste disposal. 4. Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spill (outside fume hood) 1. Evacuate the immediate area. 2. Alert colleagues and the laboratory supervisor. 3. If safe to do so, prevent the spill from spreading. 4. Contact the institution's emergency response team.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.
Waste Disposal
  • All waste containing this compound, including contaminated materials and solvents from reactions, must be disposed of as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Section 5: Occupational Exposure Limits

As of the date of this guide, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for this compound.

In the absence of a specific OEL, it is prudent to adhere to the established limits for aniline as a conservative measure:

Jurisdiction Limit Notes
OSHA PEL 5 ppm (19 mg/m³)8-hour Time-Weighted Average (TWA)
ACGIH TLV 2 ppm (7.6 mg/m³)8-hour TWA with a skin notation, indicating the potential for significant contribution to the overall exposure by the cutaneous route.

Conclusion: A Commitment to Safety

This compound is a valuable compound for chemical innovation. However, its potential health hazards, largely inferred from its identity as a primary aromatic amine, demand a high level of respect and caution. By understanding the physicochemical properties, recognizing the potential for serious health effects, and rigorously implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. The principles of scientific integrity and trustworthiness demand that we not only advance our research but do so with an unwavering commitment to the health and safety of ourselves, our colleagues, and our environment.

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Methodological & Application

Introduction: Overcoming the Processability Challenge of Polyimides

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis and application of polyimides functionalized with 3-(phenylethynyl)aniline. This molecule serves as a reactive end-capper, a critical component in formulating high-performance thermosetting polyimides. We will explore the underlying chemical principles, detailed synthesis protocols, and the exceptional properties that make these materials indispensable for demanding applications.

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics stem from their rigid molecular backbones, which feature aromatic and imide rings. However, this same rigidity leads to strong interchain interactions, making most polyimides intractable—they are often insoluble and possess extremely high melting points or glass transition temperatures (Tg), which complicates processing.[2][3]

A key strategy to enhance processability is to control the polymer's molecular weight by introducing non-reactive or reactive end-cappers.[4] Reactive end-cappers are particularly advantageous as they terminate the polymer chain at a specific length, creating a processable oligomer with a low melt viscosity. This oligomer can then be thermally cured, undergoing a cross-linking reaction via the end-caps to form a durable, high-performance thermoset polymer without the release of volatile byproducts.[4][5]

This compound stands out as a superior amine-functionalized end-capping agent. Its phenylethynyl group provides a reactive site for thermal cross-linking, while its aniline functionality allows it to be seamlessly incorporated into the standard polyimide synthesis reaction between a dianhydride and a diamine. The use of this compound specifically affords a higher curing temperature (380 - 420°C), which creates a broad processing window where the resin can be melted and shaped before the final, irreversible curing takes place.[6][7]

The Chemistry: From Soluble Oligomer to Thermoset Network

The synthesis of polyimides using this compound is typically a two-stage process: initial polymerization to form a soluble, end-capped poly(amic acid) oligomer, followed by imidization and subsequent thermal curing to form the final cross-linked network.

Stage 1: Poly(amic acid) Formation and Imidization

The process begins with the polycondensation reaction between an aromatic dianhydride and an aromatic diamine in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP).[6] this compound is added in a controlled stoichiometric amount to cap the growing polymer chains, thereby regulating the molecular weight of the resulting oligomer. This "one-pot" synthesis yields a poly(amic acid) precursor, which is then converted into the polyimide through either chemical or thermal imidization. The thermal imidization process involves heating the solution, which drives the cyclodehydration of the amic acid groups to form the stable imide rings.[8]

G Dianhydride Aromatic Dianhydride (e.g., PMDA, 6FDA) PAA Soluble Phenylethynyl-Terminated Poly(amic acid) Oligomer Dianhydride->PAA Diamine Aromatic Diamine (e.g., 3,4'-ODA) Diamine->PAA Endcapper This compound (End-capper) Endcapper->PAA Solvent NMP Solvent High Temperature PAA->Solvent PI_Oligomer Soluble Phenylethynyl-Terminated Polyimide Oligomer PAA->PI_Oligomer Imidization (-H₂O)

Caption: General synthesis of a phenylethynyl-terminated polyimide oligomer.

Stage 2: Thermal Curing Mechanism

The true advantage of the phenylethynyl end-cap is realized during the thermal curing stage. When heated to high temperatures (typically >350°C), the terminal alkyne groups undergo a complex series of reactions, including chain extension, branching, and cyclization.[4][9] This thermally induced polymerization proceeds without generating volatile byproducts, which is crucial for creating void-free, high-integrity composite materials. The result is a highly cross-linked, three-dimensional polymer network that imparts the material with its exceptional thermal stability and solvent resistance.[6] The curing reaction exotherm can be observed using Differential Scanning Calorimetry (DSC), typically occurring between 350°C and 450°C.[4][10]

Key Advantages and Properties

The incorporation of this compound as an end-capper imparts a unique combination of processability and high-performance characteristics to polyimides.

PropertyAdvantage Conferred by this compoundSupporting Evidence
Processability Controls molecular weight to produce oligomers with low melt viscosity, suitable for techniques like Resin Transfer Molding (RTM).[4][11]Oligomers exhibit low minimum melt viscosities (<1 Pa·s) and wide processing windows (e.g., 260–361°C).[11]
Wide Processing Window The phenylethynyl group has a high cure onset temperature (~350-420°C), allowing the resin to be melted and formed at lower temperatures without premature cross-linking.[7]This enables melt processing before the onset of the curing exotherm, which is critical for manufacturing complex parts.
High Glass Transition Temp. (Tg) The formation of a dense, cross-linked network upon curing significantly increases the Tg of the final thermoset polymer.Cured resins can achieve Tg values well above 350°C, with some formulations reaching 420-426°C.[4][11]
Excellent Thermal Stability The highly aromatic and cross-linked structure provides outstanding resistance to thermal degradation.Cured polyimides exhibit 5% weight loss temperatures (Td5) well above 500°C in nitrogen.[12]
Solvent Resistance The cross-linked network renders the cured polymer insoluble in common organic solvents.Thermally cured samples display excellent resistance to solvents that would dissolve the uncured oligomer.
Void-Free Curing The addition-type curing reaction of the phenylethynyl groups proceeds without the evolution of volatile byproducts.[4]This is a major advantage over condensation-type thermosets, preventing porosity in the final part.

Experimental Protocols

The following protocols provide a framework for the synthesis and curing of a representative polyimide system using this compound.

Protocol 1: Synthesis of a Phenylethynyl-Terminated Imide Oligomer

This protocol describes a one-pot, high-temperature solution imidization method to produce a soluble polyimide oligomer with a controlled molecular weight.

Materials & Equipment:

  • Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride, 6FDA)

  • Aromatic Diamine (e.g., 3,4'-Oxydianiline, 3,4'-ODA)

  • This compound (PEA)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Toluene or o-dichlorobenzene (azeotroping agent)

  • Three-neck round-bottom flask

  • Mechanical stirrer, nitrogen inlet, condenser with Dean-Stark trap

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, nitrogen inlet, and condenser equipped with a Dean-Stark trap. Ensure the system is dry and can be maintained under a positive pressure of inert gas (nitrogen).

  • Reagent Addition: To the flask, add the aromatic dianhydride (e.g., 6FDA) and a portion of the NMP solvent. Stir the mixture at room temperature under a nitrogen flow until the dianhydride is fully dissolved.[11]

  • Amine Addition: In a separate beaker, dissolve the aromatic diamine (e.g., 3,4'-ODA) and the calculated amount of this compound end-capper in the remaining NMP. The molar ratio of dianhydride to total diamines (aromatic diamine + end-capper) determines the target molecular weight of the oligomer.

  • Polymerization: Slowly add the amine solution to the stirred dianhydride solution in the reaction flask. The viscosity will increase as the poly(amic acid) forms. Continue stirring at room temperature for 8-12 hours to ensure complete reaction.

  • Imidization: Add the azeotroping agent (e.g., toluene) to the reaction mixture. Heat the flask to 180-200°C. Water produced during the imidization reaction will be removed azeotropically and collected in the Dean-Stark trap. Maintain this temperature until no more water is collected (typically 4-6 hours).[7]

  • Isolation: After cooling to room temperature, precipitate the polyimide oligomer by slowly pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the solid polymer thoroughly with methanol and/or water to remove residual solvent and unreacted monomers.

  • Drying: Dry the purified polyimide oligomer powder in a vacuum oven at 150-180°C for 24 hours to remove all residual solvents.

Caption: Workflow for the one-pot synthesis of a PEA-terminated polyimide.

Protocol 2: Thermal Curing

This protocol outlines the conversion of the thermoplastic oligomer into a thermoset material.

Procedure:

  • Sample Preparation: Place the dried polyimide oligomer powder into a mold or onto a substrate.

  • Molding/Processing (Optional): To form a consolidated part, the powder can be compression molded at a temperature above its softening point but below the curing temperature (e.g., 270-300°C) to allow for melt flow and consolidation.

  • Curing Cycle: Transfer the material to a high-temperature oven or press. The curing process is typically performed in stages to manage the reaction. A representative cure cycle is:

    • Heat to 350°C and hold for 1-2 hours.

    • Ramp to 370-380°C and hold for 2-8 hours.[11]

  • Post-Cure (Optional): For some applications requiring maximum thermal stability, a post-cure at a higher temperature (e.g., 400°C) may be performed.[8]

  • Cooling: Slowly cool the cured part to room temperature to minimize internal stresses.

Characterization

Verifying the structure and properties of both the oligomer and the cured resin is essential.

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm imidization by observing the appearance of characteristic imide peaks (~1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the oligomer.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn) and polydispersity of the uncured oligomer, confirming that molecular weight was controlled.[13]

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the uncured oligomer and observes the exothermic curing reaction of the phenylethynyl groups. It is also used to measure the final Tg of the cured resin.[10]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the cured polyimide.

  • Rheology: Characterizes the melt viscosity of the oligomer as a function of temperature, defining the processing window.[6]

Applications in Advanced Technologies

The unique balance of high-temperature performance and processability makes polyimides end-capped with this compound ideal for applications where reliability in extreme environments is paramount.

  • Aerospace and Aviation: Used as matrix resins for carbon fiber-reinforced composites in engine components, aircraft structural parts, and missiles where high-temperature resistance is critical.[14]

  • Microelectronics: Serve as high-performance adhesives, encapsulants, and dielectric layers in semiconductor manufacturing and packaging due to their thermal stability and low outgassing.[2][8]

  • Adhesives: Formulated into high-temperature structural adhesives for bonding metals (like titanium) and composites.[13]

  • Biomedical Field: While less common for this specific type, the general biocompatibility and sterilizability of polyimides open potential avenues for use in specialized medical devices and implants that require extreme durability.[15]

By leveraging this compound as a reactive end-capper, researchers and engineers can design and manufacture polyimide-based materials that push the boundaries of performance in the most demanding technological fields.

References

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  • Unknown Author. (2024). Curing Kinetics of Ultrahigh-Temperature Thermosetting Polyimides Based on Phenylethynyl-Terminated Imide Oligomers with Different Backbone Conformations. ACS Applied Polymer Materials. [Link]

  • Wang, J., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1119. [Link]

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  • Unknown Author. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of Photopolymer Science and Technology. [Link]

  • Yang, X., et al. (2024). Polyimide as a biomedical material: advantages and applications. Nanoscale Advances. [Link]

  • Unknown Author. (n.d.). Physical properties and elemental analysis of the polyimides. ResearchGate. [Link]

  • Zhang, H., et al. (2024). Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. Polymers, 16(21), 2947. [Link]

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  • Zhang, R., et al. (2021). Preparation and Properties of Electrospun Phenylethynyl—Terminated Polyimide Nano-Fibrous Membranes with Potential Applications as Solvent-Free and High-Temperature Resistant Adhesives for Harsh Environments. Polymers, 13(12), 1918. [Link]

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Application Notes and Protocols for the Polymerization of 3-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Poly(3-(phenylethynyl)aniline) in Advanced Materials

This compound is a fascinating monomer that combines the conductive potential of polyaniline with the high-temperature stability and crosslinking capabilities of the phenylethynyl group. The resulting polymer, poly(this compound), is a candidate for a new class of high-performance materials with applications in aerospace, electronics, and specialty coatings. The phenylethynyl moiety offers a pathway to thermally induced crosslinking, creating a robust and solvent-resistant thermoset polymer.[1][2] This document provides detailed protocols for two primary methods for the polymerization of this compound: oxidative polymerization and thermal polymerization.

I. Oxidative Polymerization: Crafting a Conductive Polymer Backbone

Oxidative polymerization is a well-established method for the synthesis of polyaniline and its derivatives.[3][4][5] This technique utilizes a chemical oxidant to initiate the polymerization of the aniline monomer in an acidic medium. The resulting polymer is typically in its conductive, protonated emeraldine salt form.

Scientific Rationale

The polymerization proceeds through the formation of aniline cation radicals, which then couple to form dimers, trimers, and ultimately, the polymer chain.[3] The presence of an acid is crucial for the formation of the conductive emeraldine salt and to maintain the solubility of the growing polymer chains. Ammonium persulfate is a common and effective oxidant for this reaction.

Experimental Protocol: Oxidative Polymerization

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Methanol (for washing)

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (for dissolving the final polymer)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers and graduated cylinders

Procedure:

  • Monomer Solution Preparation: In the 250 mL three-neck round-bottom flask, dissolve a specific amount of this compound in 1 M HCl. A typical concentration would be around 0.1 M. Stir the solution until the monomer is completely dissolved. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl. The molar ratio of APS to the monomer is typically 1.25:1.

  • Polymerization: Slowly add the APS solution to the stirred monomer solution using the dropping funnel over a period of 30-60 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: After the addition of the oxidant is complete, allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Polymer Isolation and Purification:

    • Filter the reaction mixture through a Buchner funnel to collect the polymer precipitate.

    • Wash the polymer sequentially with copious amounts of 1 M HCl and deionized water to remove any unreacted monomer, oxidant, and oligomers.

    • Finally, wash the polymer with methanol to remove any remaining impurities.

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours. The final product will be a dark powder.

Expected Outcome:

The oxidative polymerization of this compound is expected to yield a dark-colored polymer, likely in the green or blue-black range, characteristic of the emeraldine salt form of polyaniline. The polymer should be soluble in polar aprotic solvents like NMP and DMF.

Proposed Mechanism for Oxidative Polymerization

oxidative_polymerization Monomer This compound CationRadical Aniline Cation Radical Monomer->CationRadical Oxidation (APS/H+) Dimer Dimer CationRadical->Dimer Coupling Polymer Poly(this compound) Dimer->Polymer Propagation

Caption: Proposed mechanism for the oxidative polymerization of this compound.

II. Thermal Polymerization: Forging a High-Temperature Thermoset

The phenylethynyl group is known to undergo thermal polymerization at elevated temperatures, leading to a highly crosslinked and thermally stable network.[1][2] This method is particularly useful for creating thermosetting polymers with excellent mechanical properties and solvent resistance.

Scientific Rationale

Upon heating, the ethynyl groups of the this compound monomer react with each other in a complex series of reactions, including cyclotrimerization and other addition reactions, to form a rigid, crosslinked aromatic network. This process is often referred to as curing. The high degree of crosslinking imparts exceptional thermal and mechanical stability to the final material.

Experimental Protocol: Thermal Polymerization

Materials:

  • This compound monomer

Equipment:

  • High-temperature oven or furnace with an inert atmosphere (e.g., nitrogen or argon)

  • Sample holder (e.g., a ceramic crucible)

  • Differential Scanning Calorimeter (DSC) (for determining the curing temperature)

Procedure:

  • Determine Curing Profile (Optional but Recommended):

    • Place a small sample of the this compound monomer in a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the onset and peak of the exothermic curing reaction. This will typically be in the range of 350-420 °C.[1]

  • Thermal Curing:

    • Place the desired amount of the this compound monomer in a suitable sample holder.

    • Place the sample holder in the high-temperature oven.

    • Purge the oven with an inert gas (nitrogen or argon) to prevent oxidation.

    • Heat the oven to the curing temperature determined by DSC (or a temperature within the range of 350-420 °C) and hold for a specified time (e.g., 1-2 hours) to ensure complete curing.

  • Cooling:

    • After the curing is complete, turn off the oven and allow the sample to cool to room temperature under the inert atmosphere.

Expected Outcome:

Thermal polymerization will result in a hard, insoluble, and infusible solid. The color of the material will likely be dark brown or black. The resulting polymer will exhibit high thermal stability and resistance to common organic solvents.

Proposed Mechanism for Thermal Polymerization

thermal_polymerization Monomer This compound CrosslinkedPolymer Crosslinked Aromatic Network Monomer->CrosslinkedPolymer Heat (350-420°C) Cyclotrimerization & Addition Reactions

Sources

Application Notes and Protocols: 3-(Phenylethynyl)aniline-Based Polyimide Membranes for Enhanced Gas Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Promise of 3-(Phenylethynyl)aniline in Advanced Gas Separation

The separation of gases is a critical process in numerous industrial applications, from natural gas purification and carbon capture to oxygen enrichment for medical use.[1] Polymeric membranes offer an energy-efficient and scalable solution for these separations.[2] Among the various classes of polymers, polyimides are particularly promising due to their exceptional thermal and chemical stability, as well as their tunable gas separation properties.[1][2] The performance of a polyimide membrane is intrinsically linked to its chemical structure, which dictates the fractional free volume, intersegmental distance, and polymer chain mobility, all of which influence gas permeability and selectivity.[1]

This document provides a comprehensive guide to the application of this compound as a key monomer in the synthesis of advanced polyimide membranes for gas separation. The incorporation of the rigid and bulky phenylethynyl group into the polymer backbone is hypothesized to create a high degree of intrinsic microporosity, leading to enhanced gas permeability.[3][4] Furthermore, the phenylethynyl moiety offers the potential for post-synthesis thermal crosslinking, which can "lock in" the microporous structure and improve the membrane's resistance to physical aging and plasticization by highly condensable gases like CO2.[5]

Herein, we present detailed, field-proven protocols for the synthesis of a novel polyimide derived from this compound and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), the fabrication of dense membranes via solution casting, and the comprehensive characterization of their gas separation performance.

Part 1: Polymer Synthesis - Poly(3-phenylethynyl)aniline-6FDA Imide

The synthesis of the polyimide is a two-step process involving the formation of a poly(amic acid) precursor followed by chemical imidization.[6] This method allows for the synthesis of a high molecular weight polymer that is soluble in common organic solvents, facilitating subsequent membrane fabrication.[7]

Protocol 1: Synthesis of Poly(amic acid) Precursor

Causality: This step involves the nucleophilic attack of the amine groups of this compound on the carbonyl carbons of the 6FDA anhydride groups, leading to the formation of a soluble poly(amic acid) precursor. The reaction is carried out at room temperature to prevent premature imidization and ensure high molecular weight is achieved.[6]

Materials:

  • This compound (Monomer A)

  • 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Monomer B)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Schopp funnel

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and 6FDA. Ensure 6FDA is dried in a vacuum oven at 160°C for at least 4 hours prior to use to remove any absorbed moisture.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a Schopp funnel.

  • Dissolution of Diamine: Under a gentle flow of inert gas, dissolve the pre-weighed this compound in anhydrous DMAc to achieve a solids concentration of 15-20% (w/v). Stir until the monomer is completely dissolved.

  • Addition of Dianhydride: Slowly add the 6FDA powder to the stirred diamine solution in small portions over 30-60 minutes using the Schopp funnel. This controlled addition helps to manage the exothermic nature of the reaction and prevent localized high concentrations of the dianhydride.

  • Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.

Protocol 2: Chemical Imidization

Causality: Chemical imidization using a dehydrating agent (acetic anhydride) and a catalyst (pyridine) at room temperature is preferred over thermal imidization to avoid potential crosslinking of the phenylethynyl groups at elevated temperatures, which could lead to insolubility of the final polymer.[6]

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Acetic anhydride

  • Pyridine

  • Methanol (for precipitation)

  • Blender or high-speed homogenizer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Imidization Reaction: To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit of the polymer). A typical molar ratio of acetic anhydride:pyridine:amic acid repeat unit is 4:4:1.

  • Stirring: Stir the reaction mixture at room temperature for 12-24 hours. The solution may become clearer as the imidization proceeds.

  • Precipitation: Slowly pour the polyimide solution into a large excess of vigorously stirred methanol. This will cause the polyimide to precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer repeatedly with fresh methanol to remove any residual solvent and unreacted reagents.

  • Drying: Dry the purified polyimide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Workflow for Polyimide Synthesis

Polyimide_Synthesis cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Chemical Imidization Monomer_A This compound Reaction_1 Stir at RT, 24-48h under N2 Monomer_A->Reaction_1 Monomer_B 6FDA Monomer_B->Reaction_1 Solvent Anhydrous DMAc Solvent->Reaction_1 PAA_Solution Poly(amic acid) Solution Reaction_1->PAA_Solution Reaction_2 Stir at RT, 12-24h PAA_Solution->Reaction_2 Input Reagents Acetic Anhydride Pyridine Reagents->Reaction_2 Precipitation Precipitate in Methanol Reaction_2->Precipitation Purified_Polymer Purified Polyimide Precipitation->Purified_Polymer Drying Vacuum Drying Purified_Polymer->Drying

Caption: Workflow for the two-step synthesis of the polyimide.

Part 2: Membrane Fabrication

The solution casting technique is a straightforward and widely used method for preparing dense polymeric membranes for gas separation studies.[8][9]

Protocol 3: Solution Casting of Dense Polyimide Membranes

Causality: This protocol outlines the steps to create a uniform, defect-free membrane film. The controlled evaporation of the solvent is crucial for forming a dense, non-porous structure essential for selective gas transport based on the solution-diffusion mechanism.[3]

Materials:

  • Synthesized Poly(3-phenylethynyl)aniline-6FDA Imide powder

  • N,N-dimethylformamide (DMF) or other suitable solvent

  • Glass petri dish or a flat glass plate

  • Leveling table

  • Controlled environment chamber or a dust-free enclosure

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Prepare a 3-5% (w/v) solution of the synthesized polyimide in DMF. Stir the mixture at room temperature until the polymer is completely dissolved. The solution should be viscous and homogeneous.

  • Casting: Place a clean, dry glass petri dish on a leveling table to ensure a uniform membrane thickness. Pour the polymer solution into the petri dish.

  • Solvent Evaporation: Cover the petri dish with a lid that is slightly ajar to allow for slow solvent evaporation in a dust-free environment at room temperature for 24-48 hours.

  • Initial Drying: Once a self-standing film is formed, carefully peel the membrane from the glass substrate.

  • Final Drying (Annealing): Place the membrane in a vacuum oven and dry it at a temperature below its glass transition temperature (Tg), typically starting at 80°C and gradually increasing to 120-150°C over several hours. This stepwise drying process helps to remove residual solvent without causing structural defects. The final membrane should be transparent and flexible.

Workflow for Membrane Fabrication

Membrane_Fabrication Polymer_Powder Polyimide Powder Dissolution Dissolve to form 3-5% solution Polymer_Powder->Dissolution Solvent DMF Solvent->Dissolution Casting_Solution Homogeneous Casting Solution Dissolution->Casting_Solution Casting Cast on leveled glass plate Casting_Solution->Casting Evaporation Slow solvent evaporation (24-48h) Casting->Evaporation Membrane_Film Self-standing Membrane Film Evaporation->Membrane_Film Drying Vacuum Annealing (Stepwise heating) Membrane_Film->Drying Final_Membrane Dense Polyimide Membrane Drying->Final_Membrane

Caption: Step-by-step workflow for membrane fabrication.

Part 3: Characterization and Performance Evaluation

A thorough characterization of both the synthesized polymer and the fabricated membrane is essential to understand the structure-property relationships that govern gas separation performance.

Protocol 4: Polymer and Membrane Characterization

Causality: These characterization techniques provide critical information about the chemical structure, molecular weight, thermal properties, and morphology of the polymer and membrane, which are all determinants of gas transport properties.[3][4]

Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful imidization by observing the appearance of characteristic imide peaks (~1780 and 1720 cm⁻¹) and the disappearance of the amic acid peaks.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.[3]

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the synthesized polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides insights into the polymer chain rigidity.

  • Scanning Electron Microscopy (SEM): To examine the cross-sectional morphology of the membrane and ensure it is dense and defect-free.[3]

  • X-ray Diffraction (XRD): To determine the amorphous or semi-crystalline nature of the polymer and to calculate the average inter-chain distance (d-spacing).[3]

Protocol 5: Gas Permeation Measurement

Causality: The constant-volume/variable-pressure method is a standard technique to determine the permeability of a membrane to different gases and its ideal selectivity for a pair of gases.[10][11]

Apparatus:

  • Gas permeation cell

  • High-pressure gas cylinders (e.g., CO₂, CH₄, N₂, O₂)

  • Pressure transducers

  • Vacuum pump

  • Constant temperature enclosure

Procedure:

  • Membrane Mounting: Securely mount a circular sample of the dense membrane in the gas permeation cell, ensuring a gas-tight seal.

  • System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane cell to a high vacuum (e.g., < 0.1 mbar) for several hours to remove any absorbed gases.

  • Leak Test: Pressurize the feed side with the test gas and monitor the pressure on the permeate side. The pressure should remain constant, indicating no leaks.

  • Permeation Measurement: a. Introduce the test gas to the feed side of the membrane at a constant pressure (e.g., 2-10 bar). b. Monitor the pressure increase on the permeate side as a function of time using a pressure transducer. c. The gas permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:

  • Selectivity Calculation: The ideal selectivity (α) for a gas pair (A/B) is the ratio of their individual permeability coefficients:

    α(A/B) = P(A) / P(B)

Gas Permeation Measurement Setup

Gas_Permeation_Setup Gas_Cylinder Gas Cylinder (CO₂, CH₄, etc.) High Pressure Permeation_Cell Permeation Cell Upstream (Feed) Membrane Downstream (Permeate) Gas_Cylinder:f0->Permeation_Cell:f0 Feed Gas Pressure_Transducer Pressure Transducer Measures dP/dt Permeation_Cell:f2->Pressure_Transducer Permeate Gas Vacuum_Pump Vacuum Pump Permeation_Cell:f2->Vacuum_Pump Evacuation Data_Acquisition Data Acquisition System Pressure_Transducer->Data_Acquisition

Caption: Schematic of a gas permeation measurement setup.

Part 4: Data Presentation and Interpretation

The gas separation performance of the synthesized membrane should be systematically evaluated and compared with existing literature data.

Table 1: Expected Gas Separation Performance of Poly(3-phenylethynyl)aniline-6FDA Imide Membrane
Gas PairPermeability of Faster Gas (Barrer)¹Ideal Selectivity (α)
CO₂/CH₄Expected HighExpected Moderate-High
O₂/N₂Expected ModerateExpected Moderate
H₂/N₂Expected HighExpected High
H₂/CH₄Expected HighExpected High

¹ 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Note: The actual values will need to be determined experimentally. The table indicates the expected trends based on the polymer structure.

References

  • Alkandari, J. A., & Castro-Dominguez, B. (2023). Advanced and sustainable manufacturing methods of polymer-based membranes for gas separation: a review. Frontiers in Membrane Science and Technology.
  • Al-Masri, M., & El-Kaderi, H. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(3), 44. [Link]

  • Al-Masri, M., & El-Kaderi, H. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(3), 44.
  • Kim, D., et al. (2024). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning.
  • García, J. M., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(56), 32065-32074. [Link]

  • Galiano, F., et al. (2019). Solution Casting Blending: An Effective Way for Tailoring Gas Transport and Mechanical Properties of Poly(vinyl butyral) and Pebax2533. The Journal of Physical Chemistry C, 123(17), 10864-10873.
  • Daken Chemical. (2021).
  • VTechWorks. (n.d.).
  • Hergenrother, P. M., & St. Clair, T. L. (1985). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. Polymer Preprints, Division of Polymer Chemistry, American Chemical Society, 26(2), 188-189.
  • Pinnau, I., & He, Z. (2021). Methods of fabricating polymer films and membranes. U.S.
  • Al-Mubaddel, F. S. (2023). Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. The Chemist, 94(2).
  • ResearchGate. (n.d.). Experimental set-up for measuring the permeability of the membranes for a single gas.
  • Castro-Dominguez, B., et al. (2023). Electro-casting for Superior Gas Separation Membrane Performance and Manufacturing. ACS Applied Materials & Interfaces, 15(47), 55381-55390.
  • Labthink Instruments Co., Ltd. (n.d.).
  • Castro-Dominguez, B., et al. (2023). Electro-casting for Superior Gas Separation Membrane Performance and Manufacturing. ACS Applied Materials & Interfaces, 15(47), 55381-55390.
  • da Silva, F. S., et al. (2023). Design and Validation of an Experimental Setup for Evaluation of Gas Permeation in Ceramic Membranes. Membranes, 13(2), 245.
  • Spore, A., et al. (2019).
  • Wiegand, J. R. (2015). Characterization of gas separation properties of novel polymer membranes.
  • Ansaloni, L., et al. (2022). Molecular Characterization of Membrane Gas Separation under Very High Temperatures and Pressure: Single- and Mixed-Gas CO2/CH4 and CO2/N2 Permselectivities in Hybrid Networks. Membranes, 12(5), 503.
  • Iyeke, L. E., et al. (2021).
  • Park, J. H., et al. (2015). Proposed cure reactions of phenylethynyl end‐capped group.
  • de Oliveira, A. C., & de Oliveira, C. P. (1999). Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic. Polímeros, 9(4), 140-145.
  • Lee, D.-h., et al. (2002). Preparation sequence of polyimide from dianhydride with diamine. Journal of Applied Polymer Science, 85(11), 2296-2304.
  • Sava, I., & Bruma, M. (2011). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Revue Roumaine de Chimie, 56(7-8), 759-765.
  • Choi, J. K., et al. (2010). Synthesis and characterization of polyimides from triphenylamine-based diamine monomers with thiophene or trifluoromethyl side group. Synthetic Metals, 160(17-18), 1938-1944.

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Application Notes and Protocols for Cross-Coupling Reactions Utilizing 3-(Phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(Phenylethynyl)aniline in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly versatile scaffold, uniquely poised for diversification through a variety of cross-coupling strategies. Its structure presents three key points for chemical modification: the terminal alkyne, the aromatic ring, and the amino group. This trifecta of reactive sites allows for the sequential and controlled introduction of molecular complexity, making it an invaluable precursor for the synthesis of novel compounds in drug discovery and advanced materials science.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, offering detailed, field-proven protocols. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, will be elucidated to empower researchers to not only replicate these methods but also to rationally adapt them for their specific synthetic challenges.

Core Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest due to their prevalence in biologically active molecules and functional organic materials. The diarylacetylene motif, readily accessible through Sonogashira coupling, is a key structural feature in a range of pharmacologically active compounds.[1] Furthermore, the ability to introduce diverse aryl and heteroaryl substituents via Suzuki coupling, and to construct complex triarylamines through Buchwald-Hartwig amination, opens avenues to novel kinase inhibitors, organic light-emitting diodes (OLEDs), and conductive polymers.[2]

Diagram: Synthetic Pathways from this compound

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes This compound This compound Sonogashira Sonogashira Coupling (+ R-X) This compound->Sonogashira Suzuki Suzuki-Miyaura Coupling (from 3-halo derivative) (+ R-B(OH)2) This compound->Suzuki 1. Diazotization 2. Halogenation Buchwald Buchwald-Hartwig Amination (+ R-X) This compound->Buchwald Diarylacetylenes Substituted Diarylacetylenes Sonogashira->Diarylacetylenes Arylated_Anilines Arylated (Phenylethynyl)benzenes Suzuki->Arylated_Anilines Triarylamines N-Aryl-3-(phenylethynyl)anilines Buchwald->Triarylamines Medicinal Chemistry\nMaterials Science Medicinal Chemistry Materials Science Diarylacetylenes->Medicinal Chemistry\nMaterials Science Arylated_Anilines->Medicinal Chemistry\nMaterials Science Triarylamines->Medicinal Chemistry\nMaterials Science

Caption: Versatile synthetic routes from this compound.

Section 1: Sonogashira Coupling - Extending the Conjugated System

The Sonogashira reaction is a cornerstone of C-C bond formation, enabling the coupling of a terminal alkyne with an aryl or vinyl halide.[3] In the context of this compound, this reaction allows for the synthesis of unsymmetrical diarylacetylenes, a scaffold of significant interest in medicinal chemistry and materials science.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts. The currently accepted mechanism proceeds through a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[4] The choice of a mild base is crucial to facilitate the deprotonation of the terminal alkyne without promoting unwanted side reactions.

Diagram: Sonogashira Coupling Catalytic Cycle

G cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L2-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation (+ Cu-C≡CR') PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR') CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide + Alkyne, Base Cu_Acetylide->CuX Transmetalation Alkyne H-C≡CR' Base Base

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene

This protocol is adapted from established procedures for the Sonogashira coupling of terminal alkynes with aryl halides.[5]

Materials

ReagentCAS NumberMolar Mass ( g/mol )AmountMolar Equiv.
This compound54060-40-9193.24193 mg1.0
4-Iodotoluene624-31-7218.04240 mg1.1
Pd(PPh₃)₂Cl₂13965-03-2701.9014 mg0.02
Copper(I) iodide (CuI)7681-65-4190.457.6 mg0.04
Triethylamine (TEA)121-44-8101.190.42 mL3.0
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL-

Procedure

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (193 mg, 1.0 mmol), 4-iodotoluene (240 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-((4-methylphenyl)ethynyl)aniline.

Expected Yield: 85-95%

Section 2: Suzuki-Miyaura Coupling - Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[6] To utilize this compound in a Suzuki coupling, it must first be converted to an aryl halide or triflate. A common route is through a Sandmeyer reaction, converting the aniline to a diazonium salt, which can then be substituted with a halide.

Mechanistic Rationale

The Suzuki coupling catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[7] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often favoring the reductive elimination step.

Diagram: Suzuki-Miyaura Coupling Workflow

G Start This compound Diazotization Diazotization (NaNO2, HBr) Start->Diazotization Halogenation Sandmeyer Reaction (CuBr) Diazotization->Halogenation ArylHalide 3-Bromo-1-(phenylethynyl)benzene Halogenation->ArylHalide Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd catalyst, Base) ArylHalide->Suzuki Product 3-(Aryl)-1-(phenylethynyl)benzene Suzuki->Product

Caption: Workflow for Suzuki coupling starting from this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1-(phenylethynyl)benzene with Phenylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura couplings.[8]

Materials

ReagentCAS NumberMolar Mass ( g/mol )AmountMolar Equiv.
3-Bromo-1-(phenylethynyl)benzene54060-41-0257.12257 mg1.0
Phenylboronic acid98-80-6121.93146 mg1.2
Pd(PPh₃)₄14221-01-31155.5635 mg0.03
Potassium carbonate (K₂CO₃)584-08-7138.21276 mg2.0
1,4-Dioxane123-91-188.118 mL-
Water7732-18-518.022 mL-

Procedure

  • In a 25 mL round-bottom flask, dissolve 3-bromo-1-(phenylethynyl)benzene (257 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) in 1,4-dioxane (8 mL).

  • Add an aqueous solution of potassium carbonate (276 mg in 2 mL of water).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 8 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane) to yield the desired 3-phenyl-1-(phenylethynyl)benzene.

Expected Yield: 80-90%

Section 3: Buchwald-Hartwig Amination - Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[9] this compound can serve as the amine component in this reaction, allowing for the synthesis of N-aryl-3-(phenylethynyl)anilines.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium amide intermediate, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent β-hydride elimination.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)L(HNR'2)]+X- OxAdd->AmineComplex + HNR'2 AmidoComplex Ar-Pd(II)L(NR'2) AmineComplex->AmidoComplex - Base-H+X- AmidoComplex->Pd0 Reductive Elimination (Ar-NR'2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene

This protocol is based on established procedures for the Buchwald-Hartwig amination.[11][12]

Materials

ReagentCAS NumberMolar Mass ( g/mol )AmountMolar Equiv.
This compound54060-40-9193.24193 mg1.0
4-Bromotoluene106-38-7171.03205 mg1.2
Pd₂(dba)₃51364-51-3915.729.2 mg0.01
XPhos564483-18-7476.6119 mg0.04
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg1.4
Toluene, anhydrous108-88-392.1410 mL-

Procedure

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (193 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) in anhydrous toluene (5 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-(4-methylphenyl)-3-(phenylethynyl)aniline.

Expected Yield: 75-85%

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its inherent reactivity at three distinct positions provides a versatile platform for the application of cornerstone cross-coupling reactions. The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, as detailed in this guide, offer reliable and high-yielding pathways to a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. The provided protocols, grounded in established mechanistic principles, serve as a robust starting point for researchers to explore the vast chemical space accessible from this remarkable building block.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107, 874-922 (2007).
  • Various Authors. Pharmacologically active compounds containing diphenylacetylene moieties. ResearchGate [Online]. Available: [Link]. (Accessed: January 15, 2026).

  • Ganesan, B., Senadi, G. C., Guo, B.-C. & Lin, W.-Y. A copper(II)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. Organic & Biomolecular Chemistry17, 384-388 (2019).
  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Online]. Available: [Link]. (Accessed: January 15, 2026).

  • Ruiz-Castillo, P. & Buchwald, S. L. Buchwald–Hartwig Amination of Aryl Halides with Substituted Anilines. Chemical Reviews116, 12564-12649 (2016).
  • Kotha, S., Lahiri, K. & Kashinath, D. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Tetrahedron58, 9633-9695 (2002).
  • Reddy, M. S., Thirupathi, N. & Narender, M. Synthesis of di/tri-substituted carbazoles involving Pd-mediated Sonogashira coupling of indolyltriflates with aryl acetylenes. Organic & Biomolecular Chemistry12, 639-645 (2014).
  • Zhumanova, A. A., et al. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances11, 22123-22133 (2021).
  • Lesyk, R., et al. 3-Amino-5-(indol-3-yl)
  • Checa, B. & Sonseca, A. Pharmacological Activities of Aminophenoxazinones. Molecules26, 7078 (2021).
  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Reddy, P. P., et al. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Transition Metal Chemistry32, 246-249 (2007).
  • Organ, M. G., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal12, 4749-4755 (2006).
  • Dorel, R. & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years.
  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube [Online]. Available: [Link]. (Accessed: January 15, 2026).

  • Jana, S., et al. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au4, 123-132 (2024).
  • Liang, Y., Xie, Y.-X. & Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry71, 379-381 (2006).
  • Al-Ostath, A., et al. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Current Organic Synthesis21, (2024).
  • Petrikaite, V., et al. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules24, 421 (2019).
  • Skuodis, E., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules26, 7311 (2021).
  • Ramirez, A., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances14, 27699-27703 (2024).
  • Kim, H., et al. 9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors.

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Application Notes and Protocols: Sonogashira Coupling of 3-Ethynylaniline for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2][3] Its remarkable utility is particularly evident in drug discovery and materials science, where the formation of a C(sp²)–C(sp) bond provides a rigid and linear scaffold crucial for constructing complex molecular architectures.[3][4][5] This reaction proceeds under remarkably mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups, making it an ideal tool for late-stage functionalization in the synthesis of intricate molecules like pharmaceuticals and natural products.[1][6][7]

This application note provides a comprehensive guide to performing the Sonogashira coupling with 3-ethynylaniline, a versatile building block containing both a nucleophilic amino group and a reactive terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters that ensure high-yield, reproducible results.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The exquisite efficiency of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][8] While the precise mechanism can be complex and is still a subject of study, the generally accepted pathway provides a robust framework for understanding the reaction.[6][8]

  • The Palladium Cycle: This cycle is the primary driver of C-C bond formation. It commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (3-ethynylaniline in this case) in the presence of a base to form a copper(I) acetylide intermediate.[9] This step is crucial as it activates the alkyne for the subsequent transmetalation.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a step known as transmetalation. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[10]

The amine base plays a dual role in this process: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[1][9]

Visualizing the Catalytic Pathway

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) Product Coupled Product (Ar-C≡CR) PdII_Alkyne->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation (R-C≡C-H, Base) Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Transmetalation ArX Aryl Halide (Ar-X) ArX->Pd0 Alkyne 3-Ethynylaniline (R-C≡C-H) Alkyne->CuX Base Amine Base Base->CuX

Detailed Experimental Protocol

This protocol details a representative Sonogashira coupling of 3-ethynylaniline with an aryl iodide. Aryl iodides are generally more reactive than bromides or chlorides.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Ethynylaniline≥98%Major Chemical Supplier
Aryl Iodide≥98%Major Chemical Suppliere.g., 4-Iodoanisole
Dichlorobis(triphenylphosphine)palladium(II)≥98%Major Chemical SupplierAir-stable precatalyst
Copper(I) Iodide (CuI)≥99%Major Chemical SupplierProtect from light
Triethylamine (TEA)Anhydrous, ≥99.5%Major Chemical SupplierShould be distilled and degassed
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Chemical SupplierInhibitor-free
Diethyl etherAnhydrousMajor Chemical SupplierFor workup
Saturated aq. NH₄ClFor workup
BrineFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Celite®For filtration
Silica GelFor column chromatography
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of nitrogen, add the aryl iodide (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02-0.05 eq), and copper(I) iodide (0.02-0.05 eq).

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed THF (to make a ~0.1 M solution based on the aryl halide) and anhydrous, degassed triethylamine (2.0-3.0 eq) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

    • Causality: The solvent must be anhydrous and deoxygenated to prevent quenching of the catalysts and unwanted side reactions, such as the Glaser homocoupling of the alkyne.[11][12] Triethylamine acts as both the base and a co-solvent.[1]

  • Addition of 3-Ethynylaniline:

    • Slowly add 3-ethynylaniline (1.1-1.2 eq) to the reaction mixture via syringe.

    • Trustworthiness: A slight excess of the alkyne is often used to ensure complete consumption of the more expensive aryl halide. However, a large excess can lead to increased homocoupling byproducts.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

    • Expert Insight: For less reactive aryl halides (e.g., bromides), gentle heating (40-60 °C) may be required.[13] However, higher temperatures can increase the rate of side reactions.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.[10][14]

    • Wash the filtrate sequentially with saturated aqueous ammonium chloride, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[14][15]

Experimental Workflow Diagram

Caption: A streamlined workflow for the Sonogashira coupling of 3-ethynylaniline.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under inert atmosphere Reagents 2. Add Aryl Halide, PdCl₂(PPh₃)₂, and CuI Setup->Reagents Solvents 3. Add anhydrous THF and degassed TEA Reagents->Solvents Alkyne 4. Add 3-Ethynylaniline Solvents->Alkyne Stir 5. Stir at RT and monitor by TLC/LC-MS Alkyne->Stir Filter 6. Dilute with Et₂O and filter through Celite® Stir->Filter Wash 7. Wash with aq. NH₄Cl, H₂O, and Brine Filter->Wash Dry 8. Dry over Na₂SO₄ and concentrate Wash->Dry Purify 9. Purify by Flash Chromatography Dry->Purify Product Pure Coupled Product Purify->Product

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; poor quality reagents/solvents; low reaction temperature.Use fresh, high-purity catalysts and reagents. Ensure solvents are anhydrous and properly degassed. For less reactive halides, consider gentle heating (e.g., 40-60 °C).
Significant homocoupling of alkyne (Glaser coupling) Presence of oxygen; high concentration of copper catalyst.Ensure the reaction is run under strictly anaerobic conditions. Reduce the amount of copper(I) iodide. In persistent cases, a copper-free Sonogashira protocol may be necessary.[8]
Decomposition of starting materials or product Reaction temperature is too high; prolonged reaction time.Run the reaction at the lowest effective temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in purification Formation of closely eluting byproducts.Optimize the reaction conditions to minimize byproduct formation. Use high-resolution flash chromatography or consider recrystallization.

Conclusion

The Sonogashira coupling of 3-ethynylaniline is a robust and highly effective method for the synthesis of functionalized aryl alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably access a wide array of valuable compounds for applications in pharmaceutical development and materials science. The key to success lies in the use of high-quality, anhydrous, and deoxygenated reagents and solvents, as well as diligent monitoring of the reaction progress.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Semantic Scholar. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. [Link]

  • Al-Azzawi, A. G. S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Godoi, M. (2014, May 1). What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Lei, P., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Gandeepan, P. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Wu, X.-F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed Sonogashira reactions of aryl amines with alkynes via in situ formation of arenediazonium salts. Chemical Communications. [Link]

  • Unnamed Author. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. ResearchGate. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Unnamed Author. (2025, August 6). Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

  • Unnamed Author. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]

  • Unnamed Author. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Unnamed Author. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

Sources

Application Notes and Protocols for the Synthesis of Phenylethynyl-Terminated Imide (PETI) Oligomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phenylethynyl-Terminated Imide (PETI) Oligomers in Advanced Materials

Phenylethynyl-terminated imide (PETI) oligomers represent a critical class of high-performance thermosetting polyimides, indispensable for applications demanding exceptional thermal and oxidative stability, robust mechanical strength, and superior processability.[1][2] These materials are cornerstone resins for advanced composites in the aerospace, aviation, and electronics industries, where they are utilized in fabricating components for high-speed aircraft, spacecraft, and high-temperature engine parts.[1]

The defining characteristic of PETI oligomers is their unique molecular architecture: a controlled molecular weight imide backbone end-capped with reactive phenylethynyl groups.[3] This design imparts a distinct processing advantage. In their uncured state, the oligomers exhibit low melt viscosities, making them amenable to cost-effective manufacturing techniques such as resin transfer molding (RTM) and compression molding.[1][4][5] Upon thermal curing, typically at temperatures between 350-370°C, the terminal phenylethynyl groups undergo a complex series of addition reactions to form a highly cross-linked, rigid network structure.[1][6] This process avoids the evolution of volatile byproducts, a common issue with traditional condensation polyimides, thus ensuring the formation of void-free, high-integrity composite parts.[7] The resulting cured polyimide thermoset boasts a high glass transition temperature (Tg), excellent solvent resistance, and remarkable long-term performance at elevated temperatures.[1][2][3]

The versatility of PETI chemistry allows for the fine-tuning of material properties by judicious selection of the constituent monomers—dianhydrides and diamines—and by precise control of the oligomer's molecular weight.[1][3][8] This enables the rational design of PETI resins with tailored characteristics, such as enhanced toughness, specific glass transition temperatures, or optimized melt flow behavior, to meet the stringent requirements of diverse high-performance applications.[1][3] This application note provides a comprehensive guide to the synthesis, characterization, and processing of PETI oligomers, offering detailed protocols and insights for researchers and professionals in the field of advanced materials.

Chemical Principles and Mechanistic Overview

The synthesis of PETI oligomers is fundamentally a polycondensation reaction followed by end-capping. The process can be broadly categorized into two main approaches: a two-step solution imidization and a one-pot high-temperature polymerization. The choice of method often depends on the desired purity, solubility of the intermediate species, and scalability of the synthesis.

The overall synthetic strategy involves the reaction of a calculated excess of an aromatic diamine with an aromatic tetracarboxylic dianhydride to form an amine-terminated amic acid oligomer. This intermediate is then end-capped with 4-phenylethynylphthalic anhydride (PEPA). The final step is the imidization of the amic acid groups to form the stable imide linkages, which can be achieved either chemically or thermally.

The subsequent thermal curing is a free-radical process initiated at high temperatures. The phenylethynyl end-groups react to form a complex, highly cross-linked network. The electron density of these end-groups, which can be influenced by the chemical structure of the imide backbone, plays a crucial role in the curing kinetics.[6] For instance, electron-withdrawing groups in the backbone can affect the initiation and propagation stages of the curing reaction.[4][6]

Below is a generalized workflow for the synthesis of PETI oligomers.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_processing Processing & Curing Stage monomer_prep Monomer Preparation & Purification reaction_setup Reaction Setup (Inert Atmosphere) monomer_prep->reaction_setup oligomerization Oligomerization (Amic Acid Formation) reaction_setup->oligomerization end_capping End-Capping with PEPA oligomerization->end_capping imidization Imidization (Chemical or Thermal) end_capping->imidization precipitation Precipitation & Washing imidization->precipitation drying Drying precipitation->drying ftir FTIR Spectroscopy drying->ftir nmr NMR Spectroscopy drying->nmr gpc Gel Permeation Chromatography (GPC) drying->gpc dsc_tga DSC/TGA Analysis drying->dsc_tga rheology Rheological Analysis drying->rheology molding Molding (e.g., Compression, RTM) rheology->molding curing Thermal Curing molding->curing post_curing Post-Curing curing->post_curing

Caption: Overall workflow for PETI oligomer synthesis, characterization, and processing.

Materials and Equipment

Category Item Specifications
Monomers Aromatic Dianhydride (e.g., 6FDA, a-BPDA)High purity (>99%)
Aromatic Diamine (e.g., 3,4'-ODA, TFMB)High purity (>99%)
End-capping Agent: 4-Phenylethynylphthalic Anhydride (PEPA)High purity (>99%), dried
Solvents N-methyl-2-pyrrolidone (NMP)Anhydrous, reaction grade
TolueneReagent grade
Ethanol/MethanolReagent grade
Reagents IsoquinolineCatalyst, reagent grade
Apparatus Three-neck round-bottom flaskAppropriate size (e.g., 250 mL, 500 mL)
Mechanical stirrerWith suitable stirring rod and seal
Condenser
Dean-Stark trap
Thermometer or thermocouple
Nitrogen inlet and outletFor maintaining an inert atmosphere
Heating mantle with temperature controller
High-speed laboratory blenderFor precipitation
Filtration apparatus (e.g., Büchner funnel)
Vacuum oven

Detailed Synthesis Protocol: One-Pot High-Temperature Method

This protocol describes a common and efficient one-pot synthesis for a PETI oligomer with a target molecular weight. The specific monomers used here are for illustrative purposes; the molar ratios should be adjusted based on the desired molecular weight and the specific monomers chosen.

Target: PETI oligomer with a calculated number-average molecular weight (Mn) of ~1500-2500 g/mol .

Monomers:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 3,4'-Oxydianiline (3,4'-ODA)

  • 4-Phenylethynylphthalic anhydride (PEPA)

Step-by-Step Procedure
  • Monomer Preparation: Dry the 4-phenylethynylphthalic anhydride (PEPA) in a vacuum oven at 110°C for at least 12 hours prior to use to remove any residual moisture.[9] Other monomers should be of high purity.

  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, a condenser, and a Dean-Stark trap.

    • Ensure all glassware is thoroughly dried before use.

    • Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle, positive flow of nitrogen throughout the reaction.

  • Dianhydride Dissolution:

    • Add the calculated amount of 6FDA (e.g., 43.63 g, 98.20 mmol) to the reaction flask.[10]

    • Add a portion of N-methyl-2-pyrrolidone (NMP) (e.g., 78.53 g) to the flask.[10]

    • Stir the mixture at room temperature until the 6FDA is completely dissolved and a uniform solution is obtained.

  • Amine Addition and Oligomerization:

    • In a separate beaker, dissolve the calculated amount of 3,4'-ODA (e.g., 24.76 g, 123.65 mmol) in another portion of NMP (e.g., 91.44 g).[10]

    • Slowly add the diamine solution to the stirred dianhydride solution in the reaction flask. The addition should be done carefully to manage the exothermic nature of the reaction. An ice-water bath can be used to maintain the temperature if necessary.[9][10]

    • After the addition is complete, continue stirring the mixture at room temperature for 6-12 hours to allow for the formation of the amic acid oligomer.[6] The solution will become viscous.

  • End-Capping:

    • Add the calculated amount of PEPA to the reaction mixture. The molar amount of PEPA is determined by the target molecular weight and the initial molar ratio of dianhydride to diamine.

    • Continue stirring at room temperature for an additional 12 hours to ensure complete end-capping of the amine-terminated oligomer.[6]

  • Imidization:

    • Add toluene (e.g., 9.89 g) to the reaction flask to act as an azeotropic agent for the removal of water.[9][10]

    • Add a catalytic amount of isoquinoline.

    • Heat the reaction mixture to 180-200°C and hold for 10 hours.[9][10] Water formed during the imidization will be collected in the Dean-Stark trap.

    • After the theoretical amount of water has been collected, the toluene can be removed by increasing the temperature slightly.[10]

  • Precipitation and Purification:

    • Allow the reaction mixture to cool to room temperature. The resulting dark-brown, viscous solution contains the PETI oligomer.

    • In a high-speed blender, add a sufficient volume of a boiling water/ethanol mixture (1:1 v/v).[9][10]

    • Slowly pour the polymer solution into the blender containing the boiling water/ethanol mixture to precipitate the PETI oligomer as a fine powder.[9][10]

    • Filter the precipitated powder using a Büchner funnel and wash it thoroughly with boiling water/ethanol several times to remove any residual NMP and unreacted monomers.[9][10]

  • Drying:

    • Dry the purified PETI powder in a vacuum oven at 200°C for 12 hours to remove all residual solvents and moisture.[10] The final product should be a fine, yellow powder.

Characterization of PETI Oligomers

Proper characterization is essential to confirm the chemical structure, molecular weight, and thermal properties of the synthesized PETI oligomers.

Structural Verification
  • FTIR Spectroscopy: Used to confirm the completion of imidization. Key characteristic peaks include:

    • Asymmetric and symmetric C=O stretching of the imide ring around 1780 cm⁻¹ and 1720 cm⁻¹.[11]

    • C-N stretching of the imide ring around 1370 cm⁻¹.[11]

    • Stretching of the phenylethynyl group (C≡C) around 2210 cm⁻¹.[11]

    • The disappearance of amic acid peaks is a crucial indicator of complete imidization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the expected monomer incorporation and the presence of the phenylethynyl end-groups.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the oligomers, as well as the polydispersity index (PDI).[4][12]

Thermal and Rheological Properties
  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the uncured oligomer and the exothermic curing reaction of the phenylethynyl groups.[4][12] The onset and peak temperatures of the exotherm provide information about the curing reactivity.[12]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the cured polymer. The 5% weight loss temperature (Td5%) is a key metric.[11][13]

  • Rheological Analysis: Measures the melt viscosity of the oligomer as a function of temperature. This is critical for determining the processing window for techniques like RTM.[13] A low minimum melt viscosity is highly desirable.[4][13]

The following diagram illustrates the characterization workflow.

G cluster_input Synthesized PETI Powder cluster_analysis Analytical Techniques cluster_output Key Properties Determined PETI_Powder PETI Oligomer Powder FTIR FTIR Analysis PETI_Powder->FTIR NMR NMR Analysis PETI_Powder->NMR GPC GPC Analysis PETI_Powder->GPC DSC DSC Analysis PETI_Powder->DSC TGA TGA Analysis PETI_Powder->TGA Rheometer Rheological Analysis PETI_Powder->Rheometer Structure Chemical Structure & Imidization FTIR->Structure NMR->Structure MW Molecular Weight & Distribution GPC->MW Thermal Tg, Curing Profile, Thermal Stability DSC->Thermal TGA->Thermal Processing Melt Viscosity & Processing Window Rheometer->Processing

Caption: Characterization workflow for synthesized PETI oligomers.

Processing and Curing

The low melt viscosity of PETI oligomers allows for excellent processability. A typical thermal curing cycle involves heating the resin to a temperature above its Tg to allow for melt flow and consolidation, followed by a high-temperature hold to initiate and complete the cross-linking reaction of the phenylethynyl end-groups.

Typical Curing Cycle:

  • Heating: Heat the PETI resin or prepreg to a temperature that ensures low viscosity (e.g., 280-300°C) under pressure.

  • Curing: Raise the temperature to 350-371°C and hold for 1-2 hours.[1][3][6]

  • Post-Curing (Optional): A post-cure at a slightly higher temperature can sometimes be employed to ensure complete cross-linking and maximize the glass transition temperature of the final thermoset.

The curing process transforms the processable oligomer into an intractable, high-performance thermoset polymer with the desirable properties for demanding applications.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Molecular Weight / Incomplete Reaction Impure monomers or solvents; incorrect stoichiometry; insufficient reaction time.Ensure monomers are pure and dry. Use anhydrous solvents. Double-check all calculations and measurements. Extend reaction time if necessary.
Incomplete Imidization Insufficient temperature or time for imidization; ineffective water removal.Ensure the reaction reaches the target temperature (180-200°C). Check that the Dean-Stark trap is functioning correctly. Extend the imidization time.
High Melt Viscosity Molecular weight is higher than targeted; premature cross-linking.Re-evaluate monomer stoichiometry for a lower target Mn. Ensure the processing temperature does not prematurely initiate the curing reaction.
Voids in Cured Part Evolution of volatiles from incomplete drying or residual solvent; degradation of end-caps.Thoroughly dry the PETI powder before processing. Optimize the curing cycle to avoid rapid heating that can trap volatiles.[7]

Conclusion

The synthesis of phenylethynyl-terminated imide oligomers is a well-established yet highly adaptable process for creating advanced thermosetting resins. By carefully selecting monomers and controlling the molecular weight, materials with a wide range of tailored properties can be produced. The protocols and information provided in this application note offer a robust framework for the successful synthesis, characterization, and processing of PETI oligomers, enabling the development of next-generation materials for high-performance applications.

References

  • Curing Kinetics of Ultrahigh-Temperature Thermosetting Polyimides Based on Phenylethynyl-Terminated Imide Oligomers with Different Backbone Conformations. ACS Applied Polymer Materials. [Link]

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. MDPI. [Link]

  • Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship. National Institutes of Health. [Link]

  • Phenylethynyl-Terminated Polyimide Oligomers with Low Viscosity and Good Thermal Properties. Scientific.Net. [Link]

  • The Effect of Phenylethynyl Terminated Imide Oligomer Molecular Weight on the Properties of Composites. ResearchGate. [Link]

  • Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High T g : Structure–Melt Stability Relationship. MDPI. [Link]

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. Semantic Scholar. [Link]

  • Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. Chinese Journal of Polymer Science. [Link]

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. PubMed. [Link]

  • Synthesis of phenylethynyl-terminated imide oligomers. ResearchGate. [Link]

  • Curing Kinetics of Ultrahigh-Temperature Thermosetting Polyimides Based on Phenylethynyl-Terminated Imide Oligomers with Different Backbone Conformations. ACS Publications. [Link]

  • Preparation of new phenylethynyl terminated imide oligomers from pyromellitic dianhydride. Polymer. [Link]

  • PHENYLETHYNYL TERMINATED IMIDE (PETI) COMPOSITES MADE BY HIGH TEMPERATURE VARTM. NASA Technical Reports Server. [Link]

  • Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. ResearchGate. [Link]

  • Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide. National Institutes of Health. [Link]

  • High-Performance Properties of a Resin Transfer Molding (RTM) Imide Oligomer Polymer Matrix. SAMPE Digital Library. [Link]

Sources

Application Notes and Protocols: Characterization of Poly(3-phenylethynyl)aniline Films

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Poly(3-phenylethynyl)aniline (P3PEA) is a functionalized conducting polymer that has garnered significant interest due to its unique electronic, optical, and thermal properties stemming from the integration of the phenylethynyl group onto the polyaniline backbone. This modification enhances solubility and processability while offering tunable properties through the extended π-conjugation. These characteristics make P3PEA a promising material for a range of applications, including organic electronics, sensors, and corrosion inhibition. This guide provides a comprehensive overview of the essential techniques for the synthesis and in-depth characterization of P3PEA films, with a focus on electrochemical and spectroscopic methods. Detailed, field-tested protocols are presented to ensure reliable and reproducible results for researchers exploring the potential of this versatile polymer.

Introduction: The Scientific Rationale for P3PEA

Polyaniline (PANI), one of the most studied conducting polymers, often suffers from poor solubility in common organic solvents, which limits its processability and broad application.[1] The introduction of the 3-phenylethynyl substituent to the aniline monomer addresses this critical issue. The bulky side group prevents excessive chain packing, thereby improving solubility. Furthermore, the phenylethynyl moiety extends the π-conjugated system of the polymer backbone, which can lead to enhanced electronic and optical properties. The ability to electrochemically polymerize 3-phenylethynyl aniline allows for the direct and controlled deposition of thin films onto electrode surfaces, facilitating the fabrication of various electronic devices.[2]

This document outlines the critical steps for the successful synthesis and characterization of P3PEA films, providing both the "how" and the "why" behind each experimental choice.

Overall Experimental Workflow

The comprehensive characterization of P3PEA films follows a logical progression from synthesis to detailed analysis of its chemical structure, morphology, and electrochemical behavior. The following diagram illustrates the typical workflow.

P3PEA Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopic Spectroscopic Analysis cluster_morphological Morphological Analysis cluster_electrochemical Electrochemical Analysis Monomer 3-Phenylethynyl Aniline Monomer Electropolymerization Electrochemical Polymerization Monomer->Electropolymerization Monomer Solution P3PEA_Film P3PEA Film on Substrate Electropolymerization->P3PEA_Film Film Deposition FTIR FTIR Spectroscopy P3PEA_Film->FTIR UV_Vis UV-Vis Spectroscopy P3PEA_Film->UV_Vis SEM Scanning Electron Microscopy (SEM) P3PEA_Film->SEM AFM Atomic Force Microscopy (AFM) P3PEA_Film->AFM CV Cyclic Voltammetry (CV) P3PEA_Film->CV EIS Electrochemical Impedance Spectroscopy (EIS) P3PEA_Film->EIS Electropolymerization Process Monomer 3-Phenylethynyl Aniline Monomer in Solution Oxidation Electrochemical Oxidation at Anode Monomer->Oxidation Applied Potential Radical_Cation Radical Cation Formation Oxidation->Radical_Cation Coupling Radical Coupling (Dimerization) Radical_Cation->Coupling Chain_Propagation Chain Propagation (Oligomer/Polymer Formation) Coupling->Chain_Propagation Deposition Film Deposition on Electrode Chain_Propagation->Deposition

Sources

Application Notes and Protocols: 3-(Phenylethynyl)aniline in the Synthesis of Fluorescent Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-(Phenylethynyl)aniline in Fluorescent Polymer Synthesis

This compound stands as a monomer of significant interest in the synthesis of advanced fluorescent polymeric materials. Its unique bifunctional nature, possessing both a reactive primary amine and a terminal alkyne group, offers a versatile platform for the design of polymers with tunable optoelectronic properties and functionalities. The strategic incorporation of the aniline moiety within a poly(arylene ethynylene) (PAE) backbone can significantly influence the polymer's solubility, processability, and, most importantly, its photophysical characteristics. The lone pair of electrons on the nitrogen atom can effectively interact with the delocalized π-system of the conjugated backbone, leading to polymers with intriguing fluorescent properties.

These fluorescent polymers are not merely academic curiosities; they hold immense potential in various high-stakes research and development sectors. In drug development, for instance, they can be engineered into sensitive fluorescent probes for bio-imaging, diagnostics, and high-throughput screening assays. The ability to visualize biological processes at a molecular level is a cornerstone of modern pharmaceutical research, and polymers derived from this compound offer a promising avenue towards brighter, more stable, and functionally adaptable fluorescent tools. Furthermore, the inherent processability of these polymers allows for their integration into various device formats, from thin films for electronic sensors to nanoparticles for targeted drug delivery.

This document provides a comprehensive guide to the synthesis of fluorescent polymers from this compound, with a focus on the widely employed Sonogashira cross-coupling polymerization. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss the expected material properties and characterization techniques.

Chemical Principles and Mechanistic Insights: The Sonogashira Coupling Pathway

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition with an aryl halide (in a self-coupling polymerization of a di-functionalized monomer, this would be another monomer unit that has been halogenated). This forms a palladium(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired product, regenerating the palladium(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper(I) acetylide. This species is then ready for the transmetalation step in the palladium cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which is an undesired side reaction.[1]

Experimental Workflow and Protocols

This section details two primary methodologies for the polymerization of this compound: Sonogashira cross-coupling polymerization and oxidative polymerization.

Protocol 1: Sonogashira Cross-Coupling Polymerization of a Dihalogenated Derivative

This protocol describes a representative Sonogashira polymerization of a dihalogenated derivative of a phenylethynyl aniline monomer to yield a fluorescent poly(arylene ethynylene). This is a common strategy to produce high molecular weight, soluble, and fluorescently active conjugated polymers.

Diagram of Sonogashira Polymerization Workflow

Sonogashira_Workflow cluster_prep Monomer Preparation & Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Dihalogenated Phenylethynyl Aniline Monomer Reaction Reaction Mixture (Stirring at RT to Reflux) Monomer->Reaction Add Solvent Anhydrous & Degassed Solvent (e.g., THF/Et3N) Solvent->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Catalysts->Reaction Inert Inert Atmosphere (N2 or Ar) Inert->Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Reaction->Precipitation After reaction completion Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR UVVis UV-Vis (Absorption) Drying->UVVis Fluorescence Fluorescence (Emission, QY) Drying->Fluorescence

Caption: Workflow for Sonogashira Polymerization.

Materials and Equipment:

  • Dihalogenated this compound derivative (e.g., 1,4-dibromo-2,5-bis(3-aminophenylethynyl)benzene)

  • Palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II) - Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Anhydrous and degassed solvents (e.g., tetrahydrofuran (THF) and triethylamine (Et3N))

  • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet

  • Inert atmosphere (nitrogen or argon) supply

  • Standard laboratory glassware

  • Filtration apparatus

  • Vacuum oven

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dihalogenated monomer in a mixture of anhydrous and degassed THF and triethylamine (e.g., a 2:1 v/v ratio).

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (typically 1-5 mol%) and copper(I) iodide (typically 1-5 mol%).

  • Polymerization: Stir the reaction mixture at room temperature or elevated temperature (e.g., reflux) for 24-72 hours. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) or by observing an increase in the viscosity of the solution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer extensively with methanol and then with a dilute acid solution (e.g., 1 M HCl) to remove any residual catalyst and unreacted monomer. Finally, wash again with methanol to remove the acid.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Oxidative Polymerization of 3-Ethynylaniline

This protocol outlines the chemical oxidative polymerization of 3-ethynylaniline, a method that directly utilizes the aniline functionality for polymerization.[2]

Diagram of Oxidative Polymerization Workflow

Oxidative_Polymerization_Workflow cluster_prep Monomer & Initiator Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Sol 3-Ethynylaniline in 1 M HCl Reaction Reaction at 0-5 °C (Dropwise addition of initiator) Monomer_Sol->Reaction Initiator_Sol Ammonium Persulfate in 1 M HCl Initiator_Sol->Reaction Add dropwise Filtration Filtration of Precipitate Reaction->Filtration After 2-24 hours Washing Wash with 1 M HCl and Methanol Filtration->Washing Drying Drying under Vacuum Washing->Drying FTIR FTIR (Structure) Drying->FTIR GPC GPC (Mn, Mw, PDI) Drying->GPC

Caption: Workflow for Oxidative Polymerization.

Materials and Equipment:

  • 3-Ethynylaniline

  • 1 M Hydrochloric acid (HCl)

  • Ammonium persulfate ((NH4)2S2O8)

  • Reaction vessel with a magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Step-by-Step Methodology:

  • Monomer Solution Preparation: Dissolve a known amount of 3-ethynylaniline in 1 M HCl in a reaction vessel. Cool the solution to 0-5 °C in an ice bath with continuous stirring.[2]

  • Initiator Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.[2]

  • Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirred 3-ethynylaniline solution. The reaction mixture will typically change color to dark green or black, indicating polymerization.[2]

  • Reaction Time: Continue stirring the reaction mixture at 0-5 °C for a specified duration (e.g., 2-24 hours) to allow the polymerization to proceed.[2]

  • Work-up: Collect the polymer precipitate by filtration.[2]

  • Purification: Wash the polymer product sequentially with 1 M HCl and then with methanol to remove unreacted monomer, initiator, and oligomers.[2]

  • Drying: Dry the resulting poly(3-ethynylaniline) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[2]

Data Presentation: Expected Polymer Characteristics

The properties of the resulting fluorescent polymer will depend on the polymerization method and conditions. Below is a table of representative data for an amino-functionalized poly(arylene ethynylene) synthesized via Sonogashira coupling. Note: These are illustrative values, and the actual data for your synthesized polymer may vary.

PropertyRepresentative ValueCharacterization Technique
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw)20,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)
UV-Vis Absorption (λmax)400 - 450 nmUV-Vis Spectroscopy
Fluorescence Emission (λem)450 - 550 nmFluorescence Spectroscopy
Fluorescence Quantum Yield (ΦF)0.3 - 0.8Fluorescence Spectroscopy

Applications in Drug Development and Research

The fluorescent polymers synthesized from this compound offer a versatile platform for various applications in the life sciences:

  • Bio-imaging and Cellular Probes: The inherent fluorescence of these polymers allows for their use in imaging live cells and tissues. The polymer backbone can be further functionalized with targeting moieties (e.g., antibodies, peptides) to achieve cell-specific labeling.

  • High-Throughput Screening (HTS): Fluorescent assays are a cornerstone of HTS in drug discovery. These polymers can be incorporated into assay platforms to detect protein-protein interactions, enzyme activity, or receptor binding through changes in their fluorescence properties (e.g., intensity, lifetime, or polarization).

  • Drug Delivery Vehicles: The polymer can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. The intrinsic fluorescence provides a means to track the biodistribution and cellular uptake of the drug delivery system.

  • Biosensors: The fluorescence of these conjugated polymers is often sensitive to their local environment. This property can be harnessed to develop sensors that detect the presence of specific analytes (e.g., metal ions, pH, reactive oxygen species) through a "turn-on" or "turn-off" fluorescent response.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of fluorescent polymers with significant potential in research and drug development. The Sonogashira cross-coupling and oxidative polymerization methods provide accessible routes to these materials. The ability to tune their photophysical and chemical properties through synthetic design opens up a vast landscape for the creation of novel tools for biological sensing, imaging, and therapeutic delivery. The protocols and data presented herein provide a solid foundation for researchers to explore the exciting possibilities offered by this class of fluorescent polymers.

References

  • Synthesis and luminescent properties of poly(phenylene-ethynylene-carbazole)s with aniline as side-groups - Beijing Institute of Technology. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(phenylethynyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Low Yield and Side Reactions

Low yields in the synthesis of this compound, typically performed via a Sonogashira coupling of 3-iodoaniline (or a related halide) and phenylacetylene, are a frequent challenge. This guide addresses the most common issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields in a Sonogashira coupling can stem from several sources. A systematic approach to troubleshooting is crucial. The main areas to focus on are the quality of reagents and solvents, the integrity of the catalytic system, and the reaction conditions.

Key Troubleshooting Steps:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Oxygen can promote the undesirable homocoupling of phenylacetylene (Glaser-Hay coupling) and can lead to the deactivation of the palladium(0) catalyst.[1][2] It is recommended to use freshly distilled solvents and to degas them by purging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Catalyst Activity: The palladium catalyst and, if used, the copper co-catalyst are the heart of the reaction. Their deactivation is a common cause of low yields.

    • Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ to Pd(0).[2] Incomplete reduction can lead to a lower concentration of the active catalyst. The aniline substrate itself can sometimes coordinate to the palladium and inhibit its catalytic activity.

    • Copper Co-catalyst: While copper(I) salts like CuI increase the reaction rate under mild conditions, they can also promote the Glaser-Hay homocoupling of the alkyne, a major side reaction.[1][2][3] The quality of the CuI is important; it should be a white or off-white powder. If it has a greenish tint, it may be oxidized and less effective.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. The base, typically an amine like triethylamine or diisopropylethylamine, neutralizes the hydrogen halide byproduct of the reaction.[2] Insufficient base can halt the catalytic cycle. The base also acts as a solvent in many protocols.[2]

    • Temperature: While many Sonogashira couplings can be performed at room temperature, less reactive aryl halides (bromides and chlorides) may require heating.[2][4] However, higher temperatures can also lead to catalyst decomposition and an increase in side reactions.[4]

Q2: I am observing a significant amount of a side product with a mass corresponding to diphenylacetylene. What is happening and how can I prevent it?

This side product is 1,4-diphenylbuta-1,3-diyne, the result of the Glaser-Hay homocoupling of phenylacetylene.[1][2] This is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[1][5]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: As mentioned, oxygen promotes this side reaction. Ensure your reaction setup is under a positive pressure of an inert gas (argon or nitrogen) and that all solvents and liquid reagents have been thoroughly degassed.

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][3][6] These methods have been developed to circumvent the issue of homocoupling.[3]

  • Controlled Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.

  • Use of an Amine Solvent: Using an amine base, such as triethylamine, as the solvent can sometimes help to suppress the homocoupling side reaction.[7]

Q3: The reaction starts but then seems to stop before all the starting material is consumed. What could be causing this catalyst deactivation?

Catalyst deactivation is a common reason for incomplete reactions. Several factors can contribute to the deactivation of the palladium catalyst during the synthesis of this compound.

Causes and Solutions for Catalyst Deactivation:

  • Coordination of the Aniline: The amino group of your starting material, 3-iodoaniline, or your product, this compound, can act as a ligand and coordinate to the palladium catalyst. This can inhibit the catalyst's ability to participate in the desired catalytic cycle.[7]

    • Solution: Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes mitigate this issue by preventing the aniline from binding as strongly to the palladium center.[7][8]

  • Oxidation of the Palladium(0) Catalyst: The active Pd(0) species is susceptible to oxidation, which renders it inactive. This is another reason why maintaining an inert atmosphere is critical.[2]

  • Formation of Palladium Black: At higher temperatures or with prolonged reaction times, the palladium catalyst can precipitate out of solution as palladium black, which is catalytically inactive.

    • Solution: Use the mildest possible reaction temperature that allows for a reasonable reaction rate. If heating is necessary, ensure efficient stirring to maintain a homogeneous mixture.

  • Impurities in Reagents: Impurities in your starting materials or solvents can sometimes poison the catalyst. Ensure high-purity reagents are used.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the synthesis of this compound?

The optimal catalyst loading can vary depending on the specific conditions and the reactivity of the aryl halide. For aryl iodides like 3-iodoaniline, palladium catalyst loading is typically in the range of 0.5-5 mol%.[9][10] For less reactive aryl bromides, a higher catalyst loading might be necessary.[11] It is always best to start with a lower catalyst loading (e.g., 1 mol%) and increase it if the reaction is sluggish. The copper co-catalyst, if used, is typically added in a 1:1 to 2:1 molar ratio with the palladium catalyst.

Q2: Which palladium catalyst and ligand combination is best?

Commonly used palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[8] While effective, more advanced catalyst systems using bulky, electron-rich phosphine ligands can offer improved performance, especially for challenging substrates.[8] For aryl bromides or chlorides, ligands like dppf can be beneficial.[11]

Q3: How do I choose the right base for my reaction?

Amine bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), and piperidine are commonly used.[2][12] The choice of base can influence the reaction rate and yield.[13] Triethylamine is a good starting point as it often also serves as a solvent or co-solvent.[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also used, particularly in copper-free protocols.[2][14]

Q4: How can I effectively purify my this compound product?

Purification is typically achieved by column chromatography on silica gel.[9][15] A common eluent system is a gradient of hexane and ethyl acetate. After the reaction work-up, which usually involves quenching with water and extracting with an organic solvent, the crude product is concentrated and then purified by chromatography.[15] Recrystallization can also be an effective final purification step.[9]

Experimental Protocols

Representative Sonogashira Coupling Protocol for this compound

This protocol is a general guideline and may require optimization for your specific setup and reagents.

Materials:

  • 3-Iodoaniline

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add the anhydrous, degassed solvent and triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add phenylacetylene (1.1 to 1.2 eq) via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.[12]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR' L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product Product_out This compound Product->Product_out CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl To Transmetalation Alkyne H-C≡CR' Alkyne->Cu_Acetylide Alkyne->Cu_Acetylide ArX 3-Iodoaniline ArX->PdII_Aryl Base Base Base->Cu_Acetylide

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Check Reagent/Solvent Quality (Purity, Anhydrous, Degassed) Start->Check_Reagents Check_Catalyst Evaluate Catalytic System (Pd and Cu activity) Check_Reagents->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Base, Temperature, Time) Check_Catalyst->Check_Conditions Homocoupling Significant Homocoupling? Check_Conditions->Homocoupling Incomplete_Reaction Reaction Stalls? Homocoupling->Incomplete_Reaction No Go_Copper_Free Switch to Copper-Free Protocol Homocoupling->Go_Copper_Free Yes Change_Ligand Use Bulky/Electron-Rich Ligand Incomplete_Reaction->Change_Ligand Yes Optimize_Base Screen Different Bases/Amounts Incomplete_Reaction->Optimize_Base No Success Improved Yield Go_Copper_Free->Success Change_Ligand->Success Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterRecommendation/ObservationPotential Impact on YieldReference(s)
Aryl Halide Reactivity I > OTf > Br > ClThe choice of halide significantly affects reaction rate and required conditions. Iodides are most reactive.[2][4]
Palladium Catalyst Loading 0.5 - 5 mol%Lower loadings are desirable for cost and purity, but higher loadings may be needed for less reactive substrates.[9]
Copper Co-catalyst Optional, but can increase rateCan significantly increase the rate of reaction but also promotes alkyne homocoupling.[2]
Base Amine bases (Et₃N, DIPEA) or inorganic bases (K₂CO₃, Cs₂CO₃)The correct choice and stoichiometry of the base are crucial for neutralizing the acid byproduct and facilitating the catalytic cycle.[2][12]
Temperature Room temperature to 100 °CHigher temperatures can increase the rate for less reactive halides but may also lead to catalyst decomposition.[4][11]
Atmosphere Inert (Argon or Nitrogen)Exclusion of oxygen is critical to prevent catalyst deactivation and alkyne homocoupling.[2]

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Vertex AI Search.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Application Notes and Protocols for 3-[(E)-2-Phenylethenyl]aniline in Medicinal Chemistry. (n.d.). Benchchem.
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI.
  • Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database.
  • Effect of different bases in the Sonogashira reaction a. (n.d.). ResearchGate.
  • Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017, February 23). ACS Publications.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025, August 9). ResearchGate.
  • Sonogashira Coupling. (2020, July 25). YouTube.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters.
  • troubleshooting poor yields in Sonogashira reactions with halogenated anilines. (n.d.). Benchchem.
  • Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
  • ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. (n.d.). The Royal Society of Chemistry.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH.

Sources

Technical Support Center: Optimizing Sonogashira Coupling Conditions for 3-Ethynylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Sonogashira coupling of 3-ethynylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile C-C bond-forming reaction. Here, we provide in-depth, field-proven insights to help you navigate the nuances of this reaction, troubleshoot common issues, and optimize your experimental outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and extensive hands-on experience.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with 3-ethynylaniline in Sonogashira couplings.

Q1: What are the main challenges when using 3-ethynylaniline as a substrate in Sonogashira couplings?

A1: The primary challenge arises from the presence of the aniline moiety. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can manifest as sluggish or incomplete reactions. Additionally, the amino group can participate in side reactions under certain conditions.

Q2: Is it necessary to protect the amino group of 3-ethynylaniline before performing the coupling?

A2: While not always mandatory, N-protection can be a highly effective strategy to prevent catalyst inhibition and improve reaction consistency, especially with less reactive aryl halides. Protecting the aniline as an acetamide, for instance, can lead to cleaner reactions and higher yields. The protecting group can then be removed post-coupling.

Q3: What is "Glaser coupling," and how can I avoid it in my reaction?

A3: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a diyne.[1] In the context of your reaction, this would lead to the formation of 1,4-bis(3-aminophenyl)buta-1,3-diyne. This side reaction is often promoted by the presence of a copper(I) co-catalyst and oxygen. To minimize or eliminate Glaser coupling, it is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Alternatively, employing a copper-free Sonogashira protocol is a highly effective strategy.[2]

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A4: The reactivity of the aryl halide is a critical factor. The general trend for the oxidative addition step, which is often rate-determining, is: Aryl Iodides > Aryl Bromides > Aryl Chlorides.[3] Aryl iodides are the most reactive and can often be coupled under milder conditions, while aryl bromides and chlorides typically require higher temperatures and more specialized catalytic systems.

Q5: My reaction mixture turns black. What does this indicate?

A5: The formation of a black precipitate, commonly referred to as "palladium black," signifies the decomposition of the palladium catalyst to its elemental form. This is a sign of catalyst deactivation and will halt your reaction. It can be caused by a variety of factors, including impurities in the reagents or solvents, inappropriate reaction temperature, or an unsuitable ligand.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of 3-ethynylaniline.

Issue 1: Low or No Product Yield

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium catalyst may have degraded due to improper storage or handling. Pd(0) catalysts like Pd(PPh₃)₄ are particularly sensitive to air and moisture.

    • Solution:

      • Use a fresh batch of palladium catalyst.

      • If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure it is of high purity. Pd(II) is reduced in situ to the active Pd(0) species.[3]

      • Store palladium catalysts under an inert atmosphere.

  • Catalyst Inhibition by the Aniline Moiety:

    • Diagnosis: The lone pair on the aniline's nitrogen can coordinate to the palladium center, hindering the catalytic cycle.

    • Solution:

      • Employ Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or other biaryl phosphines can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[4]

      • Protect the Amino Group: Convert the aniline to an acetamide or another suitable protecting group prior to the coupling reaction.

  • Poor Quality of Reagents or Solvents:

    • Diagnosis: Impurities in the aryl halide, 3-ethynylaniline, base, or solvent can poison the catalyst. The presence of water or oxygen can also be detrimental.

    • Solution:

      • Purify starting materials if their purity is questionable.

      • Use anhydrous, degassed solvents.

      • Ensure the base, especially if it is an amine like triethylamine or diisopropylamine, is dry and of high purity.

  • Suboptimal Reaction Conditions:

    • Diagnosis: The temperature, solvent, or base may not be suitable for the specific combination of coupling partners.

    • Solution:

      • Temperature: For less reactive aryl bromides or chlorides, an increase in temperature is often necessary. Monitor for catalyst decomposition at higher temperatures.

      • Solvent: While THF and DMF are common, consider screening other solvents. For instance, using an amine base as the solvent can be effective.

      • Base: The base is crucial for the deprotonation of the alkyne. Ensure an adequate excess is used (typically 2-3 equivalents). Both organic (e.g., triethylamine, diisopropylamine) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases can be effective, depending on the specific system.

Issue 2: Significant Formation of Glaser Homocoupling Byproduct

Potential Causes & Step-by-Step Solutions:

  • Presence of Oxygen:

    • Diagnosis: In copper-catalyzed reactions, oxygen promotes the oxidative dimerization of the alkyne.

    • Solution:

      • Rigorously degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them.

      • Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Inherent Reactivity with Copper Co-catalyst:

    • Diagnosis: Some alkynes are particularly prone to homocoupling in the presence of copper(I) salts.

    • Solution:

      • Switch to a Copper-Free Protocol: Numerous copper-free Sonogashira methodologies have been developed. These often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without a copper co-catalyst.[2]

      • Minimize Copper Loading: If a copper co-catalyst is necessary, use the lowest effective loading (typically 1-5 mol%).

Issue 3: Incomplete Conversion with Aryl Bromides or Chlorides

Potential Causes & Step-by-Step Solutions:

  • Low Reactivity of the Aryl Halide:

    • Diagnosis: The oxidative addition of aryl bromides, and especially aryl chlorides, to the palladium(0) center is significantly slower than that of aryl iodides.

    • Solution:

      • Increase Reaction Temperature: Higher temperatures are generally required to drive the reaction to completion.

      • Use a More Active Catalytic System:

        • Palladium Precatalyst: Consider more active precatalysts.

        • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These can significantly accelerate the oxidative addition step.[4]

      • Higher Catalyst Loading: While not ideal from an economic or sustainability perspective, increasing the catalyst and ligand loading can sometimes be necessary for challenging substrates.

Optimized Reaction Conditions & Protocols

The following tables provide starting points for the optimization of Sonogashira couplings with 3-ethynylaniline. Conditions should be further optimized for each specific substrate combination.

Table 1: Recommended Starting Conditions for Sonogashira Coupling of 3-Ethynylaniline
ParameterAryl IodideAryl Bromide
Palladium Precatalyst PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ (2-3 mol%)
Copper Co-catalyst CuI (2-5 mol%)CuI (3-5 mol%)
Ligand PPh₃ (2-4 mol%)XPhos or SPhos (4-6 mol%)
Base Triethylamine (2-3 eq.)K₂CO₃ or Cs₂CO₃ (2-3 eq.)
Solvent THF or DMFDioxane or Toluene
Temperature Room Temp. to 60 °C80-120 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: For copper-free conditions, omit CuI and consider using a palladium catalyst known for its efficacy in such systems, often with a specialized ligand.

Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling of 3-Ethynylaniline with an Aryl Bromide
  • To a dry Schlenk flask, add the aryl bromide (1.0 eq.), 3-ethynylaniline (1.1-1.2 eq.), Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), CuI (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: N-Acetylation of 3-Ethynylaniline

For reactions where catalyst inhibition is a concern, protecting the aniline is a prudent step.

  • Dissolve 3-ethynylaniline (1.0 eq.) in dichloromethane.

  • Add triethylamine (1.2 eq.) and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-(3-ethynylphenyl)acetamide.

Visualizing the Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is key to effective troubleshooting.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-C≡CR(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡C-R Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Deprotonation CuX CuX CuX->Alkyne Cu_acetylide->PdII_A CuX Base Base Base->Alkyne BaseH Base-H⁺X⁻ caption Figure 1. The Catalytic Cycles of the Sonogashira Coupling.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Logical Workflow for Troubleshooting

When a reaction fails, a systematic approach is more effective than random changes.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Reagents Verify Reagent Purity & Anhydrous/Inert Conditions Start->Check_Reagents Check_Catalyst Is the Catalyst System (Pd, Cu, Ligand) Active? Check_Reagents->Check_Catalyst Check_Conditions Are Reaction Conditions (Base, Solvent, Temp.) Optimal? Check_Catalyst->Check_Conditions Homocoupling Is Glaser Homocoupling the Major Product? Check_Conditions->Homocoupling Inhibition Potential Aniline Inhibition? Homocoupling->Inhibition No Solution_Degas Improve Degassing / Switch to Cu-Free Homocoupling->Solution_Degas Yes Reactivity Is the Aryl Halide (Br, Cl) the Issue? Inhibition->Reactivity No Solution_Protect Protect Amino Group (e.g., Acetylation) Inhibition->Solution_Protect Yes Solution_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Reactivity->Solution_Ligand Yes Solution_Conditions Increase Temperature / Use More Active Catalyst Reactivity->Solution_Conditions Yes Success Reaction Optimized Solution_Degas->Success Solution_Protect->Success Solution_Ligand->Success Solution_Conditions->Success

Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling of 3-ethynylaniline.

References

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Li, J. H., & Liang, Y. (2006). Copper-free Sonogashira coupling reaction. Current Organic Chemistry, 10(7), 777-793.
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6956-7017. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). An Efficient Ligand-, Copper-, and Amine-Free Palladium-Catalyzed Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. [Link]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. [Link]

  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220. [Link]

  • Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551-8553. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

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Minimizing homocoupling of 3-ethynylaniline in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling Byproducts

Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-ethynylaniline and encountering challenges with the formation of undesired homocoupling byproducts. As Senior Application Scientists, we understand the critical need for high-yield, clean reactions in your synthetic workflows. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve your desired cross-coupling products with minimal side reactions.

Troubleshooting Guide: Tackling Homocoupling Head-On

Here, we address specific issues you might be facing during your Sonogashira reactions with 3-ethynylaniline. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles and field-proven experience.

Question 1: I'm observing a significant amount of a byproduct that I suspect is the homocoupling dimer of 3-ethynylaniline. What is causing this and how can I confirm its identity?

Answer: The byproduct you are observing is likely 1,4-bis(3-aminophenyl)buta-1,3-diyne, the result of Glaser-Hay or Hay coupling, a common side reaction in Sonogashira couplings.[1][2] This occurs when two molecules of your terminal alkyne, 3-ethynylaniline, react with each other to form a symmetrical diyne.[1] This process is undesirable as it consumes your starting material, lowers the yield of your target cross-coupled product, and complicates purification.[1]

The primary culprit behind this homocoupling is the presence of oxygen in your reaction mixture, which promotes the oxidative dimerization of the alkyne.[1][3] This reaction is often catalyzed by the copper(I) co-catalyst traditionally used in Sonogashira protocols.[1][2]

To confirm the identity of the byproduct, you can use standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The homocoupled product will typically appear as a new, less polar spot on the TLC plate compared to your starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques will show a peak with a molecular weight corresponding to the dimer of 3-ethynylaniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the isolated byproduct will be symmetrical and consistent with the structure of 1,4-bis(3-aminophenyl)buta-1,3-diyne.

Question 2: My yields of the desired cross-coupled product are consistently low, and I believe homocoupling is the main issue. What are the most critical reaction parameters I should focus on to minimize this side reaction?

Answer: While completely eliminating homocoupling can be challenging, you can significantly reduce it to negligible levels (around 2%) by carefully optimizing your reaction conditions.[1] The most critical parameters to consider are:

  • Exclusion of Oxygen: This is the single most important factor.[1][3] Ensure all your solvents and reagents are thoroughly degassed.[3] Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration of the reaction.[3]

  • Copper Co-catalyst: The presence of copper(I) salts, while accelerating the desired reaction, is a major contributor to Glaser coupling.[2][4] Consider switching to a copper-free Sonogashira protocol.[2][3]

  • Choice of Base: The base plays a crucial role in the reaction.[2] For 3-ethynylaniline, which contains a basic amino group, the choice of an external base is critical. Bulky, non-coordinating amine bases like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) can be effective.[3] Inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also good options, particularly in copper-free systems.[3]

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction outcome.[5] While amines like triethylamine can sometimes serve as both base and solvent, other solvents like dimethylformamide (DMF) or toluene may be more suitable depending on the specific substrates and catalyst system.[2][5]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While some Sonogashira couplings require heating, especially with less reactive aryl bromides, starting with room temperature is advisable for reactive partners like aryl iodides.[2]

Question 3: I'm interested in trying a copper-free Sonogashira reaction to avoid homocoupling. What are the key considerations for this approach?

Answer: Copper-free Sonogashira protocols are an excellent strategy to circumvent Glaser coupling.[2][3][6] Here are the key considerations:

  • Palladium Catalyst and Ligand: In the absence of a copper co-catalyst, the choice of the palladium catalyst and its associated ligands becomes even more critical.[7] Electron-rich and bulky phosphine ligands can enhance the catalytic activity and stability of the palladium complex.[7] N-heterocyclic carbene (NHC) palladium complexes have also shown high efficiency in copper-free systems.[7]

  • Base Selection: As mentioned earlier, the choice of base is crucial. In copper-free systems, a strong, non-nucleophilic base is often required to facilitate the deprotonation of the alkyne.

  • Reaction Conditions: Copper-free reactions may require slightly higher temperatures or longer reaction times compared to their copper-catalyzed counterparts. However, modern catalyst systems have been developed that allow for efficient coupling at room temperature.[8]

  • Substrate Reactivity: The reactivity of your aryl halide will influence the success of a copper-free reaction. Aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides.[2][4]

Frequently Asked Questions (FAQs)

Q1: Can the aniline group in 3-ethynylaniline interfere with the Sonogashira reaction?

A1: Yes, the amino group can potentially coordinate to the palladium or copper catalyst, which might affect the catalytic activity.[8] Additionally, anilines can undergo oxidative polymerization under certain conditions. However, with the proper choice of catalyst, ligands, and reaction conditions, these interferences can be minimized.

Q2: What is the typical catalyst loading for a Sonogashira reaction with 3-ethynylaniline?

A2: The optimal catalyst loading can vary, but typically, palladium catalyst loadings range from 0.5 to 5 mol%.[7] For copper co-catalysts, a loading of 1 to 10 mol% is common. It's always best to start with a lower loading and optimize as needed.

Q3: How do I properly degas my solvents and reagents?

A3: There are several effective methods for degassing:

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is allowed to thaw. This cycle is typically repeated three times.

  • Sparging: An inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.

  • Sonication under Vacuum: Placing the solvent in a sonicator bath while applying a vacuum can also effectively remove dissolved gases.

Q4: Can I monitor the progress of my Sonogashira reaction?

A4: Yes, TLC is a simple and effective way to monitor the reaction's progress. You can spot the reaction mixture alongside your starting materials to track the consumption of the starting materials and the formation of the product and any byproducts. LC-MS or GC-MS can also be used for more quantitative monitoring.

Optimized Protocol and Data

Table 1: Recommended Conditions for Minimizing Homocoupling of 3-Ethynylaniline
ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-promoted Glaser coupling.[1][3]
Catalyst System Copper-Free: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a suitable ligandEliminates the primary catalyst for homocoupling.[2][3]
Copper-Catalyzed: PdCl₂(PPh₃)₂ / CuIIf copper is used, rigorous degassing is essential.[2]
Base Diisopropylamine (DIPA) or Cesium Carbonate (Cs₂CO₃)Bulky amines or inorganic bases can minimize side reactions.[3]
Solvent Degassed DMF or TolueneSolvent choice can impact reaction rates and selectivity.[5]
Temperature Room Temperature to 50 °CLower temperatures generally disfavor side reactions.[2]
Protocol 1: Copper-Free Sonogashira Coupling of 3-Ethynylaniline

This protocol is designed to minimize the formation of the homocoupling byproduct by eliminating the copper co-catalyst.

Materials:

  • 3-Ethynylaniline

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Ligand (if using a pre-catalyst like PdCl₂(PPh₃)₂)

  • Base (e.g., Diisopropylamine or Cesium Carbonate)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if applicable), and base.

  • Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes.

  • Add the aryl halide and 3-ethynylaniline to the reaction mixture.

  • Stir the reaction at the desired temperature (start with room temperature and gently heat if necessary) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing homocoupling pathway.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA_complex Ar-X Transmetalation Transmetalation OA_complex->Transmetalation Cu-C≡CR RE_complex cis-(Ar-Pd(II)-C≡CR)L₂ Transmetalation->RE_complex Product Ar-C≡CR (Desired Product) RE_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI CuI Cu_alkyne Cu-C≡CR Cu_alkyne->Transmetalation Alkyne H-C≡CR Alkyne->Cu_alkyne CuI, Base Base Base

Caption: The catalytic cycle of the Sonogashira reaction.

Homocoupling_Pathway Homocoupling (Glaser) Pathway Alkyne 2 H-C≡CR (3-Ethynylaniline) Cu_acetylide 2 Cu-C≡CR Alkyne->Cu_acetylide Cu(I), Base Oxidation Oxidative Dimerization Cu_acetylide->Oxidation Diyne R-C≡C-C≡C-R (Homocoupling Product) Oxidation->Diyne O₂

Caption: The competing homocoupling (Glaser) pathway.

By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, you can successfully minimize the formation of homocoupling byproducts in your Sonogashira reactions with 3-ethynylaniline, leading to higher yields and purer products.

References

  • BenchChem. (2025). Troubleshooting homocoupling byproducts in Sonogashira reactions. BenchChem.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Dou, T., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3918-3923.
  • BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6615.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6615.
  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. (2025). Copper-Free Sonogashira Reactions with Haloalkynes: Application Notes and Protocols. BenchChem.

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Technical Support Center: Purification of 3-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(phenylethynyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Understanding the Chemistry: The Sonogashira Coupling and Its Byproducts

This compound is commonly synthesized via a Sonogashira coupling reaction between an activated aniline, such as 3-iodoaniline, and phenylacetylene. This palladium- and copper-catalyzed cross-coupling reaction is highly efficient but can generate a predictable set of byproducts that complicate purification.[1] A successful purification strategy is contingent on understanding the chemical properties of the target molecule and its likely contaminants.

Key Compounds in a Typical Reaction Mixture:

CompoundStructureMolar Mass ( g/mol )Polarity
This compound (Product) 193.25Moderately Polar
3-Iodoaniline (Starting Material)219.04More Polar
Phenylacetylene (Starting Material)102.13Nonpolar
1,4-Diphenylbutadiyne (Homocoupling Byproduct)202.25Nonpolar

The primary purification challenge lies in the separation of the moderately polar product from the more polar unreacted 3-iodoaniline and the nonpolar homocoupling byproduct, 1,4-diphenylbutadiyne, which arises from the Glaser-Hay coupling of phenylacetylene.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Column Chromatography

Question 1: My TLC plate shows multiple spots after the reaction. How do I choose the right solvent system for column chromatography?

Answer:

A systematic approach to selecting an appropriate eluent for column chromatography is crucial for a successful separation. The goal is to find a solvent system where the desired product, this compound, has an Rf value of approximately 0.25-0.35 on a silica gel TLC plate. This provides the optimal balance between resolution and elution time.

Recommended Starting Point for TLC Analysis:

A common and effective eluent for compounds of this polarity is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Initial Screening: Begin with a 9:1 mixture of hexanes:ethyl acetate.

  • Observation: In this system, you can expect the nonpolar 1,4-diphenylbutadiyne to have a high Rf, your product, this compound, to have an intermediate Rf, and the more polar 3-iodoaniline to have a low Rf. Phenylacetylene is volatile but will also have a high Rf.

  • Optimization: Adjust the ratio of hexanes to ethyl acetate to achieve the target Rf for your product. If the product's Rf is too low, increase the proportion of ethyl acetate. If it is too high, increase the proportion of hexanes. A final eluent composition in the range of 20:1 to 9:1 hexanes:ethyl acetate is often effective.[3]

Detailed Protocol for Flash Column Chromatography:

  • Column Packing: Dry pack a glass column with silica gel (100-200 mesh).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution:

    • Begin eluting with a nonpolar solvent system, such as 95:5 hexanes:ethyl acetate, to first elute the nonpolar byproduct, 1,4-diphenylbutadiyne.

    • Gradually increase the polarity of the eluent to a ratio determined by your TLC analysis (e.g., 9:1 hexanes:ethyl acetate) to elute your product, this compound.

    • Finally, a further increase in polarity will elute the unreacted 3-iodoaniline.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Question 2: I am having trouble separating this compound from the 1,4-diphenylbutadiyne byproduct, as they are co-eluting.

Answer:

Co-elution of the product and the homocoupling byproduct is a common issue due to their similar, though not identical, polarities. Here are several strategies to improve separation:

  • Fine-tune the Eluent: A subtle change in the solvent system can significantly impact resolution. Try a less polar system with a very shallow gradient. For example, start with pure hexanes and slowly introduce ethyl acetate in 1% increments.

  • Alternative Solvent Systems: Consider replacing ethyl acetate with a different polar solvent. A mixture of hexanes and dichloromethane or hexanes and toluene can alter the selectivity of the separation.

  • Use of Additives: For amine-containing compounds like this compound, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and may enhance separation by deactivating acidic sites on the silica gel.

  • Recrystallization Prior to Chromatography: If the homocoupling byproduct is a major contaminant, it is often advantageous to perform a preliminary purification by recrystallization to remove the bulk of this impurity before proceeding to chromatography.

Recrystallization

Question 3: My product from column chromatography is still not pure enough. What is a good recrystallization solvent for this compound?

Answer:

Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The key is to select a solvent or a mixed-solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Single-Solvent Recrystallization:

For compounds with moderate polarity like this compound, a nonpolar solvent like n-hexane can be effective, similar to its isomer, 2-(phenylethynyl)aniline.

Mixed-Solvent Recrystallization:

A more versatile approach is to use a mixed-solvent system. This is particularly useful when a single solvent does not provide the desired solubility profile. A good starting point is a mixture of a soluble solvent and an insoluble solvent.

Recommended Mixed-Solvent System:

  • Soluble Solvent: Ethyl acetate or Dichloromethane (in which this compound is readily soluble).

  • Insoluble Solvent: Hexanes or Heptane (in which this compound is poorly soluble).

Detailed Protocol for Mixed-Solvent Recrystallization:

  • Dissolution: Dissolve the impure this compound in a minimal amount of the "soluble" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Induce Crystallization: While the solution is still warm, slowly add the "insoluble" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the "soluble" solvent back into the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Question 4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

Troubleshooting "Oiling Out":

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the "soluble" solvent to decrease the saturation of the solution.

  • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling process.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System: If the problem persists, you may need to choose a different solvent system with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my column chromatography?

A1: Thin-layer chromatography (TLC) is the best method for monitoring your column. Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.

Q2: What is the expected appearance and stability of pure this compound?

A2: Pure this compound is typically a solid at room temperature. It is advisable to store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as anilines can be sensitive to air and light.

Q3: How can I confirm the purity and identity of my final product?

A3: The purity of your this compound can be assessed by its sharp melting point and by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity of the compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) with literature values.[4]

¹H NMR (CDCl₃): Expect signals in the aromatic region (around 6.5-7.5 ppm) and a singlet for the amine protons. ¹³C NMR (CDCl₃): Look for characteristic peaks for the alkyne carbons (around 80-90 ppm) in addition to the aromatic signals. IR: A sharp peak around 2200 cm⁻¹ is indicative of the C≡C triple bond, and N-H stretches will appear in the 3300-3500 cm⁻¹ region. Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (193.25 g/mol ).

Workflow and Logic Diagrams

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Remove water-soluble salts Column Column Chromatography Workup->Column Separate by polarity Recrystallization Recrystallization Column->Recrystallization Final polishing PureProduct Pure this compound Recrystallization->PureProduct

Caption: General purification workflow for this compound.

ByproductSeparation cluster_polarity Decreasing Polarity cluster_elution Order of Elution (Normal Phase) Iodoaniline 3-Iodoaniline Product This compound Homocoupling 1,4-Diphenylbutadiyne First 1,4-Diphenylbutadiyne Second This compound Third 3-Iodoaniline

Caption: Relationship between compound polarity and elution order.

References

  • Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. The Royal Society of Chemistry.
  • Eur. J. Org. Chem.
  • Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. The Royal Society of Chemistry.
  • Recrystallization method of L-phenylalanine crude product.
  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Reddit.
  • In a Tre experiment, the best system for separ
  • Mixed Solvent Crystalliz
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
  • Two-Solvent Recrystalliz
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • Recrystallization: Figure 1. Structure of Aniline. Scribd.
  • Supporting Information for a publication.
  • Purification of Organic Compounds by Flash Column Chrom
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Foll. SciSpace.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Method 8131: Aniline and selected derivatives by gas chrom
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia.
  • Combination of 1H and 13C NMR Spectroscopy. Thieme.

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Technical Support Center: A Guide to Preventing Oxidation of 3-(phenylethynyl)aniline During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(phenylethynyl)aniline. As a crucial intermediate in pharmaceutical synthesis and materials science, particularly for high-temperature polyimides, maintaining the purity and stability of this compound is paramount for experimental success and reproducibility.[1][2] This molecule, featuring both an aromatic amine and a terminal alkyne, is particularly susceptible to degradation.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causes of oxidation and practical, field-proven protocols to ensure its long-term stability. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common issues encountered by users of this compound.

Q1: I just received my vial of this compound, and it has a slight yellow tint. Is it still usable?

A slight yellowish discoloration is often the first visual indicator of initial, minor oxidation.[3] While pure aniline derivatives are typically colorless to light tan, exposure to atmospheric oxygen can initiate the formation of colored byproducts.[3][4] For non-critical applications or initial screenings, the material may still be suitable. However, for sensitive reactions, quantitative studies, or GMP-regulated processes, this discoloration warrants a purity check via analytical methods like HPLC or NMR before use.[5][6]

Q2: What are the primary environmental factors that cause this compound to degrade?

The degradation of this compound is primarily driven by a combination of three factors:

  • Atmospheric Oxygen: The electron-rich amino group (-NH₂) on the aniline ring is highly susceptible to oxidation.[4][7] This process can lead to the formation of complex colored impurities, including azobenzenes, azoxybenzenes, and nitro compounds.[8][9]

  • Light: Photodegradation is a significant risk for aromatic amines.[10] Light, especially UV radiation, can provide the activation energy needed to initiate oxidation reactions, even at low temperatures.[3][11]

  • Moisture: Aromatic amines can be hygroscopic, meaning they absorb moisture from the air.[12] Water can facilitate certain oxidative pathways and should be rigorously excluded.

Q3: What are the consequences of using an oxidized sample in my synthesis?

Using a partially oxidized sample can have severe downstream consequences:

  • Inaccurate Stoichiometry: The presence of oxidation byproducts means the actual concentration of this compound is lower than weighed, leading to incorrect molar ratios and incomplete reactions.

  • Side Reactions: Impurities can act as catalysts for unintended side reactions or may themselves react with your reagents, complicating purification and reducing the yield of your desired product.

  • Failed Reactions: In sensitive catalytic cycles, such as palladium-catalyzed cross-couplings, oxidation products can potentially poison the catalyst, leading to complete reaction failure.

Q4: How can I quickly assess the purity of my stored sample without running a full analytical panel?

A quick, albeit non-quantitative, assessment can be performed using Thin-Layer Chromatography (TLC). Spot a dilute solution of your sample on a silica gel plate alongside a co-spot of a known fresh or standard sample. The appearance of new spots, particularly those at a different retention factor (Rf) or exhibiting significant streaking from the baseline, indicates the presence of impurities. Be aware that aniline spots on silica can sometimes fade over time due to on-plate oxidation.[4] For definitive analysis, HPLC is the recommended method.[5][13]

Part 2: Core Storage & Handling Protocols

Adherence to proper storage and handling protocols is the most effective way to prevent oxidation. The choice between long-term and active-use protocols depends on your experimental workflow.

Recommended Storage Conditions Summary
ParameterConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, the primary drivers of oxidation.[14] Argon is denser than air and often preferred for providing a stable inert blanket.[15]
Temperature ≤ 4°C (Refrigerated)Reduces the kinetic rate of degradation reactions.[12][16] Avoids temperature fluctuations that can accelerate decomposition.[7]
Light Protected (Amber Vial / In the Dark)Prevents photo-oxidation, a key degradation pathway for anilines.[3][10][17]
Container Tightly Sealed Glass VialUse containers with tight-fitting caps, preferably with a PTFE liner, to prevent ingress of air and moisture.[12]
Logical Workflow for Storing this compound

The following diagram outlines the decision-making process for proper storage.

G start Receive New this compound check_seal Is the manufacturer's seal intact? start->check_seal long_term Protocol 1: Long-Term Storage check_seal->long_term Yes short_term Protocol 2: Active Use Storage check_seal->short_term No (Previously Opened) opened Will you use the entire amount at once? long_term->opened opened->short_term No finish Store under recommended conditions opened->finish Yes short_term->finish discard Discard remaining material appropriately

Caption: Decision workflow for selecting the appropriate storage protocol.

Experimental Protocol 1: Long-Term Storage (Unopened Vials)

This protocol is for vials as received from the manufacturer with the seal intact.

Objective: To preserve the integrity of the compound for an extended period (months to years).

Methodology:

  • Inspect: Upon receipt, visually inspect the container for an intact seal and note the initial color of the material.

  • Parafilm Seal: For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®. This provides a secondary barrier against moisture and atmospheric gases.

  • Label: Clearly label the vial with the date of receipt.

  • Store: Place the sealed vial inside a secondary container (e.g., a small box or zip-top bag) and store it in a refrigerator at ≤ 4°C, away from light sources.

Experimental Protocol 2: Active Use Storage (Opened Vials)

This protocol is critical for maintaining purity once the manufacturer's seal is broken. It requires the use of standard air-sensitive handling techniques.[17][18]

Objective: To allow for repeated access to the compound while minimizing exposure to air.

Required Equipment:

  • Schlenk line or glovebox

  • Nitrogen or Argon source (high purity)

  • Syringes and needles (oven-dried)

  • Vial with a resealable septum cap (e.g., Sure/Seal™ style)[19][20]

Methodology:

  • Inert Atmosphere Preparation: If not already in a vial with a septum, transfer the this compound into a clean, oven-dried vial equipped with a septum cap inside a glovebox. Alternatively, use a Schlenk line.

  • Purge the Headspace: Puncture the septum with a needle connected to the inert gas line and another needle to act as a vent. Gently flush the headspace of the vial with nitrogen or argon for 2-3 minutes to displace all air.

  • Establish Positive Pressure: Remove the vent needle first, then the gas inlet needle. This leaves a slight positive pressure of inert gas in the vial, which prevents air from entering.[21]

  • Withdraw Aliquots: To access the compound, puncture the septum with a clean, dry syringe needle. Then, insert a second needle connected to a balloon or bubbler filled with inert gas to equalize the pressure as you withdraw the desired amount.

  • Reseal and Store: After withdrawing the material, remove the syringe and the gas inlet needle. Wrap the septum cap with Parafilm® and store the vial in the refrigerator (≤ 4°C) in the dark.

Part 3: Troubleshooting Guide

Problem: My compound has turned dark brown. Is it salvageable?

A dark brown color indicates significant oxidation.[3] At this stage, the material is likely comprised of a complex mixture of oligomeric and polymeric oxidation products.[22] It is generally not recommended for use in sensitive applications.

  • Proposed Solution:

    • Assessment: Run an analytical test (¹H NMR or HPLC) to determine the percentage of the desired compound remaining.

    • Purification: If a substantial amount of the starting material is present, purification via column chromatography on silica gel may be possible.[6] Use a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) and monitor fractions by TLC.

    • Validation: After purification, confirm the purity of the pooled fractions before use. If purification is not feasible, the material should be disposed of according to your institution's chemical waste guidelines.

Problem: I don't have a Schlenk line or glovebox. What is the next best option for handling an opened vial?

While not ideal, you can minimize air exposure using a simpler inert gas setup.

  • Proposed "Good Practice" Method:

    • Obtain a balloon filled with nitrogen or argon.

    • Attach a needle to the balloon.

    • Briefly open the vial, and immediately insert the needle into the headspace, allowing the inert gas to flow gently over the solid material.

    • Quickly remove the desired amount of solid with a spatula.

    • Continue the gentle inert gas flow as you close and seal the vial cap.

    • Wrap with Parafilm® and store as recommended.

    • Causality Note: This method is a compromise. It does not create a robustly inert atmosphere but serves to minimize the direct contact of the bulk solid with air during the brief period the vial is open. It is significantly better than handling the compound on an open bench.

Part 4: The Chemistry of Degradation

Understanding the mechanism of degradation reinforces the importance of the protocols described above. The primary pathway involves the oxidation of the aniline nitrogen.

Simplified Aniline Oxidation Pathway

The oxidation of anilines is a complex process that can proceed through various intermediates, often initiated by single-electron transfer.

G Aniline This compound Radical Aniline Radical Cation Aniline->Radical [O] O₂, Light, Heat Dimer Dimerization & Further Oxidation Radical->Dimer Products Colored Products (Azobenzenes, Polymers, etc.) Dimer->Products

Caption: Simplified pathway for the atmospheric oxidation of aniline derivatives.

This process begins with the formation of a radical cation, which is highly reactive.[23][24][25] These intermediates can then dimerize and undergo further oxidation and condensation reactions to form a variety of highly conjugated, colored byproducts.[9][22] The protocols in this guide are designed to inhibit the initial oxidation step by removing the key reactant: oxygen.

By implementing these robust storage and handling procedures, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Lyons, C. D., Katz, S., & Bartha, R. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. [Link]

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  • Van De Velde, F., De Meulenaer, B., Van Renterghem, R., & Huyghebaert, A. (2001). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

  • Wang, L., Zhang, C., Wu, F., & Deng, N. (2021). Degradation of aniline in water with gaseous streamer corona plasma. Royal Society Publishing. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. PubMed. [Link]

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  • Takano, I., Hosokawa, M., Shoji, Y., & Seta, N. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • How do you store chemicals in inert gas?. (n.d.). Sciencemadness.org. [Link]

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  • Wang, L., Zhang, C., Wu, F., & Deng, N. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. PubMed. [Link]

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. (n.d.). Hilaris Publisher. [Link]

  • Heger, D., Jirkovský, J., & Klán, P. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. PubMed. [Link]

  • Scharber, M. C., Koppe, M., & Brabec, C. J. (2021). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. The Journal of Physical Chemistry C. [Link]

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  • Pospisil, J., & Pfaendner, R. (2018). Natural antioxidants as stabilizers for polymers. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Chemical Segregation and Storage. (n.d.). University of Southern California Environmental Health & Safety. [Link]

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  • Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]

  • Zhang, Y., Chen, C., & Wang, Z. (2012). Aniline chlorination by in situ formed Ag–Cl complexes under simulated solar light irradiation. ResearchGate. [Link]

  • Bechtold, T., & Turcanu, A. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH. [Link]

  • Ferreira, I. C. F. R., & Martins, N. (2022). Advances in Natural Antioxidants for Food Improvement. PMC - NIH. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]

  • Chuang, K. C. (1996). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. ResearchGate. [Link]

  • Tuenay, O. (1998). Oxidation of aniline using different reaction pathways. ResearchGate. [Link]

  • Latch, D. E., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • Why do aniline spot disappear in TLC after an hour?. (2015). ResearchGate. [Link]

  • Deng, T., Mazumdar, W., Ford, R. L., Jana, N., Izar, R., Wink, D. J., & Driver, T. G. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Organic Chemistry Portal. [Link]

  • Oxidation of phenylethynyl durene using PIFA. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Arctom. [Link]

  • White, C. M., Zorigt, N., Deng, T., & Driver, T. G. (2023). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PMC - NIH. [Link]

  • White, C. M., Zorigt, N., Deng, T., & Driver, T. G. (2023). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PubMed - NIH. [Link]

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Technical Support Center: Polymerization of 3-(Phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the polymerization of 3-(phenylethynyl)aniline (3-PEA). This monomer is a critical building block for high-performance thermosetting polymers, valued for their exceptional thermal stability and mechanical properties once cured.[1][2] However, the high reactivity of the terminal alkyne group, which is essential for the final curing process, can also be a source of significant challenges during the initial polymerization, leading to a variety of side reactions.[3][4]

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these common issues. We will move beyond simple protocols to explain the underlying chemical mechanisms, providing you with the knowledge to diagnose problems and rationally design solutions for your experiments.

FAQ 1: My polymerization reaction is gelling prematurely. What is causing this uncontrolled crosslinking?

A: Uncontrolled crosslinking, or gelation, is the most common and disruptive side reaction when working with phenylethynyl-terminated monomers like 3-PEA.

The terminal phenylethynyl group is specifically designed to undergo thermal crosslinking at high temperatures (typically >350°C) to form a robust, thermoset network.[1][5] However, under certain conditions during the initial synthesis of the linear polymer or oligomer, these groups can react prematurely. This leads to an irreversible increase in viscosity and the formation of an insoluble gel, rendering the material unprocessable.

Why does this happen?

The primary cause is the unintended activation of the alkyne's addition reactions. The high reactivity of terminal alkynes makes them susceptible to various stimuli.[3] Key factors that promote premature crosslinking include:

  • Excessive Temperature: While heat is required for the final cure, even moderately elevated temperatures during the initial polymerization can initiate crosslinking, especially with long reaction times.

  • High Monomer Concentration: Increased proximity of the reactive phenylethynyl groups accelerates the rate of intermolecular reactions, favoring crosslinking over controlled chain growth.

  • Catalyst Reactivity: Certain polymerization catalysts, particularly transition metals, can lower the activation energy for alkyne reactions, inadvertently triggering crosslinking at temperatures lower than the intended cure temperature.

  • Presence of Radical Initiators: Impurities or unintended exposure to air (oxygen) can generate radicals that initiate uncontrolled polymerization of the alkyne moieties.

Troubleshooting Guide for Uncontrolled Crosslinking

Step 1: Detection and Confirmation

How do you confirm that premature crosslinking is the issue?

  • Visual Observation: The most obvious sign is the formation of a gel or solid mass in the reaction vessel. A dramatic, non-linear increase in viscosity is a precursor.

  • Solubility Test: The crosslinked polymer will be insoluble in solvents where the linear precursor was previously soluble (e.g., NMP, DMF).[6]

  • Gel Permeation Chromatography (GPC): If the reaction is stopped before complete gelation, GPC analysis will show a high molecular weight shoulder or a bimodal distribution, indicating the formation of branched or crosslinked species.[2]

Step 2: Mitigation Strategies

The key is to maintain a clear separation between the polymerization conditions and the curing conditions.

ParameterRecommended ActionRationale
Reaction Temperature Maintain the lowest possible temperature that allows for the desired primary polymerization to proceed at a reasonable rate.Minimizes the thermal energy available to overcome the activation barrier for alkyne crosslinking.
Monomer/Oligomer Concentration Conduct the polymerization at a lower concentration. Consider a step-wise addition of the monomer.Reduces the probability of intermolecular reactions between phenylethynyl end groups.
Solvent Choice Use a high-boiling point, aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or o-dichlorobenzene.[2]Allows for better temperature control and solvates the growing polymer chains, keeping them separated.
Reaction Time Monitor the reaction closely (e.g., by GPC or NMR) and terminate it as soon as the target molecular weight is achieved.Limits the time the reactive groups are exposed to polymerization conditions.

Below is a logical workflow for troubleshooting this issue.

G start Problem: Premature Gelation Observed q1 Was reaction temperature > 180°C? start->q1 a1_yes Reduce Temperature (e.g., to 150-170°C) q1->a1_yes Yes q2 Was monomer concentration high? q1->q2 No a1_yes->q2 a2_yes Decrease Concentration (Run reaction in higher solvent volume) q2->a2_yes Yes q3 Was reaction time excessive? q2->q3 No a2_yes->q3 a3_yes Monitor reaction kinetics (e.g., with GPC) and stop at target MW q3->a3_yes Yes end Optimized Protocol: Controlled Polymerization q3->end No a3_yes->end

Caption: Troubleshooting workflow for premature gelation.

FAQ 2: My final polymer has a different structure than expected, and the molecular weight distribution is broad. Could Glaser Coupling be the cause?

A: Yes, Glaser coupling is a highly probable side reaction, especially if you are using a copper-based catalyst system.

Glaser coupling is the oxidative coupling of two terminal alkynes to form a diyne linkage (R-C≡C-C≡C-R). This reaction is notoriously catalyzed by Cu(I) salts in the presence of an oxidant, typically oxygen.[7]

Why does this happen?

In the context of 3-PEA polymerization, Glaser coupling can occur in two ways:

  • Monomer Dimerization: Two 3-PEA monomers can couple before they are incorporated into the polymer chain.

  • Polymer Chain Coupling: The terminal alkyne groups on two growing polymer chains can couple, leading to a doubling of the molecular weight.

This side reaction is particularly problematic during post-polymerization workup. When a Cu(I)-catalyzed reaction (like certain controlled radical polymerizations or click reactions) is exposed to air, the Cu(I) is oxidized to Cu(II), which actively promotes the coupling.[7]

G cluster_0 Glaser Coupling Pathway cluster_1 Prevention Strategy M1 2x R-C≡C-H (3-PEA Monomer/End-Group) Cat Cu(I) Catalyst + O2 (Air) M1->Cat P1 R-C≡C-C≡C-R (Diyne Side Product) Cat->P1 M2 2x R-C≡C-H Cat2 Cu(I) Catalyst + O2 (Air) M2->Cat2 NoRxn No Coupling Occurs Cat2->NoRxn Reduce Reducing Agent (e.g., Ascorbic Acid) Reduce->Cat2 Prevents Cu(I) Oxidation

Caption: Mechanism of Glaser coupling and its prevention.

Troubleshooting Guide for Glaser Coupling

Step 1: Detection

  • GPC: The hallmark of Glaser coupling is a bimodal molecular weight distribution. You will see a primary peak corresponding to the desired polymer and a second peak at approximately double the molecular weight.[7]

  • NMR/FTIR: Identifying the diyne bond can be challenging due to overlapping signals, but high-resolution NMR may reveal characteristic shifts. The disappearance of the terminal alkyne proton signal (-C≡C-H) without the formation of the expected polymer backbone linkage can be an indicator.

Step 2: Prevention

Preventing Glaser coupling hinges on controlling the oxidation state of the copper catalyst and eliminating oxygen.

Protocol: Post-Polymerization Workup to Prevent Glaser Coupling [7]

This protocol is for reactions using Cu(I) catalysts (e.g., ATRP) where the alkyne functionality is intended to be preserved for subsequent reactions.

  • Maintain Inert Atmosphere: Upon completion of the polymerization, ensure the reaction flask remains under an inert atmosphere (N₂ or Ar). Do not expose it to air.

  • Add Reducing Agent: While still under inert gas and with vigorous stirring, add a solution of a reducing agent. A 10-fold molar excess of ascorbic acid (or a similar agent like Sn(II) 2-ethylhexanoate) relative to the copper catalyst is effective.

  • Stir: Allow the mixture to stir for 15-20 minutes at room temperature. This ensures all Cu(II) species formed during the reaction are reduced back to Cu(I) and prevents oxidation upon air exposure.

  • Catalyst Removal: Now, the reaction mixture can be safely exposed to air. Proceed with your standard catalyst removal procedure (e.g., passing through a neutral alumina column).

  • Precipitation: Precipitate the purified polymer into a non-solvent (e.g., methanol) to isolate the final product.

By implementing this procedure, you should observe a significant reduction or complete elimination of the high molecular weight shoulder in your GPC chromatogram.

FAQ 3: My polymerization has stalled, resulting in low yield and low molecular weight. What is causing this?

A: Stalled reactions are often due to catalyst deactivation or the presence of inhibitors.

While the 3-PEA monomer itself is highly reactive, the success of its polymerization depends on a persistent, active catalyst system.

Potential Causes and Solutions:

CauseMechanismTroubleshooting Steps
Catalyst Deactivation The active metal center of the catalyst can be poisoned by impurities (water, oxygen) or form stable, unreactive complexes (e.g., π-allyl species with olefinic impurities).[8]1. Rigorous Purification: Purify the 3-PEA monomer (e.g., by column chromatography or recrystallization) and distill all solvents over appropriate drying agents. 2. Inert Atmosphere: Use Schlenk line or glovebox techniques to exclude air and moisture from the reaction.
Chain Transfer to Monomer The acidic proton of the terminal alkyne (pKa ≈ 25-26) can be abstracted by a sufficiently basic initiator or propagating chain end, terminating one chain and creating a new, potentially less reactive initiating species (an acetylide).[9]1. Initiator Choice: Select an initiator that is less basic and less prone to side reactions with the alkyne proton. 2. Temperature Control: Lower temperatures can disfavor this side reaction relative to the desired propagation.
Cyclotrimerization Three alkyne units can react in the presence of a transition metal catalyst to form a stable benzene ring. This acts as a significant chain-termination event, consuming monomers without contributing to linear polymer growth.1. Catalyst Selection: Some catalysts (e.g., certain Co or Rh complexes) are known to promote cyclotrimerization. Choose a catalyst system known for linear alkyne polymerization. 2. Ligand Modification: Modify the ligand environment around the metal center to sterically hinder the assembly of three monomers required for cyclotrimerization.

The following diagram illustrates the competition between desired polymerization and major deactivation/termination pathways.

G M 3-PEA Monomer + Active Catalyst P Desired High MW Polymer M->P Propagation (Desired Pathway) D Catalyst Deactivation (e.g., by Impurities) M->D Side Reaction 1 T Cyclotrimerization (Benzene Formation) M->T Side Reaction 2 S Stalled Reaction: Low MW / Low Yield D->S T->S

Caption: Competing reaction pathways in 3-PEA polymerization.

By carefully purifying reagents, maintaining an inert atmosphere, and selecting the appropriate catalyst and reaction conditions, these side reactions can be minimized, leading to a successful and controlled polymerization of this compound.

References
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Source: Molecules. URL:[Link]

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. Source: PubMed. URL:[Link]

  • US7446167B2 - Catalyst deactivation agents and methods for use of same.Source: Google Patents.
  • Catalyst Deactivation Processes during 1‑Hexene Polymerization. Source: University of Victoria Libraries. URL:[Link]

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. Source: MDPI. URL:[Link]

  • Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. Source: Cambridge Core. URL:[Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Source: ACS Publications. URL:[Link]

  • Synthesis and characterization of phenylethynyl-terminated polyimideoligomers with a good processability derived from pyromellit. Source: Proceedings of the 12nd China-Japan Seminar on Advanced Aromatic Polymers. URL:[Link]

  • Effect of Polymerization Conditions on Reaction Yield, Conductivity, and Ammonia Sensing of Polyaniline. Source: ResearchGate. URL:[Link]

  • Ch 9 : Alkylation of Terminal Alkynes. Source: University of Calgary. URL:[Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Source: NIH National Library of Medicine. URL:[Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Source: NIH National Library of Medicine. URL:[Link]

  • Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. Source: ResearchGate. URL:[Link]

  • Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. Source: ResearchGate. URL:[Link]

  • Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. Source: PubMed. URL:[Link]

  • Deactivation Pathways of Neutral Ni(II) Polymerization Catalysts. Source: KOPS - Universität Konstanz. URL:[Link]

  • Cyclic polymers from alkynes: a review. Source: NIH National Library of Medicine. URL:[Link]

  • Synthesis (5) - Reactions of Alkynes. Source: Master Organic Chemistry. URL:[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Source: PubMed. URL:[Link]

  • Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Source: MDPI. URL:[Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Source: RSC Publishing. URL:[Link]

  • Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Source: MDPI. URL:[Link]

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Technical Support Center: Poly(3-phenylethynyl)aniline (P3PEA) Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Poly(3-phenylethynyl)aniline (P3PEA). This guide is designed for researchers and scientists encountering solubility challenges with this promising but often intractable conjugated polymer. Due to the rigid backbone and strong π-π stacking interactions, P3PEA is notoriously difficult to dissolve. This guide provides a logical, step-by-step approach to systematically address and overcome these issues, from initial solvent screening to advanced chemical modification strategies.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding P3PEA solubility.

Q1: Why is my P3PEA not dissolving in common organic solvents like THF or Chloroform?

A1: The insolubility of P3PEA in common, less polar solvents is expected. The polymer's structure consists of a rigid aromatic backbone with strong intermolecular π-π stacking forces. These forces create a highly cohesive energy density that solvents like Tetrahydrofuran (THF) or Chloroform cannot overcome. Successful dissolution requires solvents that can effectively interrupt these interactions.

Q2: I've tried dissolving my polymer in NMP and DMF without success. What am I doing wrong?

A2: While N-methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are excellent starting points, several factors could still hinder dissolution.[1] First, the process is often slow and may require extended stirring (24-48 hours) and gentle heating. Second, the molecular weight of your P3PEA plays a crucial role; higher molecular weight polymers are significantly harder to dissolve.[2] Finally, ensure your solvents are anhydrous, as moisture can interfere with the dissolution of some polymers.

Q3: Is it possible that my P3PEA has cross-linked during synthesis or storage?

A3: Yes, this is a distinct possibility. The phenylethynyl group can be thermally reactive, and if the polymer was exposed to high temperatures during synthesis, purification, or drying, it could lead to cross-linking.[3] Cross-linked polymers form a network structure that will not dissolve, but may swell in a good solvent. If you observe swelling without dissolution, cross-linking is a likely cause.

Q4: Can I use sonication to speed up the dissolution process?

A4: Sonication should be used with caution. While it can help break up aggregates and accelerate dissolution, excessive or high-power sonication can also lead to polymer chain scission, reducing the molecular weight and potentially altering the material's properties. Use short bursts of low-power sonication and cool the sample in a water bath to prevent excessive heating.

Part 2: Troubleshooting Guides & Protocols

This section provides a systematic approach to troubleshooting and improving P3PEA solubility, progressing from simple physical methods to more complex chemical modifications.

Guide 1: Systematic Solvent and Condition Screening

The first step in any dissolution problem is to ensure you have exhaustively explored the physical dissolution parameters. The principle of "like dissolves like" is paramount; P3PEA is a polar, aromatic polymer, and suitable solvents will share these characteristics.[2]

  • Solvent Selection: Choose a range of high-boiling point, polar aprotic solvents. Based on data from analogous polymers like Polyaniline (PANI), the following are primary candidates:[1]

    • N-Methyl-2-pyrrolidone (NMP)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • m-Cresol

  • Procedure: a. Weigh 5-10 mg of your P3PEA powder into separate vials. b. Add 1 mL of each candidate solvent to its respective vial. c. Begin stirring with a small magnetic stir bar at room temperature. d. Observe for any signs of dissolution or swelling after 2, 6, 12, and 24 hours. e. If no dissolution occurs at room temperature, gradually increase the temperature in 10°C increments, up to a maximum of 80°C. Hold at each temperature for at least 2-4 hours. f. Caution: When heating, ensure vials are properly sealed to prevent solvent evaporation and work in a well-ventilated fume hood.

  • Evaluation: A successful dissolution will result in a clear, homogenous solution with no visible particles.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hansen Solubility Parameters (MPa¹/²)Expected Efficacy for P3PEA
NMP 20232.2δD=18.2, δP=12.3, δH=7.2High
DMSO 18947.2δD=18.4, δP=16.4, δH=10.2High
DMF 15336.7δD=17.4, δP=13.7, δH=11.3High
m-Cresol 20211.8δD=18.0, δP=5.1, δH=12.9Moderate to High
Chloroform 614.8δD=17.8, δP=3.1, δH=5.7Low
THF 667.6δD=16.8, δP=5.7, δH=8.0Low

Hansen Solubility Parameters (HSP): δD (Dispersion), δP (Polar), δH (Hydrogen Bonding). A close match between the HSP of the polymer and the solvent predicts good solubility.

G start Start: Insoluble P3PEA solvent_select Select Solvents: NMP, DMSO, DMF start->solvent_select rt_stir Stir at Room Temp (24-48h) solvent_select->rt_stir check1 Is it Soluble? rt_stir->check1 heat Gradual Heating (40-80°C) check1->heat No success Success: Soluble P3PEA check1->success Yes check2 Is it Soluble? heat->check2 check2->success Yes fail Failure: Proceed to Chemical Modification check2->fail No

Caption: Workflow for systematic solvent and temperature screening.

Guide 2: Chemical Modification to Enhance Solubility

If physical methods fail, the inherent structure of the polymer must be altered. The goal is to disrupt the intermolecular packing that prevents solvent molecules from penetrating and solvating the polymer chains.

Attaching flexible or bulky side chains to the aniline monomer before polymerization is a highly effective strategy for improving the solubility of conjugated polymers.[4][5] These side chains increase the distance between polymer backbones, weakening π-π stacking and increasing the entropy of mixing.

This protocol describes the synthesis of a monomer, 2-alkoxy-5-(phenylethynyl)aniline, as an example of how to introduce a solubilizing side chain.

  • Monomer Synthesis: a. Start with a commercially available substituted aniline, such as 2-bromo-4-nitroanisole. b. Perform a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl group. c. Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation). d. This yields a 3-(phenylethynyl)aniline monomer with an alkoxy side chain ortho to the amine.

  • Polymerization: a. Polymerize the modified monomer using standard oxidative chemical polymerization methods, similar to those used for unsubstituted aniline.[6] An oxidant like ammonium persulfate in an acidic medium is typically used. b. The resulting polymer will have the solubilizing side chains regularly spaced along the backbone.

  • Solubility Testing: a. Test the solubility of the modified P3PEA derivative using the protocol from Guide 1. You should observe significantly improved solubility, potentially even in less aggressive solvents like THF or chloroform, depending on the length and nature of the side chain.

G cluster_0 Unmodified P3PEA cluster_1 Side-Chain Modified P3PEA Backbone1 ---[Ph-C≡C-Ph-NH]--- Backbone2 ---[Ph-C≡C-Ph-NH]--- Backbone1->Backbone2 Strong π-π Stacking Backbone3 ---[Ph-C≡C-Ph-NH]--- Backbone2->Backbone3 ModBackbone1 ---[Ph(OR)-C≡C-Ph-NH]--- ModBackbone2 ---[Ph(OR)-C≡C-Ph-NH]--- ModBackbone1->ModBackbone2 Steric Hindrance Weakened Stacking ModBackbone3 ---[Ph(OR)-C≡C-Ph-NH]--- ModBackbone2->ModBackbone3 insoluble Insoluble Aggregates soluble Soluble Polymer Chains cluster_0 cluster_0 cluster_0->insoluble cluster_1 cluster_1 cluster_1->soluble

Caption: Side chains disrupt polymer packing, improving solubility.

If synthesizing a new monomer is not feasible, copolymerization of 3-phenylethynyl aniline with a more soluble aniline derivative can be an effective alternative.[7] The inclusion of the comonomer disrupts the crystalline packing of the P3PEA homopolymer, enhancing overall solubility.

  • Comonomer Selection: Choose an aniline monomer known to produce a soluble homopolymer. A good candidate is 3-aminobenzoic acid or an N-alkylated aniline.

  • Polymerization: a. In the polymerization reaction vessel, create a monomer feed with a defined molar ratio of 3-phenylethynyl aniline and the solubilizing comonomer (e.g., 90:10, 75:25, 50:50). b. Perform the oxidative polymerization as you would for the homopolymer. The resulting polymer chain will be a random copolymer.

  • Evaluation: The solubility of the resulting copolymer should be intermediate between that of the two homopolymers. By adjusting the comonomer ratio, you can tune the solubility to meet the needs of your application. Copolymers with a higher percentage of the soluble monomer will exhibit better solubility.[8]

Part 3: Characterization and Verification

Once you have a seemingly dissolved solution, it is crucial to verify that it is a true solution and not a fine suspension of nanoparticles.

  • Visual Inspection: A true solution should be transparent and show no Tyndall effect (scattering of a laser beam).

  • Filtration: The solution should pass through a 0.45 µm or 0.22 µm syringe filter without significant clogging or leaving residue.

  • Gel Permeation Chromatography (GPC): GPC is the definitive method to confirm dissolution and determine the molecular weight distribution of the soluble polymer. An unsuccessful dissolution will result in no polymer eluting from the column or show signs of aggregation.

By following this structured guide, researchers can systematically address the solubility challenges of P3PEA, enabling its use in a wider range of applications.

References

  • Meyer, G. W., Jayaraman, S., Lee, Y. J., Lyle, G. D., Glass, T. E., & McGrath, J. E. (1993). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. MRS Online Proceedings Library, 305, 3. [Link]

  • Giri, H., Ma, G., Almtiri, M., Gu, X., & Scott, C. N. (2024). Side Chain Effects on the Conductivity of Phenothiazine-Derived Polyaniline. Chemistry of Materials, 36(6), 2819–2834). [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. Retrieved from [Link]

  • Gryba, R., et al. (2022). The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. Journal of Materials Chemistry C, 10(10), 3758-3784. [Link]

  • Abdullin, T. I., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22345-22355. [Link]

  • Zhang, R., et al. (2023). Effect of solvent quality and sidechain architecture on the conjugated polymer chain conformation in solution. Soft Matter, 19(25), 4721-4730. [Link]

  • Polymer Science Learning Center. (n.d.). Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Dispersion Characteristics of Polyaniline. Retrieved from [Link]

  • Di, C., et al. (2016). Improving solubility via structural modification. Future Medicinal Chemistry, 8(12), 1407-1423. [Link]

  • Zhang, M., et al. (2013). Side Chain Engineering in Solution-Processable Conjugated Polymers. Chemical Reviews, 113(5), 3435-3524. [Link]

  • ResearchGate. (n.d.). Chemical structure of polyaniline, poly-3-aminophenol and copolymer. Retrieved from [Link]

  • Kseniya, O. K., et al. (2023). Tetra(phenylethynyl)tin Is a New Reagent for Solvent-Free Alkynylation of Imines. Molbank, 2023(3), M1534. [Link]

  • Abdullin, T. I., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22345-22355. [Link]

  • ResearchGate. (n.d.). Poly(aniline-co-3-aminophenol): enhanced crystallinity and solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

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Controlling the molecular weight of 3-(phenylethynyl)aniline polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and molecular weight control of 3-(phenylethynyl)aniline (3-PEA) polymers. This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we address common challenges encountered during the polymerization of 3-PEA, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for working with 3-PEA polymerization.

Q1: What are the primary applications of poly(3-phenylethynyl)aniline), and why is molecular weight control so critical?

Poly(3-phenylethynyl)aniline) and its derivatives are gaining interest for their potential in high-performance materials and electronics. The phenylethynyl group provides a site for thermal or UV-induced crosslinking, leading to highly stable thermoset resins.[1][2] Controlling the molecular weight of the initial, uncrosslinked polymer is paramount because it directly dictates the material's processability and final properties:

  • Processability: Lower molecular weight oligomers generally have lower melt viscosities, making them more suitable for processing techniques like Resin Transfer Molding (RTM).[3][4]

  • Mechanical Properties: The mechanical strength and toughness of the final cured polymer are often dependent on the initial chain length of the oligomers before crosslinking.[3]

  • Solubility: Higher molecular weight polymers can suffer from poor solubility in common organic solvents, complicating characterization and processing.[5]

Q2: What are the common polymerization methods for monomers like 3-PEA?

While 3-PEA itself can be polymerized through various methods, analogous aromatic acetylene and aniline polymerizations provide a strong basis for experimental design. The most relevant approaches include:

  • Anionic Polymerization: Initiated by strong bases like n-butyllithium (n-BuLi), this method can offer good control over molecular weight, particularly in polar aprotic solvents.[6][7] The initiator attacks the ethynyl proton, creating a reactive species that propagates the polymerization.

  • Oxidative Polymerization: Common for aniline derivatives, this method uses an oxidant (e.g., ammonium persulfate) in an acidic medium.[8] While effective for producing high molecular weight polyaniline, controlling the molecular weight can be challenging.

  • End-Capping for Controlled Oligomers: A highly effective strategy involves using 3-PEA not as the primary monomer, but as an end-capping agent for other polymer systems, like polyimides.[1][2] In this approach, the molecular weight is controlled by adjusting the stoichiometry of the primary monomers and the end-capper.

Q3: What key parameters influence the molecular weight of the final polymer?

Several factors must be precisely controlled to achieve the desired molecular weight (Mn) and a narrow molecular weight distribution (low Polydispersity Index, PDI).

ParameterEffect on Molecular Weight (Mn)Effect on Polydispersity Index (PDI)Rationale
Monomer-to-Initiator Ratio ([M]/[I]) Inverse: Increasing the ratio leads to higher Mn.Can Increase: High ratios can lead to broader PDI if initiation is slow or side reactions occur.A lower initiator concentration results in fewer growing chains, so each chain consumes more monomer, leading to a higher molecular weight.[9]
Solvent Polarity Variable: Highly polar solvents (e.g., HMPA, DMSO) can accelerate polymerization.Can Decrease: Polar solvents can stabilize the propagating species, potentially leading to more uniform chain growth and a narrower PDI.[7]
Reaction Temperature Inverse: Higher temperatures often decrease Mn.Can Increase: Higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation, leading to shorter chains and a broader PDI.
Monomer Purity Decreases Mn: Impurities can act as chain-terminating agents.Increases PDI: Random termination events lead to a wide distribution of chain lengths.Impurities (especially water or protic species in anionic polymerization) can quench the active chain ends, halting growth prematurely.
Reaction Time Increases Mn (initially): Mn increases as the reaction progresses.Can Increase: Long reaction times may promote side reactions or chain transfer to the polymer, causing branching and broadening the PDI.[6][7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Broad or Bimodal Molecular Weight Distribution (High PDI)

A high PDI, as measured by Gel Permeation Chromatography (GPC), indicates a non-uniform polymer sample with a wide range of chain lengths. This is a common and critical issue.

Potential Causes & Solutions:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a broad distribution.

    • Solution: Ensure rapid and uniform mixing of the initiator with the monomer solution, especially at the start of the reaction. Consider adding the initiator to a cooled monomer solution to control the initial exotherm and ensure homogeneity before warming to the reaction temperature.

  • Chain Transfer Reactions: The active end of a growing polymer chain can react with the monomer, solvent, or another polymer chain, terminating its own growth while initiating a new one. This is a known issue in similar polymerization systems.[6][7]

    • Solution: Choose a solvent that is less susceptible to chain transfer. For anionic polymerizations, highly purified, anhydrous solvents like THF or HMPA are recommended.[7] Lowering the reaction temperature can also disfavor chain transfer relative to propagation.

  • Monomer Impurities: As mentioned in the FAQ, impurities can terminate chains at random intervals.

    • Solution: Purify the this compound monomer immediately before use, for instance, by recrystallization or column chromatography, to remove any oxidation products or other contaminants. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inhomogeneous Temperature: "Hot spots" within the reactor can lead to different reaction rates, resulting in a broader PDI.

    • Solution: Use a well-agitated reaction vessel and a temperature-controlled bath to maintain a uniform temperature throughout the reaction medium.

Problem 2: Poor Solubility of the Final Polymer

You obtain a polymer that is difficult to dissolve for characterization (GPC, NMR) or further processing.

Potential Causes & Solutions:

  • Excessively High Molecular Weight: The polymer may have simply grown too large to be soluble in the chosen solvent.

    • Solution: Decrease the monomer-to-initiator ratio ([M]/[I]) to target a lower molecular weight. Refer to the table in the FAQ section.

  • Crosslinking During Polymerization: The phenylethynyl group is designed for crosslinking, but this should ideally occur in a separate, controlled step (e.g., thermal curing).[1][2] Premature crosslinking can happen if the reaction temperature is too high.

    • Solution: Conduct the polymerization at the lowest practical temperature that still allows for a reasonable reaction rate. Monitor the reaction by taking aliquots for GPC analysis; if the high molecular weight tail or PDI begins to increase uncontrollably, it may be a sign of branching or crosslinking.

  • Oxidative Side Reactions: The aniline moiety can be susceptible to oxidation, which can lead to branching and insoluble products.

    • Solution: Maintain a strict inert atmosphere throughout the entire process, from solvent purification to the final work-up. Use freshly degassed solvents.

Part 3: Experimental Protocols & Workflows

Workflow for Controlling Molecular Weight via Anionic Polymerization

This diagram illustrates the key decision points and steps in a typical anionic polymerization designed for molecular weight control.

G cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Polymerization cluster_workup 3. Termination & Isolation cluster_analysis 4. Characterization P1 Purify Monomer (3-PEA) & Solvent (e.g., THF) P2 Assemble & Flame-Dry Glassware Under Vacuum P1->P2 P3 Establish Inert Atmosphere (Argon) P2->P3 R1 Dissolve Monomer in Anhydrous Solvent P3->R1 R2 Cool to Low Temp (e.g., -78°C) R1->R2 R3 Set [M]/[I] Ratio R2->R3 R3->R1 Higher Ratio = Higher Mn R4 Add Initiator (e.g., n-BuLi) Dropwise with Vigorous Stirring R3->R4 R5 Monitor Reaction (Color Change, TLC) R4->R5 W1 Quench Reaction (e.g., with degassed Methanol) R5->W1 W2 Precipitate Polymer in Non-Solvent W1->W2 W3 Isolate & Dry Polymer Under Vacuum W2->W3 A1 GPC Analysis (for Mn, Mw, PDI) W3->A1 A2 NMR / FTIR (for Structure) A1->A2

Caption: Workflow for controlled anionic polymerization of 3-PEA.

Protocol: Synthesis of a Defined Molecular Weight Oligomer

This protocol is a representative example of an anionic polymerization. Safety Note: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere by trained personnel.

Objective: To synthesize poly(3-phenylethynyl)aniline) with a target number-average molecular weight (Mn) of ~4000 g/mol .

Materials:

  • This compound (3-PEA), MW = 193.24 g/mol [10]

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Methanol (MeOH)

Calculation:

  • Target DP (Degree of Polymerization): Target Mn / Monomer MW = 4000 / 193.24 ≈ 20.7

  • Monomer Amount: Let's use 1.0 g of 3-PEA (5.175 mmol).

  • Initiator Moles Required ([M]/[I] = DP): Monomer moles / DP = 5.175 mmol / 20.7 ≈ 0.25 mmol n-BuLi.

  • Volume of n-BuLi solution: 0.25 mmol / 1.6 M = 0.156 mL.

Procedure:

  • Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry argon.

  • Monomer Addition: 1.0 g (5.175 mmol) of freshly purified 3-PEA is added to the flask, which is then purged with argon for 15 minutes.

  • Solvent Addition: 40 mL of anhydrous THF is added via cannula to dissolve the monomer.

  • Initiation: The solution is cooled to -78°C using a dry ice/acetone bath. While stirring vigorously, 0.16 mL (0.256 mmol) of 1.6 M n-BuLi is added dropwise via syringe. A color change is typically observed, indicating the formation of the anionic species.

  • Propagation: The reaction is allowed to stir at -78°C for 2 hours.

  • Termination: The reaction is quenched by the dropwise addition of 1 mL of degassed methanol. The solution should lose its color.

  • Isolation: The flask is allowed to warm to room temperature. The solution is then concentrated under reduced pressure to ~10 mL and slowly added to 200 mL of a stirring non-solvent (e.g., cold hexane or methanol) to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under high vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by GPC (vs. polystyrene standards in THF) to determine Mn and PDI, and by ¹H NMR to confirm its structure.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to diagnosing the cause of high PDI.

G cluster_check Initial Checks cluster_bimodal Bimodal Distribution Causes cluster_broad Broad Distribution Causes cluster_solutions Corrective Actions Start Problem: High PDI in GPC C1 Review GPC Trace: Bimodal or Broad? Start->C1 C2 Check Reaction Records: Exotherm? Inconsistent Stirring? Start->C2 B1 Impurity-induced Termination C1->B1 Bimodal B2 Slow/Interrupted Initiation C1->B2 Bimodal BR1 Chain Transfer Reactions C1->BR1 Broad BR2 Temperature Inhomogeneity C1->BR2 Broad S1 Purify Monomer/Solvent Rigorously B1->S1 S2 Improve Initiator Addition (Fast Stirring, Low Temp) B2->S2 S3 Lower Reaction Temp & Change Solvent BR1->S3 S4 Improve Reactor Agitation & Temp Control BR2->S4

Caption: Diagnostic workflow for troubleshooting high polydispersity (PDI).

References

  • Meyer, G. W., Jayaraman, S., Lee, Y. J., Lyle, G. D., Glass, T. E., & McGrath, J. E. (1993). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. MRS Online Proceedings Library, 305. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. [Link]

  • Al-Odayni, A.-B., Al-Majidi, S. M., Aouak, T., Al-Kahtani, A. A., & El-Gahami, M. A. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22181–22193. [Link]

  • Al-Odayni, A.-B., Al-Majidi, S. M., Aouak, T., Al-Kahtani, A. A., & El-Gahami, M. A. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • Abe, J., Ohsawa, Y., & Abe, T. (2020). Synthesis of Expanded Poly(l-amino acid) Containing Phenylethynyl(terpyridine)platinum(II) Moieties. Macromolecules, 53(15), 6513–6522. [Link]

  • Su, C.-N., Ji, M., Fan, L., & Yang, S.-Y. (2014). Phenylethynyl-endcapped oligomides with low melt viscosities and high Tgs: effects of the molecular weights. Scilit. [Link]

  • Tameev, A. R., Kozlov, Y. N., Shishlov, N. M., Zherebov, A. Y., & Vannikov, A. V. (2021). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 13(21), 3810. [Link]

  • Tameev, A. R., Kozlov, Y. N., Shishlov, N. M., Zherebov, A. Y., & Vannikov, A. V. (2021). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 13(21), 3810. [Link]

  • MacDiarmid, A. G., & Epstein, A. J. (1990). Preparation of conductive polyaniline having controlled molecular weight. U.S.
  • Wolna, P., Pudełko, A., & Interewicz-Borowska, M. (2016). The Influence of Anionic Initiator on the Selected Properties of Poly-N-Isopropyl Acrylamide Evaluated for Controlled Drug Delivery. Polymers, 8(12), 443. [Link]

  • Wang, W., Liu, Y., Zhang, Y., Liu, J., & Fan, L. (2021). Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. Chinese Journal of Chemistry, 39(11), 3121-3129. [Link]

  • Wahid, A. K., Yehia, A. A., & Al-Lami, H. S. (1984). The effect of some initiator promoters on the rate of polymerization of styrene and methylmethacrylate. ResearchGate. [Link]

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Photoisomerization of stilbene derivatives like 3-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Photoisomerization of Stilbene Derivatives

Introduction: Navigating the Photochemistry of 3-(phenylethynyl)aniline

Welcome to the technical support center for the photoisomerization of stilbene derivatives, with a special focus on this compound. This guide is designed to provide researchers and drug development professionals with practical, in-depth insights into the experimental nuances of studying and utilizing this photochemical transformation. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Stilbenes and their derivatives are a cornerstone of photochemical research, serving as model systems for trans-cis (or E/Z) isomerization.[1] This light-induced change in molecular geometry is fundamental to developing photoswitches, molecular machines, and phototherapeutics.[2] The introduction of a phenylethynyl group, as in this compound, modulates the electronic and steric properties of the stilbene core, offering unique opportunities but also presenting specific experimental challenges. This guide provides the authoritative grounding and field-proven insights necessary to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is photoisomerization and why is it significant for stilbene derivatives?

A1: Photoisomerization is a process where a molecule undergoes a structural change from one isomer to another upon the absorption of light. For stilbene derivatives, this typically involves the conversion between the planar, thermodynamically more stable trans (E) isomer and the non-planar, less stable cis (Z) isomer.[3] This process is initiated when the molecule absorbs a photon, promoting it to an excited electronic state. In this excited state, the energy barrier for rotation around the central double bond is significantly lowered, allowing for the geometric change.[4] The ability to control molecular shape with light is critical for applications in photopharmacology, materials science, and nanotechnology.[5]

Q2: What are the primary challenges when working with the photoisomerization of compounds like this compound?

A2: The main challenges include:

  • Photodegradation: Over-irradiation or the presence of oxygen can lead to irreversible side reactions, such as photocyclization to form phenanthrene-like structures or photo-oxidation.[3][6] This is a common issue with stilbenes, where the cis-isomer can undergo a subsequent electrocyclic ring closure.[3]

  • Isomer Separation and Quantification: The cis and trans isomers often have overlapping absorption spectra, making purely spectroscopic quantification difficult. Chromatographic methods like HPLC are typically required for accurate separation and analysis.[7]

  • Inconsistent Quantum Yields: The efficiency of photoisomerization (quantum yield) is highly sensitive to experimental conditions, including solvent polarity, viscosity, temperature, and the presence of dissolved oxygen.[8][9] Reproducibility requires tight control over these parameters.

Q3: How do I select the appropriate solvent for my experiment?

A3: Solvent choice is critical as it influences both the reaction rate and the stability of the isomers. The polarity of the solvent can significantly affect the rate of photoisomerization.[1] For stilbenes, increasing solvent viscosity can reduce the quantum yield of photoisomerization by impeding the necessary molecular twisting in the excited state.[9] It is crucial to use high-purity, spectroscopy-grade solvents to avoid impurities that could act as photosensitizers or quenchers. Common choices include cyclohexane, methanol, and acetonitrile. A good starting point is to screen a few solvents of varying polarity to determine the optimal medium for your specific derivative.

Q4: What is the best light source for inducing isomerization in this compound?

A4: The ideal light source emits at a wavelength that is strongly absorbed by the starting isomer (usually the trans isomer) but minimally absorbed by the product isomer (cis) to prevent rapid back-isomerization. A UV lamp emitting around 365 nm is a common choice for many stilbene derivatives.[6] It is essential to characterize the absorption spectrum of your compound first. Using a monochromator or band-pass filters can help isolate the desired wavelength and prevent unwanted photochemical side reactions caused by higher-energy UV light.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a robust workflow for a typical photoisomerization experiment. This structure ensures that all critical parameters are controlled and all necessary data for validation is collected.

G Experimental Workflow for Photoisomerization Studies cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Stock Solution (e.g., 1 mM in Spectro-Grade Solvent) B Characterize Initial State (UV-Vis, HPLC) A->B Purity & t=0 baseline C Prepare Reaction Cuvette (Dilute stock, degas with N2/Ar) B->C D Irradiate Sample (Controlled λ, Temp, Stirring) C->D E Monitor Reaction (UV-Vis Spectroscopy at time points) D->E Take aliquots F Quantify Isomers (HPLC analysis of aliquots) E->F G Analyze Data (Calculate Quantum Yield, Kinetics) F->G

Caption: A validated workflow for photoisomerization experiments.

Protocol 1: Monitoring Photoisomerization with UV-Vis Spectroscopy

This protocol allows for real-time tracking of the isomerization process by observing changes in the absorption spectrum.

  • Preparation: Prepare a dilute solution of your trans-3-(phenylethynyl)aniline in a spectroscopy-grade solvent (e.g., 10-50 µM in cyclohexane) in a quartz cuvette.

  • Baseline Spectrum: Record the initial UV-Vis absorption spectrum (t=0). This spectrum is characteristic of the pure trans isomer. Note the wavelength of maximum absorbance (λ_max).

  • Irradiation: Place the cuvette in a temperature-controlled holder with stirring. Irradiate the sample with a light source at a wavelength near the λ_max of the trans isomer (e.g., 365 nm).

  • Time-Course Measurement: At fixed time intervals (e.g., every 30 seconds), briefly stop the irradiation and record a full UV-Vis spectrum.

  • Observation: You should observe a decrease in the absorbance at the λ_max of the trans isomer and a concurrent change (often an increase) in another region of the spectrum corresponding to the formation of the cis isomer. The point at which the spectra no longer change indicates that a photostationary state (PSS) has been reached.

  • Self-Validation: The presence of one or more "isosbestic points"—wavelengths where the absorbance remains constant throughout the experiment—is a strong indicator that the reaction involves only two interconverting species (trans and cis) without significant degradation.

Protocol 2: Quantification of Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the cis and trans isomers.

  • Method Development: Develop a separation method, typically using a reversed-phase C18 column.[7] An isocratic mobile phase (e.g., a mixture of acetonitrile and water) is often sufficient.

  • Calibration: Inject known concentrations of your purified trans isomer to create a calibration curve (Peak Area vs. Concentration). If a pure cis standard is available, create a separate calibration curve for it. If not, relative quantification against the trans isomer can be performed after the PSS is reached.

  • Sample Analysis: During your irradiation experiment (Protocol 1), withdraw small aliquots at each time point. Immediately protect them from light and store them at a low temperature to prevent further reaction.

  • Injection: Inject the aliquots into the HPLC system.

  • Data Analysis: The trans and cis isomers should appear as distinct peaks with different retention times.[6] Integrate the peak areas to determine the concentration of each isomer at each time point using your calibration curve.

Parameter Typical Value / Condition Rationale
Column Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mmProvides good separation for non-polar to moderately polar aromatic compounds like stilbene derivatives.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)The ratio can be optimized to achieve baseline separation of the two isomers.
Flow Rate 1.0 mL/minA standard flow rate that provides good resolution without excessive backpressure.
Detection UV Detector at the λ_max of the trans isomer or an isosbestic pointMaximizes sensitivity for the starting material or ensures consistent detection response for both isomers.
Injection Volume 10-20 µLStandard volume to ensure reproducibility without overloading the column.

Troubleshooting Guide

This section addresses common problems encountered during photoisomerization experiments in a direct question-and-answer format.

G Troubleshooting Decision Tree cluster_causes1 Potential Causes for Low Conversion cluster_causes2 Potential Causes for Degradation cluster_causes3 Potential Causes for Inconsistency Start Problem Observed? P1 Low/No Conversion Start->P1 Yes P2 Sample Degradation (New HPLC peaks, color change) Start->P2 Yes P3 Inconsistent Results Start->P3 Yes C1a Incorrect λ or Low Intensity P1->C1a C1b Oxygen Quenching P1->C1b C1c Solvent Issues P1->C1c C2a Over-irradiation P2->C2a C2b Photo-oxidation P2->C2b C2c Photocyclization P2->C2c C3a Fluctuating Lamp Output P3->C3a C3b Temperature Variation P3->C3b C3c Inconsistent Prep P3->C3c S1a Solution: Verify lamp spectrum/power. Use actinometry. C1a->S1a S1b Solution: Degas solvent (N2/Ar sparging, freeze-pump-thaw cycles). C1b->S1b S1c Solution: Check solvent purity. Test different solvents. C1c->S1c S2a Solution: Reduce irradiation time. Determine kinetics and stop at PSS. C2a->S2a S2b Solution: Work under inert atmosphere. C2b->S2b S2c Solution: Use filter to remove high-energy UV. Work in degassed solvent. C2c->S2c S3a Solution: Warm up lamp before use. Monitor output with a power meter. C3a->S3a S3b Solution: Use a temperature-controlled cuvette holder. C3b->S3b S3c Solution: Use a strict, validated SOP for sample preparation. C3c->S3c

Caption: A decision tree for troubleshooting common experimental issues.

Q: My HPLC analysis shows very little formation of the cis-isomer, even after prolonged irradiation. What's wrong?

A: This points to an inefficient photoisomerization process.

  • Cause 1: Incorrect Wavelength or Insufficient Photon Flux. The excited state required for isomerization is never being efficiently populated.

    • Solution: Verify that your lamp's emission spectrum overlaps with the absorption spectrum of your trans isomer. Use a power meter to check the light intensity at the sample position. If the intensity is too low, move the lamp closer or use a more powerful source. For quantitative work, consider using chemical actinometry to accurately measure the photon flux.[10]

  • Cause 2: Quenching by Dissolved Oxygen. Molecular oxygen is a triplet-state quencher and can also participate in photo-oxidation, both of which can depopulate the key excited state and prevent isomerization.

    • Solution: Degas your solvent thoroughly before dissolving your sample. This can be done by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or, for more rigorous experiments, by performing several freeze-pump-thaw cycles.

  • Cause 3: Inappropriate Solvent. The solvent may be promoting rapid non-radiative decay pathways that compete with isomerization.

    • Solution: The excited-state lifetime of some derivatives can be highly dependent on solvent polarity and hydrogen-bonding ability.[8] Try the reaction in a different solvent (e.g., switch from a protic solvent like methanol to an aprotic one like acetonitrile or a non-polar one like cyclohexane) to see if efficiency improves.

Q: I'm seeing extra peaks in my HPLC chromatogram that grow over time, and my solution is turning yellow. What is happening?

A: This is a classic sign of photodegradation.[11][12]

  • Cause 1: Photocyclization. The cis-stilbene isomer, once formed, can absorb another photon and undergo a 6-π electrocyclization to form a dihydrophenanthrene intermediate. This intermediate is highly unstable and readily oxidizes (if oxygen is present) to a stable, often colored, phenanthrene derivative.[3][6]

    • Solution: This process is often irreversible and drains the cis-isomer population.[3] The best solution is to work in a rigorously deoxygenated environment to prevent the oxidation step. Additionally, if the degradation product has a different absorption spectrum, you may be able to use a wavelength that excites the trans -> cis isomerization but not the subsequent cyclization.

  • Cause 2: Photo-oxidation. Oxygen can react with the excited state of the stilbene to form various oxidation products, such as aldehydes or carboxylic acids, via cleavage of the double bond.

    • Solution: As with photocyclization, working under a strict inert atmosphere is the most effective preventative measure.

Q: My results are not reproducible. The percentage of cis-isomer at the photostationary state varies significantly between experiments. Why?

A: This indicates a lack of control over key experimental variables.

  • Cause 1: Fluctuations in Lamp Intensity. The output of many lamps (especially arc lamps) can fluctuate as they warm up or age.

    • Solution: Always allow your lamp to warm up for the manufacturer-recommended time (e.g., 30 minutes) to reach a stable output. Monitor the lamp's power periodically with a power meter.

  • Cause 2: Temperature Variations. Photoisomerization quantum yields and reaction kinetics can be temperature-dependent.

    • Solution: Use a water-jacketed or Peltier-controlled cuvette holder to maintain a constant temperature throughout the experiment.

  • Cause 3: Inconsistent Sample Preparation. Small variations in concentration or solvent purity can have a large impact.

    • Solution: Prepare a single, large stock solution for an entire series of experiments. Ensure your degassing procedure is identical for every run.

References

  • Holopainen, S., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Available at: [Link]

  • Ishii, K., et al. (2023). Ultrafast photoisomerization of stilbenes. Nature Communications. Available at: [Link]

  • Levine, B., & Martínez, T. J. (2000). Ab Initio Study of Cis-Trans Photoisomerization in Stilbene and Ethylene. The Journal of Physical Chemistry A. Available at: [Link]

  • Eriksson, M. A. C., et al. (2005). Photodegradation of substituted stilbene compounds: what colors aging paper yellow? Photochemical & Photobiological Sciences. Available at: [Link]

  • Syage, J. A., et al. (1987). Rates of photoisomerization of trans-stilbene in isolated and solvated molecules: experiments on the deuterium isotope effect and RRKM behavior. The Journal of Physical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Phenylethynyl)aniline. PubChem. Available at: [Link]

  • Rajeckis, P., et al. (2021). 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one. Molbank. Available at: [Link]

  • Eriksson, M. A. C., et al. (2005). Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow? ResearchGate. Available at: [Link]

  • Sahoo, S. K., et al. (2020). Switching behaviour of stilbene molecular device: a first-principles study. Bulletin of Materials Science. Available at: [Link]

  • Király-Véghely, Z., et al. (2003). Separation of stilbene isomers from red wine by overpressured-layer chromatography. Journal of Planar Chromatography – Modern TLC. Available at: [Link]

  • Kazem-Rostami, M., et al. (2020). Stiff-Stilbene Photoswitches: From Fundamental Studies to Emergent Applications. Angewandte Chemie International Edition. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2009). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. Molecules. Available at: [Link]

  • Horiba. (n.d.). Measurement of photoluminescence quantum yields using standard reference materials. Available at: [Link]

  • ACS Publications. (2026). Pd(II)
  • National Center for Biotechnology Information. (n.d.). 4-(2-Phenylethynyl)aniline. PubChem. Available at: [Link]

  • Wiley-VCH. (n.d.).
  • ResearchGate. (n.d.). The UV-Vis absorption and fluorescence emission spectra of 3-(phenylethynyl). Available at: [Link]

  • Bronson, T. (2021). Photochemical Isomerization. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2018).
  • González-Barrio, R., et al. (2016). Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Supplementary Information Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the S.
  • PubMed Central. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)
  • Nova Science Publishers. (n.d.).
  • MDPI. (n.d.). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Photochemical reactions of stilbene derivatives. Available at: [Link]

  • American Chemical Society. (n.d.).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Royal Society of Chemistry. (n.d.). Azobenzene photoisomerization quantum yields in methanol redetermined.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES.
  • ResearchGate. (n.d.). Quantum yields (ϕ) of the colored forms.
  • Sigma-Aldrich. (n.d.). RT-PCR Troubleshooting.
  • SpectraBase. (n.d.). 2-(2-Phenylethynyl)aniline.
  • AIP Publishing. (2025).
  • Research Trends. (n.d.).
  • Chemistry Stack Exchange. (2021). Properties of stilbene isomers.
  • Royal Society of Chemistry. (n.d.). Bis(phenylethynyl)
  • Holopainen, S., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. MDPI.
  • YouTube. (2022). Troubleshooting and optimizing lab experiments.
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline.

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Validation & Comparative

A Comparative Guide for Researchers: 3-(Phenylethynyl)aniline vs. 4-(Phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Isomeric Effects on Physicochemical Properties, Synthesis, Reactivity, and Applications

In the landscape of fine chemical synthesis and materials science, the subtle yet profound influence of isomeric substitution patterns cannot be overstated. This guide offers a comprehensive comparative analysis of 3-(phenylethynyl)aniline and 4-(phenylethynyl)aniline, two isomers that, despite sharing the same molecular formula, exhibit distinct properties and functionalities. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to inform the selection and application of these versatile building blocks.

Physicochemical Properties: A Study in Contrast

The positional difference of the phenylethynyl group on the aniline ring—meta in the 3-isomer and para in the 4-isomer—gives rise to significant variations in their physical and spectral properties. These differences are primarily rooted in molecular symmetry and the extent of electronic conjugation.

PropertyThis compound4-(Phenylethynyl)aniline
Molecular Formula C₁₄H₁₁NC₁₄H₁₁N
Molecular Weight 193.24 g/mol [1][2]193.24 g/mol [3][4]
Appearance Light brown crystalline solidYellow to orange-yellow solid[3]
Melting Point 49-51 °C118-120 °C
Boiling Point Not readily availableNot readily available
Solubility Soluble in common organic solventsSoluble in organic solvents like benzene and dichloromethane; low solubility in water[3]

The most striking disparity lies in their melting points. The significantly higher melting point of 4-(phenylethynyl)aniline can be attributed to its more linear and symmetrical structure, which allows for more efficient crystal lattice packing and stronger intermolecular forces.

Spectral Analysis:

  • ¹H NMR: The chemical shifts of the aromatic protons in the aniline ring are expected to differ significantly due to the different substitution patterns and the resulting electronic environments.

  • ¹³C NMR: The carbon signals of the aniline ring and the ethynyl group will show distinct chemical shifts, reflecting the differences in electron density distribution. For 4-(phenylethynyl)aniline, the extended conjugation can influence the chemical shifts of the carbons in the phenylethynyl moiety.

  • FTIR: Both isomers will exhibit characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and C-H stretches of the aromatic rings. However, the exact positions and intensities of these peaks may vary slightly due to the different molecular symmetries.

  • UV-Vis: 4-(Phenylethynyl)aniline is expected to have a longer wavelength of maximum absorption (λ_max) compared to this compound. This is due to the more effective π-conjugation between the amino group, the alkyne, and the phenyl ring in the para-isomer, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Synthesis: The Sonogashira Coupling Approach

The most prevalent and efficient method for the synthesis of both this compound and 4-(phenylethynyl)aniline is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (an iodo- or bromoaniline).

Caption: General synthetic workflow for 3- and 4-(phenylethynyl)aniline.

Detailed Experimental Protocol: A Comparative Example

Synthesis of 4-(Phenylethynyl)aniline:

  • Reaction Setup: A mixture of 4-iodoaniline (1.0 equiv), phenylacetylene (1.2 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv) is placed in a round-bottom flask under an inert atmosphere.

  • Solvent and Base: Anhydrous triethylamine and tetrahydrofuran (THF) are added, and the mixture is degassed.

  • Reaction: The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 4-(phenylethynyl)aniline.

Synthesis of this compound:

The procedure is analogous to the synthesis of the 4-isomer, with 3-iodoaniline used as the starting material. While the general conditions are similar, yields can vary depending on the specific catalyst system and reaction parameters employed.

Reactivity: The Decisive Role of Electronic Effects

The positioning of the amino and phenylethynyl groups dictates the electronic landscape of the molecule, leading to distinct reactivity profiles.

G cluster_3PEA This compound cluster_4PEA 4-(Phenylethynyl)aniline a Meta-substitution b Disrupted π-conjugation between -NH₂ and phenylethynyl group a->b c Amino group is more nucleophilic b->c d Ring is less activated towards electrophilic aromatic substitution b->d e Para-substitution f Extended π-conjugation e->f g Amino group is less nucleophilic f->g h Ring is more activated towards electrophilic aromatic substitution f->h reactivity Comparative Reactivity reactivity->a reactivity->e

Caption: Key differences in the reactivity of the two isomers.

  • 4-(Phenylethynyl)aniline: The para-arrangement allows for direct resonance communication between the electron-donating amino group and the phenylethynyl system. This extended π-conjugation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. Conversely, the delocalization of the nitrogen lone pair reduces the nucleophilicity of the amino group.

  • This compound: In the meta-isomer, direct resonance between the amino group and the phenylethynyl moiety is not possible. The amino group still exerts an electron-donating inductive effect, but the overall activation of the ring towards electrophilic attack is less pronounced than in the 4-isomer. Consequently, the amino group in this compound retains a higher degree of nucleophilicity.

These electronic differences translate to the following reactivity trends:

  • Reactions involving the amino group (e.g., acylation, alkylation): this compound is generally more reactive.

  • Electrophilic aromatic substitution: 4-(Phenylethynyl)aniline is more reactive, with substitution favoring the positions ortho to the amino group.

Applications: Tailoring the Isomer for Function

The distinct properties of these isomers make them suitable for a range of specialized applications.

Application AreaThis compound4-(Phenylethynyl)anilineSupporting Rationale & Data
Polymer Science A key monomer for high-performance polyimides with high thermal stability and a wide processing window.[1][3]A building block for conjugated polymers used in organic electronics.The meta-linkage in polymers derived from the 3-isomer can lead to amorphous materials with good solubility, while the para-linkage from the 4-isomer promotes linearity and rigidity, which is desirable for charge transport.
Medicinal Chemistry A scaffold for the synthesis of kinase inhibitors and other biologically active molecules.[5]A precursor for anticancer agents and other therapeutic compounds.[6][7][8]The 3-amino group can serve as a crucial hydrogen-bonding moiety in enzyme active sites. The extended π-system of the 4-isomer and its derivatives can be exploited for interactions with biological targets.
Materials Science Utilized in the synthesis of thermosetting resins.Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[9]The non-coplanar structure that can arise from the 3-isomer influences polymer morphology. The linear structure of the 4-isomer is advantageous for creating ordered materials with desirable electronic properties.

Conclusion

The comparative analysis of this compound and 4-(phenylethynyl)aniline underscores the critical role of isomeric substitution in determining the chemical and physical behavior of organic molecules. While both are accessible through the robust Sonogashira coupling, their divergent properties necessitate careful consideration in their application. The para-isomer, with its extended conjugation and linear geometry, is often the candidate of choice for applications demanding high thermal stability and ordered molecular arrangements, as seen in advanced materials. In contrast, the meta-isomer offers a different steric and electronic profile, which can be advantageous in polymer synthesis for achieving processability and in medicinal chemistry for tailoring interactions with biological targets. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific synthetic and applicative needs.

References

  • 4-(Phenylethynyl)aniline. ChemBK. (2024-04-09). [Link]

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  • Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. ResearchGate. (2025-08-06). [Link]

  • Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. MRS Online Proceedings Library (OPL) | Cambridge Core. (2011-02-15). [Link]

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  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. (2017-07-13). [Link]

  • 3-(2-phenylethynyl)aniline (C14H11N). PubChemLite. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]

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  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PMC - NIH. (2023-03-23). [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. PubMed. (2012-08-15). [Link]

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  • CAS NO. 51624-44-3 | this compound. Arctom. [Link]

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  • (PDF) Reactivity of Phenol and Aniline towards Quinolinium Chloro Chromate: A Comparative Oxidation Kinetic Study. ResearchGate. (2025-08-07). [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC - NIH. (2021-11-12). [Link]

  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. PubMed. (2016-11-10). [Link]

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A Guide to the Structural Validation of 3-(phenylethynyl)aniline: A Comparative Analysis Utilizing ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison and validation of the molecular structure of 3-(phenylethynyl)aniline using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document synthesizes established spectroscopic principles with practical insights to offer a robust framework for the structural elucidation of this and similar small organic molecules. We will delve into the theoretical underpinnings of NMR, present detailed experimental protocols, and provide a thorough analysis of the predicted spectral data. This guide will also compare NMR spectroscopy with other analytical techniques, highlighting its advantages in providing unambiguous structural confirmation.

Introduction

This compound is a bifunctional organic molecule featuring both an aniline moiety and a phenylethynyl group. This unique combination makes it a valuable building block in the synthesis of novel polymers, pharmaceuticals, and materials with interesting photophysical properties. Accurate structural confirmation is a critical prerequisite for any downstream application, ensuring the integrity of research and development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level fingerprint of the molecule.

This guide will walk through the process of validating the structure of this compound by predicting and interpreting its ¹H and ¹³C NMR spectra. The causality behind experimental choices and spectral interpretation will be explained, providing a self-validating system for researchers.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50-7.55Multiplet2HH-2', H-6'Protons on the phenyl ring adjacent to the ethynyl group are expected to be deshielded.
~7.30-7.40Multiplet3HH-3', H-4', H-5'Protons on the phenyl ring further from the ethynyl group.
~7.15Triplet1HH-5Aromatic proton on the aniline ring, coupled to H-4 and H-6.
~6.90Singlet1HH-2Aromatic proton on the aniline ring with minimal coupling.
~6.80Doublet of doublets1HH-6Aromatic proton on the aniline ring, coupled to H-5 and H-4.
~6.70Doublet of doublets1HH-4Aromatic proton on the aniline ring, coupled to H-5 and H-6.
~3.80Broad Singlet2H-NH₂The chemical shift of amine protons can vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~146.5C-3Carbon attached to the amino group is expected to be significantly deshielded.
~131.5C-2', C-6'Aromatic carbons of the phenyl ring.
~129.0C-5Aromatic carbon of the aniline ring.
~128.5C-3', C-5'Aromatic carbons of the phenyl ring.
~128.3C-4'Aromatic carbon of the phenyl ring.
~123.5C-1'Quaternary carbon of the phenyl ring attached to the alkyne.
~123.0C-1Quaternary carbon of the aniline ring attached to the ethynyl group.
~118.0C-6Aromatic carbon of the aniline ring.
~117.5C-4Aromatic carbon of the aniline ring.
~115.0C-2Aromatic carbon of the aniline ring.
~90.0C≡C-PhAlkynyl carbon attached to the phenyl ring.
~88.5C≡C-AnilineAlkynyl carbon attached to the aniline ring.

Spectral Analysis and Structural Elucidation

The predicted NMR data provides a clear roadmap for the structural validation of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum can be divided into three main regions: the aromatic region (δ 6.5-7.6 ppm), the amine proton region (variable, ~3.8 ppm), and the absence of any aliphatic protons.

  • Aromatic Protons: The protons on the unsubstituted phenyl ring (H-2' to H-6') will likely appear as a complex multiplet between δ 7.30 and 7.55 ppm. The protons on the aniline ring are expected to be more dispersed due to the electronic effects of the amino group and the phenylethynyl substituent. The proton at the 2-position (H-2) is anticipated to be a singlet or a narrow triplet, while the protons at the 4, 5, and 6-positions will exhibit characteristic splitting patterns (doublet of doublets and a triplet) due to ortho and meta couplings.

  • Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift is sensitive to solvent, concentration, and temperature, and it can be confirmed by D₂O exchange, which will cause the peak to disappear.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show a total of 10 distinct signals for the 14 carbon atoms, due to the symmetry of the unsubstituted phenyl ring.

  • Aromatic Carbons: The carbon attached to the nitrogen atom (C-3) will be the most deshielded among the aniline ring carbons, appearing around δ 146.5 ppm. The other carbons of the aniline ring will resonate between δ 115 and 129 ppm. The carbons of the phenyl ring will appear in a similar range.

  • Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group are the most characteristic feature and are expected to resonate in the region of δ 88-90 ppm. Their relatively upfield shift compared to aromatic carbons is a hallmark of alkynes.

Experimental Workflow for NMR-Based Structural Validation

To experimentally validate the structure of this compound, the following workflow is recommended:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation prep Dissolve 5-10 mg of This compound in ~0.7 mL of CDCl₃ H1_NMR Acquire ¹H NMR Spectrum (e.g., 400 MHz) prep->H1_NMR Transfer to NMR tube C13_NMR Acquire ¹³C NMR Spectrum (e.g., 100 MHz) process Fourier Transform, Phase Correction, Baseline Correction H1_NMR->process DEPT Acquire DEPT-135/90 Spectra C13_NMR->process DEPT->process integrate Integration of ¹H Signals process->integrate assign Peak Picking & Assignment integrate->assign confirm Compare Experimental Data with Predicted Spectra and Literature Values assign->confirm

Caption: Workflow for NMR-based structural validation.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters should be used.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum on the same instrument (operating at approximately 100 MHz for a 400 MHz spectrometer). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • (Optional but recommended) Acquire Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) spectra to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Identify the chemical shift, multiplicity, and coupling constants for each signal in the ¹H spectrum.

    • Identify the chemical shifts of all signals in the ¹³C and DEPT spectra.

  • Structural Confirmation:

    • Compare the experimentally obtained chemical shifts, multiplicities, and integration values with the predicted data presented in Tables 1 and 2.

    • Correlate the ¹H and ¹³C data to make unambiguous assignments for all protons and carbons in the molecule.

    • Compare the obtained spectra with data from isomers such as 2-(phenylethynyl)aniline to highlight the differences and confirm the 3-substitution pattern.[1]

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, C≡C, aromatic C-H).Fast, non-destructive.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic conjugation in the molecule.Simple, quantitative.Provides limited structural information.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

NMR spectroscopy offers a significant advantage over these techniques by providing a detailed map of the molecular structure in solution, which is often the relevant state for chemical and biological applications.

Conclusion

The structural validation of this compound can be confidently achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by comparing the experimental data with predicted values based on known chemical principles and data from analogous compounds, researchers can unambiguously confirm the identity and purity of their synthesized material. This rigorous approach to structural characterization is fundamental to ensuring the reliability and reproducibility of scientific research in the fields of chemistry, materials science, and drug development.

References

  • Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Green Chemistry. [Link]

  • Royal Society of Chemistry. (2014). ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. Green Chemistry. [Link]

  • Beilstein Journals. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. [Link]

  • SpectraBase. 2-(2-Phenylethynyl)aniline. [Link]

  • ACS Publications. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • PubChemLite. 3-(2-phenylethynyl)aniline (C14H11N). [Link]

  • SpectraBase. This compound. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • ACS Publications. Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. [Link]

  • University of Regensburg. Tables For Organic Structure Analysis. [Link]

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  • SpectraBase. N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum. [Link]

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A Comparative Guide to the Synthesis of 3-Aminostilbene: Wittig Reaction vs. Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aminostilbene and its Synthetic Routes

3-Aminostilbene is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate for a diverse range of derivatives, including pharmaceuticals and photoresponsive materials. The core challenge in its synthesis lies in the efficient and stereocontrolled construction of the carbon-carbon double bond. Among the numerous synthetic strategies available, the Wittig reaction and the Sonogashira coupling represent two of the most prominent and mechanistically distinct approaches.

This guide provides a comprehensive, head-to-head comparison of these two powerful methodologies for the synthesis of 3-aminostilbene. By delving into the mechanistic underpinnings, experimental protocols, and practical considerations of each route, this document aims to equip researchers with the insights necessary to select the most appropriate synthetic strategy for their specific objectives.

The Wittig Reaction: A Classic Approach to Olefination

The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of alkene synthesis that involves the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] For the synthesis of stilbene derivatives, this typically involves reacting a benzyltriphenylphosphonium ylide with a benzaldehyde.

Mechanistic Overview

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate known as an oxaphosphetane.[3][4] This intermediate then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[2]

Wittig_Mechanism ylide R-CH=PPh₃ (Phosphorus Ylide) oxaphosphetane [Oxaphosphetane Intermediate] ylide->oxaphosphetane + Aldehyde carbonyl Ar-CHO (Aldehyde) carbonyl->oxaphosphetane alkene R-CH=CH-Ar (Stilbene) oxaphosphetane->alkene Fragmentation phosphine_oxide Ph₃P=O (Triphenylphosphine Oxide) oxaphosphetane->phosphine_oxide Wittig_Workflow start Starting Materials: 3-Nitrobenzaldehyde Benzyltriphenylphosphonium Chloride step1 Step 1: Wittig Reaction (Base, e.g., NaOH in CH₂Cl₂) start->step1 intermediate Intermediate: 3-Nitrostilbene (Mixture of E/Z isomers) step1->intermediate step2 Step 2: Isomerization (optional) (e.g., I₂, light) intermediate->step2 intermediate_E trans-3-Nitrostilbene step2->intermediate_E step3 Step 3: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate_E->step3 product Final Product: 3-Aminostilbene step3->product

Caption: Experimental workflow for 3-aminostilbene synthesis via the Wittig reaction.

Experimental Protocol: Wittig Synthesis of 3-Nitrostilbene and Subsequent Reduction

Part A: Synthesis of 3-Nitrostilbene [5][6]

  • Reaction Setup: In a 100 mL round-bottom flask, combine benzyltriphenylphosphonium chloride (1.1 eq) and 3-nitrobenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Ylide Formation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise. The formation of the yellow-orange ylide will be observed.

  • Reaction Progress: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a mixture of (E)- and (Z)-3-nitrostilbene, can be purified by column chromatography or recrystallization. For isomerization to the more stable trans-isomer, the crude mixture can be treated with a catalytic amount of iodine and exposed to light. [5] Part B: Reduction to 3-Aminostilbene [7]

  • Reaction Setup: Dissolve the purified 3-nitrostilbene (1.0 eq) in ethanol or ethyl acetate.

  • Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Workup: After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate to yield 3-aminostilbene. Further purification can be achieved by recrystallization or chromatography.

The Sonogashira Coupling: A Modern Cross-Coupling Approach

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [8][9]It is catalyzed by a combination of palladium and copper complexes. [10]For stilbene synthesis, this reaction is the first step in a two-stage process, followed by the stereoselective reduction of the resulting alkyne.

Mechanistic Overview

The reaction mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate.

Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. [9][11]

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation_node Transmetalation pd_complex->transmetalation_node reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Pd(0) product Product Ar-C≡C-R reductive_elimination->product transmetalation_node->reductive_elimination Ar-Pd(II)-C≡C-R(L₂) cu_catalyst Cu-X transmetalation_node->cu_catalyst Regenerates Cu-X alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + Cu-X, Base cu_acetylide->transmetalation_node Transfers Acetylide base Base

Caption: Mechanism of the Sonogashira Coupling.

Application in 3-Aminostilbene Synthesis

This approach offers the advantage of using a starting material that already contains the amino group, such as 3-iodoaniline or 3-bromoaniline, as the reaction is tolerant of this functionality. The synthesis proceeds in two distinct steps:

  • Sonogashira Coupling: Reaction of 3-haloaniline with phenylacetylene to form 3-aminodiphenylacetylene.

  • Partial Reduction: Stereoselective reduction of the alkyne to an alkene. This step provides excellent control over the final geometry of the stilbene.

Sonogashira_Workflow start Starting Materials: 3-Iodoaniline Phenylacetylene step1 Step 1: Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, Base) start->step1 intermediate Intermediate: 3-Aminodiphenylacetylene step1->intermediate step2 Step 2: Stereoselective Reduction intermediate->step2 lindlar Lindlar's Catalyst (H₂) -> (Z)-isomer step2->lindlar dissolving_metal Na in liq. NH₃ -> (E)-isomer step2->dissolving_metal product Final Product: 3-Aminostilbene (E or Z isomer) lindlar->product dissolving_metal->product

Caption: Experimental workflow for 3-aminostilbene synthesis via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling and Alkyne Reduction

Part A: Synthesis of 3-Aminodiphenylacetylene [10][12]

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 1-5 mol%), 3-iodoaniline (1.0 eq), and a solvent such as triethylamine (which also acts as the base) to a flask.

  • Addition of Alkyne: Add phenylacetylene (1.1-1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Part B: Stereoselective Reduction to 3-Aminostilbene

  • For (Z)-3-Aminostilbene (cis):

    • Dissolve 3-aminodiphenylacetylene in a solvent like ethyl acetate or methanol.

    • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

    • Hydrogenate the mixture under a balloon of H₂ gas until the alkyne is consumed. Careful monitoring is crucial to prevent over-reduction to the alkane.

    • Filter off the catalyst and remove the solvent to yield the (Z)-isomer.

  • For (E)-3-Aminostilbene (trans):

    • Set up a reaction at low temperature (-78 °C) with liquid ammonia as the solvent.

    • Add small pieces of sodium metal until a persistent blue color is observed.

    • Add the 3-aminodiphenylacetylene to the solution.

    • Quench the reaction carefully with ammonium chloride after the starting material is consumed.

    • Allow the ammonia to evaporate, then perform a standard aqueous workup and extraction to isolate the (E)-isomer.

Head-to-Head Comparison

FeatureWittig ReactionSonogashira Coupling
Primary Transformation Aldehyde/Ketone + Ylide → AlkeneAryl Halide + Alkyne → Aryl-Alkyne
Stereoselectivity Often poor; typically yields a mixture of E/Z isomers. [1]Stabilized ylides favor E-alkenes, while non-stabilized ylides favor Z-alkenes. [3]Excellent control. The geometry is determined by the choice of alkyne reduction method (Lindlar for Z, Na/NH₃ for E). [13]
Key Byproduct Triphenylphosphine oxide (can complicate purification).Ammonium salts (typically easy to remove).
Functional Group Tolerance Good. Tolerates esters, ethers, and nitro groups. [14]The ylide itself is basic.Excellent. Tolerates amines, esters, and many other groups. Copper-free versions further enhance tolerance. [8][15]
Number of Core Steps Two steps for 3-aminostilbene (olefination then reduction of nitro group).Two steps (coupling then reduction of alkyne).
Starting Materials 3-Nitrobenzaldehyde, Benzyltriphenylphosphonium salt.3-Haloaniline, Phenylacetylene.
Catalysts Typically stoichiometric base is used.Catalytic amounts of Palladium and Copper are required.
Potential Side Reactions Formation of isomeric mixtures.Alkyne homocoupling (Glaser coupling), especially in the presence of oxygen. [8]

Expert Recommendations and Conclusion

The choice between the Wittig reaction and the Sonogashira coupling for the synthesis of 3-aminostilbene is dictated by the specific requirements of the project, particularly concerning stereochemical purity, scale, and available starting materials.

  • The Wittig reaction is a robust and well-established method that is particularly useful when a specific stereoisomer is not required or when a mixture of isomers is acceptable. Its primary drawback is the often-difficult separation of the product from the stoichiometric triphenylphosphine oxide byproduct and the lack of reliable stereocontrol with semi-stabilized ylides. [1]

  • The Sonogashira coupling route offers superior control over the final alkene geometry, making it the method of choice when a pure E- or Z-isomer of 3-aminostilbene is required. [13]The ability to use an aniline derivative directly is a significant advantage in terms of step economy for the core structure. While it involves handling metal catalysts and potentially pyrophoric reagents (for the dissolving metal reduction), the purification is often more straightforward, and the stereochemical outcome is highly predictable.

References

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  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

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  • Wiley-VCH. 1 Stilbenes Preparation and Analysis. [Link]

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A Comparative Guide to the Thermal Performance of Polyimides: 3-Phenylethynyl Aniline vs. Alternative End-Cappers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-performance polyimides are essential for advanced applications in the aerospace, electronics, and automotive industries, where materials must withstand extreme thermal and oxidative stresses.[1] The properties of these thermosetting polymers are significantly influenced by the chemical nature of their end-cappers—reactive groups that terminate the oligomer chains. These end-cappers control the molecular weight, enhance processability, and, upon curing, form a cross-linked network that dictates the final thermal and mechanical properties of the polymer.[2] This guide provides an in-depth comparison of the thermal properties of polyimides end-capped with 3-phenylethynyl aniline against other widely used end-cappers, such as 4-phenylethynyl phthalic anhydride (PEPA), nadimide, and benzocyclobutene (BCB). We will explore the underlying chemical mechanisms and present supporting experimental data to provide a clear framework for selecting the optimal end-capper for specific high-temperature applications.

The Critical Role of End-Capping in Polyimide Chemistry

Thermosetting polyimides are typically processed as low-molecular-weight, fusible, and soluble oligomers that are subsequently cured at elevated temperatures to form a highly cross-linked, intractable network. This process is made possible by the incorporation of reactive end-cappers. The primary functions of these end-cappers are:

  • Molecular Weight Control: By controlling the stoichiometry of the monomers and the end-capper, the average molecular weight of the prepolymer can be precisely tailored. This is crucial for achieving low melt viscosity, which is essential for processing techniques like resin transfer molding (RTM) and compression molding.[2][3]

  • Addition Cure Reaction: Ideal end-cappers undergo thermal curing via an addition polymerization mechanism.[4] This is a significant advantage over condensation reactions, as it avoids the evolution of volatile byproducts that can create voids in the final composite part, compromising its mechanical integrity.[5]

  • Enhanced Thermal Stability: The structure of the cross-linked network formed by the end-cappers is a primary determinant of the polymer's thermal stability. A dense, highly aromatic network generally leads to a higher glass transition temperature (Tg) and superior thermo-oxidative stability.[6]

End_Capped_Polyimide cluster_oligomer Polyimide Oligomer cluster_cured Cured Network End-Capper_1 Reactive End-Capper Imide_Backbone ---[Imide Repeat Unit]n--- End-Capper_1->Imide_Backbone End-Capper_2 Reactive End-Capper Imide_Backbone->End-Capper_2 Heat Δ (Heat) End-Capper_2->Heat Curing Process (Addition Polymerization) Cured_Polymer Crosslinked Network Heat->Cured_Polymer

Caption: General structure of an end-capped polyimide oligomer and its thermal curing process.

A Spotlight on Phenylethynyl-Based End-Cappers

Among the various reactive end-cappers developed, those containing the phenylethynyl (–C≡C–C₆H₅) group have garnered significant attention for their ability to impart exceptional thermal properties.[7] Phenylethynyl-terminated imide (PETI) oligomers are known for their wide processing window and the formation of a highly stable aromatic network upon curing.[3][8]

The curing of phenylethynyl groups is a complex, thermally initiated process that occurs at temperatures typically between 350°C and 400°C.[3][8] The reaction proceeds through a series of proposed steps, including chain extension and cross-linking, without the release of volatile byproducts.[4] This results in a polymer network with outstanding thermal and oxidative stability, making it suitable for applications that demand performance at temperatures up to and exceeding 300°C.[9]

Comparative Analysis of Common End-Cappers

The choice of end-capper has a profound impact on the final properties of the polyimide. Here, we compare 3-phenylethynyl aniline with other common end-cappers.

End_Capper_Structures PEA 3-Phenylethynyl Aniline (PEA) PEPA 4-Phenylethynyl Phthalic Anhydride (PEPA) Nadimide Nadimide (NA) BCB Benzocyclobutene (BCB) TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Weigh 5-10 mg of Cured Sample B Place in TGA Pan A->B C Purge with N2 (20-50 mL/min) B->C D Heat at 10-20°C/min to 1000°C C->D E Record Mass vs. Temperature D->E F Plot TGA Curve (% Mass vs. Temp) E->F G Determine Td5 (Temp at 5% Mass Loss) F->G

Caption: Standard workflow for Thermogravimetric Analysis (TGA) of polyimides.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [10]It is used to determine the glass transition temperature (Tg), as well as melting (Tm) and crystallization (Tc) temperatures. [11]For thermosets, it is also invaluable for observing the exothermic curing reaction.

Experimental Protocol for DSC:

  • Sample Preparation: A small sample (5-10 mg) of the uncured oligomer or cured polymer is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Thermal Program (for Tg of cured polymer):

    • First Heat: The sample is heated at a controlled rate (e.g., 10-20°C/min) to a temperature above its expected Tg. This removes any prior thermal history.

    • Cool: The sample is then cooled at a controlled rate back to a sub-Tg temperature.

    • Second Heat: The sample is reheated at the same rate. The Tg is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve. [12]4. Data Analysis: The heat flow vs. temperature curve is analyzed to identify the characteristic step-change corresponding to the glass transition.

DSC_Workflow cluster_prep_dsc Preparation cluster_analysis_dsc Analysis (2nd Heat Method for Tg) cluster_output_dsc Output A_dsc Weigh 5-10 mg of Sample B_dsc Seal in DSC Pan A_dsc->B_dsc C_dsc 1. Heat to T > Tg (Remove Thermal History) B_dsc->C_dsc D_dsc 2. Cool at Controlled Rate C_dsc->D_dsc E_dsc 3. Reheat at Controlled Rate D_dsc->E_dsc F_dsc Plot DSC Curve (Heat Flow vs. Temp) E_dsc->F_dsc G_dsc Determine Tg (Midpoint of Transition) F_dsc->G_dsc

Caption: Standard workflow for determining Glass Transition Temperature (Tg) using DSC.

Conclusion: Selecting the Optimal End-Capper

The selection of an end-capper for a thermosetting polyimide system is a critical decision that balances processability with ultimate performance.

  • For Extreme Thermal Stability: Polyimides end-capped with phenylethynyl groups, introduced via reagents like 3-phenylethynyl aniline or PEPA, offer the highest thermal and thermo-oxidative stability. [7]The robust, highly aromatic cross-linked network formed during curing provides unparalleled performance at elevated temperatures, making these materials the premier choice for applications in jet engines, missiles, and advanced electronics. [9]

  • For Lower Temperature Processing: When processing temperature is a primary constraint, end-cappers like nadimide or benzocyclobutene may be considered. However, this often comes with a trade-off in ultimate thermal stability. Nadimide-capped systems, in particular, have a well-documented performance ceiling due to the oxidative instability of the cured end-cap structure. [5] In summary, for applications demanding the highest level of thermal performance, 3-phenylethynyl aniline and other phenylethynyl-based end-cappers represent the state-of-the-art. The investment in higher-temperature curing protocols is justified by a significant enhancement in the service life and reliability of the final component in extreme environments.

References

  • ResearchGate. (2008). 3‐Phenylethynyl phthalimide end‐capped imide oligomers and the cured polymers. [Link]

  • National Center for Biotechnology Information. (2022). Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide. [Link]

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  • MDPI. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. [Link]

  • MDPI. (2024). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. [Link]

  • Wiley Online Library. (2021). Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. [Link]

  • ResearchGate. Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. [Link]

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Performance of 3-(phenylethynyl)aniline-based membranes vs. commercial membranes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on 3-(phenylethynyl)aniline membranes. My focus is on understanding their creation, key attributes, and how well they perform in separation tasks. This should give me a solid base of information to begin with.

Deepening Research & Analysis

I've expanded my research strategy. I'm not just focused on this compound membranes anymore, I'm also searching for established commercial membranes and their performance metrics. I'm concurrently looking for experimental protocols and standardized testing procedures to round out my data. Once that's complete, I'll structure the comparative guide, structure the experimental protocol, and develop diagrams. Then it is onto the final compilation!

Refining Information Gathering

I'm now zeroing in on comparative data. I need to explicitly compare this compound membranes against commercial standbys like polysulfone or polyimide membranes, and I'm hunting for studies offering detailed experimental setups to ensure reproducibility in my outlined protocols. If there are gaps in my research, I will continue to refine my search. Once I've collected sufficient data, I'll proceed as planned.

Synthesizing Membrane Insights

I've been gathering details on this compound (PEA) based membranes and comparing them to commercial options like polyimides and polysulfones. Synthesis methods are becoming clearer. I'm focusing on the structural differences and transport properties. Further comparisons are focusing on their suitability for specific separation applications.

Refining Comparative Analysis

I'm now diving deeper into the nuances of existing data. It's clear that direct comparisons are difficult, as tests aren't standardized. I'm focusing on PEA-functionalized polyimides, identifying common gas separation metrics like permeability and selectivity, and cross-referencing this data. My immediate goal is to establish a framework for comparing PEA membranes to commercial options despite these limitations.

Prioritizing Data Gathering

I've been focusing my search, specifically targeting gas permeability data for PEA-based membranes. I'm also seeking comparative studies with commercial options. This data is being synthesized to construct a structured guide, which will cover the chemistry, synthesis, and separation performance of PEA membranes. I'll need to clearly outline assumptions if direct comparisons are lacking.

Expanding Data Scope

I've significantly expanded my data gathering. I've found information on PEA-functionalized polyimides, including their use as end-capping agents for cross-linked networks. I have a broad base of information on gas separation performance of various polyimide and polysulfone membranes, including CO2/CH4 and CO2/N2 data. Standardized experimental methods are also now clearer. However, I need more specific PEA membrane permeability and selectivity data for key gases to allow direct comparisons with commercial options, plus I need a wider base of directly comparable studies. I am ready to focus the scope to build a comprehensive comparison guide. My plan is to start targeted searches, and synthesize the information into a structure guide.

Acquiring Relevant Data

I've been sifting through the gathered data and it's quite promising. I located a multi-lab study offering standardized pure-gas permeation data for commercial polysulfone (PSF) membranes. This is exactly the kind of information I was hoping to find.

Analyzing Membrane Performance

I've expanded my search, focusing on polyimide membranes. I've located data on commercial options like Matrimid and Ultem, along with information on cross-linked and hyperbranched varieties. Crucially, I've found data on phenylethynyl-terminated polyimides, a key area of interest. The crosslinking from the phenylethynyl groups appears promising. I found CO2/N2 and CO2/CH4 selectivity data, including a completely crosslinked brominated polyimide that demonstrates good permeability and selectivity.

Summarizing Data for Comparison

I've been occupied with compiling and structuring the data I've gathered. I now have enough information to write the comparison guide. I'll need to carefully synthesize data on various polyimides, including phenylethynyl-terminated versions, and I'll create tables and diagrams. I will include experimental protocols based on the descriptions in the papers. My primary concern will be correctly citing all sources and clearly explaining the data's context.

Constructing Comparison Document

I'm now in the process of building the comparison document. I have organized the structure, starting with an overview of membrane gas separation, and then a detailed discussion of this compound-based cross-linked polyimides, including their chemistry and advantages. The guide's core will be a comparison of PEA-based membranes with commercial polysulfone and polyimide alternatives, using data tables for gas pairs such as CO2/CH4, O2/N2, and H2/CH4. I'll include Graphviz diagrams to illustrate the chemical structure and the experimental process. A comprehensive experimental protocol will be provided, and I will ensure that all data is correctly cited and that all the claims are supported by the search results.

A Comparative Guide to the Electrochemical Properties of Polyaniline and its Hypothetical Derivative, Poly(3-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Horizons of Conducting Polymers

Polyaniline (PANI) stands as a cornerstone in the field of conducting polymers, lauded for its straightforward synthesis, tunable conductivity, and robust environmental stability.[1] Its unique redox properties have cemented its role in a myriad of applications, from energy storage and corrosion inhibition to sensors and electrochromic devices.[2] However, like any foundational material, PANI possesses inherent limitations, including poor solubility in common solvents and challenges in processability, which can hinder its application in certain advanced technologies.[3]

To address these shortcomings, the scientific community has long explored the functionalization of the PANI backbone.[4] By introducing various substituent groups to the aniline monomer, researchers aim to tailor the polymer's properties, enhancing solubility, stability, or even introducing new functionalities. This guide delves into a comparative analysis of PANI and a compelling, yet underexplored, derivative: poly(3-phenylethynyl)aniline (P3PEA).

While extensive experimental data on P3PEA as a conducting polymer is scarce in current literature, this guide will provide a comprehensive overview of the well-established electrochemical properties of PANI as a benchmark. We will then leverage established principles of polymer chemistry and findings from related substituted polyanilines to construct a scientifically-grounded hypothesis on the expected electrochemical behavior of P3PEA. This document is designed not only as a comparative review but also as a roadmap for researchers keen on synthesizing and characterizing this novel conductive polymer.

Molecular Architecture: A Tale of Two Structures

The fundamental difference between PANI and P3PEA lies in the molecular structure of their respective monomer units. PANI is formed from the polymerization of aniline, a simple aromatic amine. In contrast, P3PEA would be synthesized from 3-phenylethynyl aniline, which features a bulky phenylethynyl group attached to the benzene ring.

G cluster_pani Polyaniline (PANI) Repeating Unit cluster_p3pea Hypothetical P3PEA Repeating Unit pani_struct pani_struct p3pea_struct p3pea_struct

Caption: Chemical structures of PANI and the hypothetical P3PEA.

Synthesis Pathways: From Monomer to Polymer

Polyaniline (PANI): A Well-Trodden Path

PANI can be synthesized through two primary routes: chemical oxidative polymerization and electrochemical polymerization.[5] The former is suitable for producing large quantities of the polymer, while the latter allows for the direct deposition of a uniform polymer film onto an electrode surface, offering excellent control over film thickness and morphology.[6][7]

Poly(3-phenylethynyl)aniline (P3PEA): An Exploratory Route

The synthesis of P3PEA would first necessitate the synthesis of the 3-phenylethynyl aniline monomer. This can be achieved through established cross-coupling reactions. Subsequently, the polymerization of this monomer could likely be carried out using similar oxidative methods as those employed for aniline. However, the bulky phenylethynyl group might introduce steric hindrance, potentially requiring optimization of reaction conditions such as oxidant concentration, temperature, and reaction time to achieve a high molecular weight polymer.

Comparative Electrochemical Properties: The Established vs. The Hypothesized

This section will detail the known electrochemical characteristics of PANI and provide a reasoned hypothesis for the expected properties of P3PEA, drawing parallels with other substituted polyanilines.

Redox Behavior: A Cyclic Voltammetry Perspective

Cyclic voltammetry (CV) is a powerful technique to probe the redox activity of electroactive polymers. A typical CV of PANI in an acidic electrolyte displays two well-defined redox couples, corresponding to the transition between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized).

Hypothesized CV of P3PEA:

It is anticipated that the bulky phenylethynyl substituent on the P3PEA backbone will introduce significant steric hindrance. This steric strain is likely to increase the torsion angle between adjacent phenyl rings in the polymer chain, thereby disrupting the planarity and conjugation of the polymer. This disruption would likely lead to:

  • Increased Oxidation Potentials: The steric hindrance would make the removal of electrons from the polymer backbone more difficult, shifting the oxidation peaks to more positive potentials compared to PANI.

  • Reduced Peak Currents: A decrease in the degree of conjugation would lead to lower electronic conductivity and slower charge transfer kinetics, resulting in lower and broader redox peaks in the CV.

  • Potentially Altered Redox States: The electronic nature of the phenylethynyl group (electron-withdrawing) could also influence the stability of the different oxidation states, possibly altering the potential differences between the redox peaks.

Charge Transfer and Ionic Conductivity: Insights from Electrochemical Impedance Spectroscopy (EIS)

EIS is employed to study the interfacial properties of the polymer-electrode system, providing information on charge transfer resistance (Rct) and ion diffusion. For PANI, the Nyquist plot typically shows a semicircle at high frequencies, corresponding to the Rct, and a straight line at low frequencies, indicative of the diffusion-limited process of ion movement within the polymer film.

Hypothesized EIS of P3PEA:

The less-conjugated and likely more disordered structure of P3PEA is expected to result in:

  • Increased Charge Transfer Resistance (Rct): The reduced electronic conductivity of the polymer backbone would impede the transfer of electrons at the electrode-polymer interface, leading to a larger semicircle in the Nyquist plot compared to PANI.

  • Slower Ion Diffusion: The bulky side groups might create a more tortuous path for counter-ion diffusion during the doping/dedoping process, which would be reflected as a change in the slope of the Warburg impedance line.

Electrical Conductivity

The conductivity of PANI is highly dependent on its oxidation state and doping level, with the emeraldine salt form exhibiting the highest conductivity, often in the range of 1-10 S/cm.

Hypothesized Conductivity of P3PEA:

The introduction of bulky substituents on the polyaniline backbone has been consistently shown to decrease electrical conductivity. This is primarily due to the loss of planarity of the polymer chain, which disrupts the π-conjugation necessary for efficient charge transport. Therefore, it is highly probable that P3PEA will exhibit significantly lower electrical conductivity than PANI. The large size of the phenylethynyl group would likely cause substantial steric hindrance, leading to a less ordered and more twisted polymer chain.[8]

Electrochemical Stability

PANI's electrochemical stability can be a limiting factor in some applications, as it can be susceptible to degradation, particularly at high positive potentials.[1]

Hypothesized Stability of P3PEA:

The impact of the phenylethynyl group on the stability of P3PEA is multifaceted. On one hand, the steric hindrance that reduces conductivity might also protect the polymer backbone from nucleophilic attack by solvent or electrolyte species, potentially enhancing its electrochemical stability. Some PANI derivatives with bulky groups have shown improved stability.[9] On the other hand, the ethynyl linkage itself could be a site for electrochemical side reactions under certain conditions. Therefore, the overall stability of P3PEA would need to be carefully evaluated experimentally.

Data Summary: PANI (Experimental) vs. P3PEA (Hypothetical)

PropertyPolyaniline (PANI)Poly(3-phenylethynyl)aniline (P3PEA) (Hypothesized)Rationale for Hypothesis
Conductivity 1-10 S/cm (Emeraldine Salt)Significantly lower than PANISteric hindrance from bulky phenylethynyl group disrupts π-conjugation.
Redox Potentials (CV) Two well-defined redox couplesShifted to more positive potentialsSteric hindrance makes oxidation more difficult.
Charge Transfer Resistance (EIS) Relatively lowHigher than PANIReduced electronic conductivity and disordered structure impede charge transfer.
Specific Capacitance High (e.g., ~132 F/g)[10]Lower than PANIReduced conductivity and potentially slower ion diffusion would limit charge storage.
Solubility Poor in common solventsPotentially improvedBulky side groups can increase the distance between polymer chains, improving solvent interaction.
Electrochemical Stability ModeratePotentially enhancedSteric protection of the polymer backbone could reduce degradation pathways.[9]

Experimental Protocols: A Guide to Characterization

For researchers interested in exploring the properties of P3PEA, the following protocols for the synthesis and electrochemical characterization of PANI serve as a robust starting point.

Protocol 1: Electrochemical Synthesis of PANI Film

G cluster_workflow Electrochemical Polymerization Workflow prep_sol Prepare Electrolyte: 0.5 M Aniline in 1 M H2SO4 setup_cell Assemble 3-Electrode Cell: Working (e.g., Pt), Counter (Pt), Reference (SCE) prep_sol->setup_cell Step 1 run_cv Perform Cyclic Voltammetry: -0.2 to +1.0 V at 50 mV/s for 10-20 cycles setup_cell->run_cv Step 2 rinse_dry Rinse & Dry Film: Gently rinse with deionized water and dry. run_cv->rinse_dry Step 3

Caption: Workflow for electrochemical synthesis of PANI.

Methodology:

  • Electrolyte Preparation: Prepare a solution of 0.5 M aniline in 1.0 M sulfuric acid.

  • Electrochemical Cell Setup: Utilize a three-electrode system with a platinum (Pt) or glassy carbon electrode as the working electrode, a Pt wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution and perform cyclic voltammetry, typically sweeping the potential from -0.2 V to +1.0 V vs. SCE at a scan rate of 50 mV/s for 10-20 cycles. A green PANI film will be observed growing on the working electrode.

  • Post-Synthesis Treatment: After polymerization, gently rinse the PANI-coated electrode with deionized water to remove residual monomer and acid, followed by drying under a gentle stream of nitrogen.

Protocol 2: Electrochemical Characterization

G cluster_char_workflow Electrochemical Characterization Workflow prep_char_sol Prepare Monomer-Free Electrolyte: (e.g., 1 M H2SO4) setup_char_cell Assemble 3-Electrode Cell: with PANI-coated working electrode prep_char_sol->setup_char_cell Step 1 run_char_cv Cyclic Voltammetry: Characterize redox behavior and stability setup_char_cell->run_char_cv Step 2 run_eis Electrochemical Impedance Spectroscopy: Analyze charge transfer and ion diffusion run_char_cv->run_eis Step 3

Caption: Workflow for electrochemical characterization.

Methodology:

  • Cyclic Voltammetry (CV): Place the PANI-coated electrode in a monomer-free electrolyte (e.g., 1.0 M H2SO4) and run CV at various scan rates (e.g., 10-100 mV/s) to study the redox behavior and scan rate dependence. For stability testing, perform continuous cycling for an extended number of cycles (e.g., 1000 cycles) and monitor the change in peak currents.

  • Electrochemical Impedance Spectroscopy (EIS): In the same monomer-free electrolyte, apply a DC potential corresponding to the half-wave potential of a redox peak and superimpose a small AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz). The resulting Nyquist plot can be fitted to an equivalent circuit to extract parameters like charge transfer resistance.

Conclusion and Future Outlook

Polyaniline remains a benchmark conducting polymer with a rich and well-documented electrochemical profile. While its derivative, poly(3-phenylethynyl)aniline, is largely unexplored, a theoretical analysis based on the established effects of bulky substituents suggests a fascinating trade-off in properties. The introduction of the phenylethynyl group is hypothesized to decrease conductivity and specific capacitance due to steric hindrance, but may in turn enhance solubility and electrochemical stability.

This guide serves as a foundational document, providing the established electrochemical landscape of PANI and a scientifically reasoned projection for the properties of P3PEA. The provided experimental protocols offer a clear pathway for researchers to synthesize and characterize P3PEA, thereby filling a notable gap in the conducting polymer literature. The empirical validation of these hypothesized properties will be a crucial step in determining the potential of P3PEA for novel applications where a combination of redox activity, processability, and stability is paramount.

References

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  • I. Sapurina and J. Stejskal, "The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures," Polymer International, vol. 57, no. 12, pp. 1295-1325, 2008.
  • A. E. Özer, S. Öztürk, and E. A. G. Amr, "Electrochemical storage properties of polyaniline-, poly(N-methylaniline)-, and poly(N-ethylaniline)-coated pencil graphite electrodes," Journal of Solid State Electrochemistry, vol. 19, no. 1, pp. 239-250, 2015.
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A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 3-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Synthesis

In the realm of pharmaceutical research and development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural formality; it is the bedrock of reliable and reproducible downstream applications. This guide provides an in-depth, comparative analysis for confirming the purity of a synthesized batch of 3-(phenylethynyl)aniline against a certified reference standard. As a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals, the purity of this compound is paramount.[1]

This document eschews a rigid, templated approach. Instead, it offers a holistic, field-proven perspective, delving into the "why" behind the "how" of orthogonal analytical techniques. We will explore High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) – a powerful triad for purity assessment. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and defensible data, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[2][3][4]

The Analytical Triad: A Multi-faceted Approach to Purity Confirmation

A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and trustworthy purity profile. For this compound, a combination of HPLC, NMR, and MS is highly effective.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] It is a cornerstone for quantitative purity analysis, capable of detecting and quantifying even minor impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[6][7] It is invaluable for confirming the identity of the main component and for identifying and quantifying structurally related impurities.

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[6] It is a highly sensitive technique for confirming the identity of the target compound and detecting impurities with different molecular weights.

The logical workflow for this purity confirmation is as follows:

Caption: Overall workflow for the purity confirmation of synthesized this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

The primary objective of the HPLC analysis is to quantify the purity of the synthesized this compound by comparing its chromatogram to that of a certified reference standard. The method is designed to separate the target compound from potential impurities, including starting materials, by-products, and degradation products.

Experimental Protocol: A Self-Validating HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method is the standard for this type of analysis.[1] The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation of aromatic compounds like this compound.

Caption: Experimental workflow for HPLC analysis.

Step-by-Step Methodology:

  • Apparatus and Materials:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Data acquisition and processing software.

    • Analytical balance, volumetric flasks, pipettes.

    • Syringe filters (0.45 µm).

  • Reagents and Chemicals:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified).

    • Formic acid (or other suitable acidic modifier).[1]

  • Chromatographic Conditions:

    • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. The acidic modifier is crucial for ensuring good peak shape and reproducibility by protonating the aniline moiety.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is vital for consistent retention times.

    • Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength (λmax) of this compound, which is typically around 320 nm, to ensure maximum sensitivity.[10]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.[1]

    • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution, aiming for a similar concentration.[1]

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Interpretation and Comparison

The purity of the synthesized compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

ParameterReference StandardSynthesized Sample
Retention Time (min) 10.210.2
Peak Area (mAU*s) 15001485
Purity (%) >99.999.0
Impurity Peaks None detectedPeak 1: 1.0% (at 8.5 min)

The synthesized sample is considered pure if the retention time of the main peak matches that of the reference standard and the calculated purity is within the acceptable limits (typically ≥95% for research purposes).[11][12] The presence of additional peaks in the chromatogram of the synthesized sample indicates the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Profiling

NMR spectroscopy provides an orthogonal confirmation of both the identity and purity of the synthesized this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: Ensuring High-Resolution Spectra

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound and the reference standard in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).[10]

  • Instrumental Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution.[10]

Data Interpretation and Comparison

The ¹H NMR spectrum of the synthesized this compound should be compared to that of the reference standard.

Spectral FeatureReference StandardSynthesized Sample
Aromatic Protons (ppm) ~6.6-7.5 (m)~6.6-7.5 (m)
Vinylic Protons (ppm) ~7.0-7.2 (d, J ≈ 16 Hz)~7.0-7.2 (d, J ≈ 16 Hz)
Amine Protons (ppm) ~3.7 (br s)~3.7 (br s)
Impurity Signals None detectedMinor peaks at ~2.5 ppm

The key diagnostic signals for this compound in the ¹H NMR spectrum are the multiplets corresponding to the aromatic protons, the doublet for the vinylic protons with a large coupling constant (J ≈ 16 Hz) indicative of the trans configuration, and a broad singlet for the amine protons.[10] The presence of any additional signals in the spectrum of the synthesized sample that are not present in the reference standard spectrum indicates the presence of impurities.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of the synthesized this compound.

Experimental Protocol: Achieving Accurate Mass Measurement

Caption: Experimental workflow for Mass Spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound and the reference standard in a suitable solvent, such as methanol or acetonitrile.

  • Instrumental Analysis: Analyze the samples using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).[10]

Data Interpretation and Comparison

The molecular weight of this compound is 193.24 g/mol .[12][13]

ParameterReference StandardSynthesized Sample
Molecular Ion Peak (m/z) 194.09 [M+H]⁺194.09 [M+H]⁺
Other Significant Peaks None216.07 [M+Na]⁺

The mass spectrum of the synthesized sample should show a prominent molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]⁺ at m/z 194.09 for ESI). The fragmentation pattern should also be consistent with the structure of the compound.[10]

Conclusion: A Consolidated View of Purity

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-[(E)-2-Phenylethenyl]aniline - Benchchem.
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A Comparative Guide to Copolymers of Aniline and its Derivatives: Synthesis, Properties, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Polyaniline (PANI) stands as one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1] However, pristine PANI often suffers from poor processability, primarily due to its insolubility in common organic solvents, which limits its widespread application.[2][3] Copolymerization—the process of polymerizing aniline with one or more of its derivatives—presents a powerful and versatile strategy to overcome these limitations. By strategically incorporating substituted anilines into the polymer backbone, researchers can meticulously tailor the resulting copolymer's properties, including solubility, conductivity, thermal stability, and morphology, to meet the demands of advanced applications in electronics, sensing, and anti-corrosion coatings.[4][5]

This guide offers a comparative analysis of copolymers derived from aniline and its derivatives. We will explore how the nature and position of substituent groups on the comonomer ring influence the final properties of the material, supported by experimental data and detailed protocols for synthesis and characterization.

The Influence of Substituents on Copolymer Properties

The introduction of a substituent group onto the aniline monomer can dramatically alter the polymerization process and the final properties of the copolymer due to electronic and steric effects. These effects modulate the electron density of the aromatic ring and can physically hinder the planarity and packing of the polymer chains.[6]

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the aniline ring. This generally lowers the oxidation potential, making the monomer more reactive. However, the resulting copolymers often exhibit lower electrical conductivity compared to pristine PANI.[7] This is because EDGs can disrupt the conjugation along the polymer backbone, which is essential for charge transport.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring, making the monomer less reactive and sometimes hindering polymerization altogether.[8] Consequently, copolymers containing EWGs typically show significantly lower electrical conductivity.[7][9][10]

Steric Effects: Bulky substituents can create steric hindrance, which twists the polymer backbone and disrupts the π-conjugation. This reduces intermolecular interactions, which can lead to improved solubility but almost always results in decreased electrical conductivity.[2][6][11]

Comparative Performance Analysis

The true utility of copolymerization lies in achieving a balance between desired properties. The following sections compare key performance metrics across different classes of aniline-based copolymers.

The defining characteristic of polyaniline is its electrical conductivity upon doping. However, the incorporation of substituted anilines generally leads to a decrease in conductivity compared to the PANI homopolymer.[7][12]

  • Alkyl-Substituted Copolymers: Copolymers of aniline with o-toluidine (poly(aniline-co-o-toluidine)) demonstrate that as the proportion of the substituted monomer increases, the conductivity decreases.[12][13] This is a direct result of the steric hindrance from the methyl group disrupting chain planarity.

  • Alkoxy-Substituted Copolymers: These copolymers, such as poly(aniline-co-o-anisidine), show improved solubility but at the cost of conductivity.[2]

  • EWG-Substituted Copolymers: The presence of groups like -NO₂ or -Cl drastically reduces conductivity. For instance, copolymers of aniline and o-chloroaniline have lower conductivity due to the steric and electronic effects of the chlorine atom.[11] Copolymers with o-nitroaniline also exhibit lower conductivity than PANI.[9][10]

  • Self-Doped Copolymers: An important exception involves copolymers with sulfonic acid (-SO₃H) or phosphonic acid (-PO₃H) groups. These functional groups can act as internal dopants, leading to water-soluble copolymers that maintain reasonable conductivity.[3][14]

A primary motivation for copolymerization is to enhance the solubility of PANI. Pristine PANI is notoriously difficult to process because it is insoluble in most common solvents.[2][3]

  • Introducing almost any substituent group tends to increase solubility by disrupting the strong interchain interactions that make PANI intractable.[7][11]

  • Copolymers like poly(aniline-co-o-toluidine) and poly(aniline-co-o-anisidine) are soluble in solvents such as N-methyl pyrrolidinone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][12]

  • The improvement in solubility is often directly proportional to the concentration of the substituted comonomer in the copolymer. For example, as the content of o-chloroaniline increases in its copolymer with aniline, the solubility improves.[11]

  • Copolymers with functional groups capable of hydrogen bonding, such as poly(aniline-co-m-aminophenol), also show enhanced solubility.[15]

The thermal stability of copolymers is crucial for their application in devices that may operate at elevated temperatures. This is typically evaluated using thermogravimetric analysis (TGA).

  • Generally, the introduction of substituent groups can reduce the thermal stability of the resulting copolymer compared to PANI.[7]

  • However, some studies report that copolymers can exhibit enhanced thermal stability. For instance, copolymers of aniline and nitroaniline have been shown to be thermally more stable than PANI.[16]

  • The degradation of the polymer often occurs in multiple steps, including the loss of dopant molecules at lower temperatures (around 130-220°C) followed by the structural decomposition of the polymer backbone at higher temperatures (above 400-450°C).[7][9]

Data Summary: Property Comparison
Polymer/CopolymerComonomer DerivativeTypical Conductivity (S/cm)SolubilityThermal Stability
Polyaniline (PANI) None~1 - 10Insoluble in common solventsHigh
Poly(aniline-co-o-toluidine) o-Toluidine (-CH₃)~0.1 - 1Soluble in NMP, DMF, DMSO[12]Lower than PANI[13]
Poly(aniline-co-o-anisidine) o-Anisidine (-OCH₃)< 1Soluble in NMP, DMSO, THF[2]Comparable to PANI
Poly(aniline-co-o-nitroaniline) o-Nitroaniline (-NO₂)~10⁻⁵ - 10⁻⁸Improved over PANICan be higher than PANI[10][16]
Poly(aniline-co-m-aminophenol) m-Aminophenol (-OH)~10⁻⁶ - 2.3Improved over PANI[15][17]Lower than PANI[7]
Poly(aniline-co-o-chloroaniline) o-Chloroaniline (-Cl)< 10⁻²Soluble in NMP, DMSO, DMF[11]Lower than PANI

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental procedures are critical. Here, we provide detailed protocols for the synthesis of a representative copolymer and for the characterization of its electrical conductivity.

Protocol 1: Chemical Oxidative Synthesis of Poly(aniline-co-o-toluidine)

This protocol describes a common method for synthesizing a copolymer of aniline and o-toluidine. The rationale for adding the oxidant dropwise is to control the exothermic reaction and ensure a more uniform polymer chain growth.[18][19]

Materials:

  • Aniline (distilled before use)

  • o-Toluidine (distilled before use)

  • Ammonium persulfate (APS), (NH₄)₂S₂O₈

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Ammonia solution, 1 M

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a 250 mL flask, prepare the monomer solution by dissolving an equimolar mixture of aniline (e.g., 0.05 mol) and o-toluidine (0.05 mol) in 100 mL of 1 M HCl.[12][20] Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant, ammonium persulfate (APS), in 50 mL of 1 M HCl. A 1:1 molar ratio of total monomer to oxidant is typically used. Cool this solution to 0-5°C.

  • Polymerization: Add the chilled APS solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture will gradually change color, eventually turning into a dark green precipitate, indicating the formation of the doped copolymer.[21]

  • Reaction Completion: Allow the reaction to proceed for 2-4 hours at 0-5°C to ensure maximum polymerization.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate repeatedly with 1 M HCl to remove any unreacted monomers and oligomers.

    • Subsequently, wash with methanol until the filtrate becomes colorless.

  • Drying: Dry the resulting dark green powder (the emeraldine salt form of the copolymer) in a vacuum oven at 60°C for 24 hours.

  • (Optional) Conversion to Base Form: To obtain the non-conductive emeraldine base form, the powder can be de-doped by stirring it in a 1 M ammonia solution for 2-4 hours, followed by filtration, washing with deionized water, and drying.

Protocol 2: Electrical Conductivity Measurement using the Four-Point Probe Method

The four-point probe method is a standard technique for measuring the sheet resistance of thin films and pressed pellets of conducting materials.[22] Its primary advantage is the elimination of contact resistance from the measurement, which can be a significant source of error in simpler two-point probe setups.[23][24]

Equipment:

  • Four-point probe station

  • Source measure unit (SMU) or a separate current source and voltmeter

  • Pellet press

Procedure:

  • Sample Preparation:

    • Take a small amount of the dried copolymer powder (emeraldine salt form).

    • Use a pellet press to compress the powder into a thin, circular pellet of uniform thickness. Record the thickness (t) and diameter of the pellet.

  • Setup:

    • Place the pellet on the stage of the four-point probe station.

    • Gently lower the four collinear probes onto the surface of the pellet, ensuring all four probes make good contact.

  • Measurement:

    • Apply a constant DC current (I) through the two outer probes.

    • Measure the voltage difference (V) across the two inner probes.[25]

    • Perform measurements at several different locations on the pellet to check for uniformity and calculate an average value.

  • Calculation:

    • The sheet resistance (Rₛ) is calculated using the formula: Rₛ = C * (V / I) where C is a geometric correction factor. For a thin, circular pellet with the probe centered, C is approximately 4.532.

    • The bulk conductivity (σ) is then calculated from the sheet resistance and the pellet thickness (t): σ = 1 / (Rₛ * t)

Visualizations

Copolymerization Workflow

The following diagram outlines the key steps involved from synthesis to characterization of aniline-based copolymers.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Prep 1. Monomer Solution (Aniline + Derivative in HCl) Oxidant_Prep 2. Oxidant Solution (APS in HCl) Polymerization 3. Dropwise Addition & Polymerization (0-5°C) Oxidant_Prep->Polymerization Filtration 4. Vacuum Filtration Polymerization->Filtration Washing 5. Washing (HCl, Methanol) Filtration->Washing Drying 6. Vacuum Drying Washing->Drying Pellet 7. Pellet Pressing Drying->Pellet Spectroscopy Spectroscopy (FTIR, UV-Vis) Drying->Spectroscopy Thermal Thermal Analysis (TGA) Drying->Thermal Conductivity 8. Four-Point Probe Conductivity Measurement Pellet->Conductivity

Caption: Experimental workflow for synthesis and characterization.

Generalized Copolymerization Reaction

This diagram illustrates the chemical oxidative copolymerization of aniline (monomer A) with a substituted aniline derivative (monomer B).

Caption: Generalized reaction scheme for copolymerization.

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A Comparative Guide to the Crosslinking Efficiency of 3-(Phenylethynyl)aniline for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working at the forefront of materials science, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the ultimate performance of a polymer system. This guide provides an in-depth technical assessment of 3-(phenylethynyl)aniline (PEA), a reactive monomer increasingly utilized to impart exceptional thermal and mechanical properties to high-performance polymers, particularly polyimides. We will objectively compare the crosslinking performance of PEA with alternative crosslinking strategies, supported by experimental data and detailed analytical protocols.

The Significance of this compound in Advanced Polymer Systems

This compound is a bifunctional molecule featuring a reactive primary amine and a thermally crosslinkable phenylethynyl group.[1][2] This unique structure allows for its incorporation into a polymer backbone, most commonly through the amine functionality to form polyimides, while the phenylethynyl moiety serves as a latent crosslinking site. The primary advantage of employing PEA and other phenylethynyl-terminated oligomers lies in the production of thermosetting polymers with a wide processing window and exceptional post-cure performance.[3]

The thermal crosslinking of the phenylethynyl groups proceeds without the evolution of volatile byproducts, a crucial factor in the fabrication of void-free composites and adhesive bonds.[4] Upon curing at elevated temperatures, typically between 350°C and 450°C, a complex series of reactions including chain extension, branching, and cyclization occurs, leading to a highly crosslinked, robust network structure.[3][4] This network imparts significant improvements in the glass transition temperature (Tg), solvent resistance, and thermo-oxidative stability of the final polymer.[5][6]

The Crosslinking Mechanism: A Deeper Dive

The thermal curing of phenylethynyl groups is a radical-mediated process. At high temperatures, the ethynyl bond undergoes homolytic cleavage to generate reactive radical species. These radicals then initiate a cascade of addition polymerization reactions with other phenylethynyl groups, leading to the formation of a complex, highly aromatic, and rigid crosslinked network.[7] The exact structure of the final crosslinked network is complex and can involve the formation of polyene segments, substituted benzenes, and other fused aromatic structures.

Caption: Thermal crosslinking mechanism of this compound.

Assessing Crosslinking Efficiency: A Multi-faceted Approach

To rigorously evaluate the crosslinking efficiency of PEA and compare it to other systems, a combination of analytical techniques is employed. Each method provides a unique insight into the curing process and the properties of the resulting crosslinked polymer.

Caption: Experimental workflow for assessing the crosslinking efficiency of PEA.

Differential Scanning Calorimetry (DSC) for Degree of Cure and Tg Determination

DSC is a cornerstone technique for monitoring the curing process. It measures the heat flow into or out of a sample as a function of temperature or time. The exothermic peak observed during a temperature ramp corresponds to the crosslinking reaction. By integrating this peak, the total heat of reaction (ΔH_total) can be determined. For a partially cured sample, the residual heat of reaction (ΔH_residual) can be measured. The degree of cure can then be calculated as:

Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100 [8]

Furthermore, DSC is used to determine the glass transition temperature (Tg), a critical indicator of the polymer's thermal performance. An increase in Tg post-curing signifies the formation of a more rigid, crosslinked network.[5][6]

Experimental Protocol: DSC Analysis of PEA-crosslinked Polyimide

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured PEA-functionalized polyimide into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Dynamic Scan (for ΔH_total):

    • Equilibrate the sample at a temperature well below the onset of the curing exotherm (e.g., 50°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the completion of the exotherm (e.g., 450°C).[9]

    • Record the heat flow as a function of temperature.

  • Isothermal Curing and Residual Scan (for Degree of Cure):

    • Heat a fresh sample to the desired curing temperature and hold for a specified time.

    • Cool the sample back to the starting temperature.

    • Perform a second dynamic scan as in step 3 to measure the residual exotherm (ΔH_residual).

  • Tg Determination:

    • For both uncured and cured samples, perform a heat-cool-heat cycle. The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

  • Data Analysis: Integrate the exothermic peak(s) to determine the heat of reaction. Calculate the degree of cure using the formula above. Determine the Tg from the inflection point of the transition in the heat flow curve.[8][10]

Rheological Analysis for Gel Time and Crosslink Density

Rheology, the study of the flow of matter, provides invaluable information on the viscoelastic properties of the polymer as it transitions from a liquid to a solid during curing. Dynamic oscillatory rheometry is particularly useful.[11]

  • Gel Time: The gel point is the instant at which the polymer network begins to form throughout the sample. It is often approximated by the crossover point of the storage modulus (G') and the loss modulus (G'').[11] A more precise determination can be made by identifying the point where the loss tangent (tan δ) becomes independent of frequency.

  • Crosslink Density: For a fully cured thermoset, the storage modulus (G') in the rubbery plateau region (at a temperature significantly above Tg) is directly proportional to the crosslink density.[3] This allows for a quantitative assessment of the network formation.

Experimental Protocol: Rheological Measurement of Gel Time

  • Sample Preparation: Place a small amount of the uncured PEA-functionalized polymer onto the lower plate of a parallel-plate rheometer preheated to the desired isothermal curing temperature.

  • Instrument Setup: Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.

  • Time Sweep Measurement:

    • Apply a small-amplitude sinusoidal strain at a constant frequency (e.g., 1 Hz) to ensure the measurement is within the linear viscoelastic region.[12]

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • Data Analysis: Determine the gel time from the G'/G'' crossover point.[2][12][13]

Soxhlet Extraction for Gel Content Determination

Soxhlet extraction is a classic and reliable method for determining the insoluble fraction (gel content) of a crosslinked polymer.[14] The cured polymer is exposed to a suitable solvent, which dissolves the uncrosslinked or soluble portions. The remaining insoluble mass is a direct measure of the extent of network formation.

Experimental Protocol: Soxhlet Extraction of Cured Polyimide

  • Sample Preparation: Accurately weigh a sample of the cured PEA-crosslinked polyimide (W_initial). Place the sample in a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet extractor with a round-bottom flask containing a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or chloroform for polyimides) and a condenser.[15][16]

  • Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for a set period (e.g., 24 hours), ensuring continuous cycling of the solvent over the sample.[4][17]

  • Drying: After extraction, carefully remove the thimble and dry the insoluble polymer sample in a vacuum oven until a constant weight is achieved (W_final).

  • Calculation: Calculate the gel content as follows: Gel Content (%) = (W_final / W_initial) x 100 [14]

Comparative Performance of this compound

The true measure of a crosslinker's efficiency is its performance relative to other available technologies. Here, we compare PEA-based systems with those utilizing other common crosslinking agents for high-performance polymers, such as maleimides.

Performance MetricThis compound (PEA)Maleimide-based CrosslinkersKey Insights & Causality
Curing Temperature High (typically 380-420°C)[3]Lower (varies, can be < 200°C for some systems)The high curing temperature of PEA provides a wide processing window, allowing for complex part fabrication before the onset of crosslinking. Maleimide cure temperatures can be tailored but are generally lower.
Processing Window Wide[3]Variable, can be narrowerThe difference between the glass transition temperature of the uncured oligomer and the onset of the curing exotherm defines the processing window. PEA's high cure temperature is advantageous here.
Reaction Byproducts None (addition polymerization)[4]None (typically addition reactions)Both are advantageous for creating void-free composites as no volatiles are released during cure.
Crosslink Density High, leads to high Tg and modulusHigh, dependent on formulationBoth can achieve high crosslink densities, leading to significant improvements in thermomechanical properties.[5][6]
Thermal Stability of Cured Polymer ExcellentGood to ExcellentThe highly aromatic network formed from PEA crosslinking contributes to exceptional thermal and oxidative stability.[3]
Solvent Resistance Excellent[3]Good to Excellent[9]The high degree of crosslinking in both systems results in materials that are largely insoluble in common organic solvents.
Reaction Kinetics Slower, less sensitive to radical initiationFaster, can be more sensitive to radical initiationMaleimide thermosetting reactions can be more sensitive to radical initiation compared to phenylethynyl systems.[18][19][20]

Conclusion: Selecting the Optimal Crosslinking Strategy

This compound stands out as a highly effective crosslinking agent for the development of high-performance thermosetting polymers. Its key advantages lie in the wide processing window afforded by its high curing temperature and the excellent thermal and mechanical properties of the resulting crosslinked network. The absence of volatile byproducts during cure is a significant benefit for applications in aerospace and microelectronics.

While other crosslinkers like maleimides offer the advantage of lower curing temperatures, the choice ultimately depends on the specific processing requirements and desired end-use performance of the material. For applications demanding the utmost in thermal stability and a generous processing window for complex manufacturing processes, this compound presents a compelling and field-proven solution. The analytical methodologies detailed in this guide provide a robust framework for quantifying the crosslinking efficiency and validating the performance of PEA-functionalized polymer systems.

References

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  • ResearchGate. Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. 2025.

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  • NIH. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship.

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Benchmarking the performance of 3-(phenylethynyl)aniline in specific applications

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Performance of 3-(Phenylethynyl)aniline in Advanced Applications

Welcome to a comprehensive technical guide on this compound, a versatile molecular building block finding utility across multiple high-technology sectors. This document moves beyond simple data sheets to provide an in-depth comparison of its performance in key applications, supported by experimental data and protocols. Our goal is to equip researchers, chemists, and drug development professionals with the critical insights needed to effectively leverage this compound in their work.

Introduction: The Unique Molecular Architecture of this compound

This compound (CAS No: 51624-44-3) is an organic compound featuring a rigid, electron-rich phenylethynyl group and a nucleophilic aniline moiety.[1] This unique combination of a reactive amine and a thermally polymerizable alkyne group on a stable aromatic framework makes it an exceptionally valuable intermediate in materials science and medicinal chemistry. This guide will benchmark its performance in three primary domains: high-temperature polyimides, as a scaffold in drug discovery, and as a precursor for organic electronic materials.

Part 1: A Superior End-Capper for High-Performance Polyimides

The aerospace and microelectronics industries demand polymers with exceptional thermal stability and processability. Polyimides are a key class of such materials, but their processing can be challenging. This compound has emerged as a superior reactive end-capper for polyimide oligomers, offering significant advantages over other acetylene-based alternatives.

Causality of Performance: The Curing Mechanism

The terminal phenylethynyl group on this compound undergoes a thermally induced cross-linking reaction at elevated temperatures. Unlike simpler acetylene end-caps, this process occurs at a higher temperature range, which is crucial for manufacturing. This higher curing temperature widens the "processing window"—the temperature range where the polymer is molten and can be shaped before it solidifies into an infusible, cross-linked network.[2][3] This allows for better melt flow and the production of void-free composite parts.

Comparative Performance Data

Polyimides end-capped with this compound demonstrate a marked improvement in key thermal and mechanical properties when compared to traditional acetylene-endcapped systems.

Property3-Phenylethynyl Aniline End-CapStandard Acetylene End-CapRationale for Superior Performance
Curing Temperature 380 - 420°C[2][3]Lower, typically < 350°CThe steric hindrance and electronic effects of the phenyl group increase the activation energy for polymerization.
Processing Window Wider[2][3]NarrowerThe higher curing temperature provides a larger temperature range for melt processing before cross-linking begins.
Thermal Stability Excellent, stable at ~370°C (700°F) in air for over 100 hours[3]Generally lowerThe resulting highly cross-linked aromatic network is inherently more resistant to thermal degradation.
Glass Transition Temp. (Tg) Comparable to high MW linear analogs[3]VariesThe cross-linked network maintains a high Tg, ensuring dimensional stability at elevated temperatures.
Solvent Resistance Good after curing[3]Good after curingThe dense, cross-linked structure prevents solvent ingress.
Experimental Workflow: Synthesis of a 3-PEA End-Capped Polyimide

The following diagram illustrates a typical "one-pot" synthesis for producing soluble, this compound functionalized polyimides.

G cluster_synthesis One-Pot Solution Imidization cluster_processing Thermal Curing reactants Reactants: Dianhydride Ester-Acid Aromatic Diamine This compound reaction Reaction Vessel Heat to ~180°C reactants->reaction solvent Solvent System: N-Methyl-2-pyrrolidone (NMP) o-Dichlorobenzene (azeotroping agent) solvent->reaction azeotrope Azeotropic removal of H2O reaction->azeotrope Imidization product Soluble Imide Oligomer (End-capped) azeotrope->product melt Melt Processing (Compression Molding) product->melt cure Curing Cycle Heat to 380-420°C melt->cure final Cross-linked High-Performance Polyimide cure->final

Caption: Workflow for synthesis and curing of 3-PEA polyimides.

Protocol: Synthesis of a this compound End-Capped Polyimide[2][3]
  • Reactant Preparation: In a reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the ester-acid of a dianhydride (e.g., pyromellitic dianhydride) and an aromatic diamine in N-methyl-2-pyrrolidone (NMP).

  • End-Capper Addition: Add a stoichiometric amount of this compound to control the molecular weight of the resulting oligomer.

  • Solvent Addition: Add o-dichlorobenzene as an azeotroping agent.

  • Imidization: Heat the reaction mixture to approximately 180-200°C. Water produced during the imidization reaction is removed azeotropically with the o-dichlorobenzene. The reaction is monitored until the theoretical amount of water is collected.

  • Isolation: Precipitate the resulting soluble polyimide oligomer by pouring the cooled reaction solution into a non-solvent like methanol.

  • Purification: Filter, wash the polymer with methanol, and dry under vacuum.

  • Characterization: Confirm the structure and molecular weight using FTIR, NMR, and Gel Permeation Chromatography (GPC).

  • Curing: The purified oligomer powder is then melt-processed (e.g., compression molded) and cured by heating to 380-420°C to form the final cross-linked, insoluble, and infusible component.

Part 2: A Versatile Scaffold for Medicinal Chemistry

The aniline and phenylethynyl groups are privileged structures in drug discovery. This compound combines these, offering a rigid and synthetically tractable scaffold for developing novel therapeutic agents.

Rationale for Use in Drug Discovery

The core structure of this compound is analogous to other bioactive molecules like stilbenes (e.g., resveratrol) and provides a foundation for creating libraries of new compounds.[4]

  • Aniline Moiety: Acts as a key hydrogen bond donor/acceptor or as a handle for further chemical modification (e.g., amidation, sulfonylation).[4]

  • Phenylethynyl Group: Provides a rigid linker to orient substituents into specific binding pockets of target proteins, such as kinases. This group can also engage in π-stacking interactions.

However, it is critical to note that aniline-containing drugs can sometimes be metabolized by the liver into toxic intermediates.[5] Therefore, while this compound is a promising starting point, metabolic stability studies are a crucial part of the development process for any derived compounds.

Comparative Scaffolds in Kinase Inhibitor Design
Scaffold FeatureThis compoundCommon Kinase Inhibitor Scaffolds (e.g., Pyrimidine, Indole)Analysis
Synthetic Accessibility Readily availableWidely availableProvides a unique and less explored chemical space.
Rigidity High (due to alkyne)VariesThe rigid alkyne linker can reduce the entropic penalty upon binding, potentially increasing potency.
Key Interactions H-bond (NH2), π-stackingH-bond (heteroatoms), hydrophobic interactionsOffers a versatile set of non-covalent interactions for protein binding.
Vector for Elaboration Amine and phenyl ringsVarious positions on heterocyclic ringsProvides multiple points for chemical diversification to optimize potency and selectivity.
Conceptual Workflow: Scaffold-Based Drug Design

The diagram below illustrates how this compound can be used as a foundational structure for designing kinase inhibitors.

G cluster_mods Chemical Diversification (R-groups) scaffold This compound Core Scaffold r1 R1 Group (targets selectivity pocket) scaffold->r1 Synthetic Modification r2 R2 Group (targets solvent front) scaffold->r2 Synthetic Modification r3 R3 Group (modifies aniline pKa) scaffold->r3 Synthetic Modification inhibitor Potent & Selective Kinase Inhibitor r1->inhibitor r2->inhibitor r3->inhibitor target Kinase ATP Binding Pocket inhibitor->target Binds to

Caption: Using 3-PEA as a scaffold for kinase inhibitor design.

Protocol: General Kinase Inhibition Assay

While specific data for this compound is not available, any derivative designed as a kinase inhibitor would be evaluated using a protocol similar to the one below.[4]

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a solution of the kinase's substrate (e.g., a specific peptide), and an ATP solution.

  • Compound Dilution: Create a serial dilution of the test compound (the 3-phenylethynyl)aniline derivative) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. Allow to incubate for 10-15 minutes.

  • Initiation: Start the kinase reaction by adding the substrate and ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use a luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction (with DMSO but no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Part 3: A Precursor for Organic Electronic Materials

The conjugated system of this compound makes its constituent parts—the aniline and phenylethynyl units—valuable in the construction of organic electronic materials, such as those used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[6][7]

Performance Analysis in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes absorb light and inject electrons into a semiconductor (typically TiO₂). The structure of the dye is critical. The phenylethynyl unit is particularly effective as a π-bridge, connecting an electron donor part of the dye to an electron acceptor/anchoring group.

Comparative Performance of π-Bridges in DSSC Dyes

Experimental studies on coumarin-based dyes have shown that a phenylethynyl π-bridge leads to superior device performance compared to a styryl (vinylene) bridge.[8]

π-Bridge TypePower Conversion Efficiency (PCE)HOMO Energy LevelKey Performance Insight
Phenylethynyl ~45% higher than styryl analog[8]LoweredThe alkyne bridge extends conjugation and lowers the HOMO energy level. This improves the driving force for dye regeneration by the electrolyte, reducing recombination and enhancing overall efficiency.[8]
Styryl (Vinyl) LowerHigherWhile also a good conjugating linker, it is less effective at tuning the dye's electronic properties for optimal performance in a DSSC.
Protocol: Fabrication and Testing of a Dye-Sensitized Solar Cell (DSSC)
  • Electrode Preparation: A transparent conducting oxide (TCO) glass slide is coated with a paste of TiO₂ nanoparticles and sintered at high temperature to create a porous, high-surface-area film.

  • Dye Sensitization: The TiO₂-coated electrode is immersed in a solution of the organic dye (e.g., one containing a phenylethynyl moiety) for several hours, allowing the dye molecules to anchor to the TiO₂ surface.

  • Cell Assembly: A second TCO glass slide, coated with a platinum catalyst, is used as the counter-electrode. The two electrodes are sealed together, leaving a small gap.

  • Electrolyte Injection: An electrolyte solution (typically containing an iodide/triiodide redox couple) is injected into the gap between the electrodes. The cell is then sealed.

  • Performance Testing: The completed cell is placed in a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The current-voltage (I-V) curve is measured to determine the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[9]

Conceptual Diagram: Structure of a Dye-Sensitized Solar Cell

Caption: Electron and charge transfer processes in a DSSC.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block whose performance can be benchmarked across several advanced applications. In polyimides, its key advantage is the ability to raise the curing temperature, thereby widening the processing window for high-temperature composites[2][3]. In medicinal chemistry, it offers a rigid, synthetically versatile scaffold for the development of targeted therapeutics, though metabolic properties must be carefully evaluated[4][5]. Finally, the electronic and structural characteristics of its constituent moieties make it a valuable precursor for components in organic electronics, where the phenylethynyl group has been shown to enhance the performance of dye-sensitized solar cells[8]. Future research will likely uncover further applications for this adaptable molecule and its derivatives.

References

  • Meyer, G. W., et al. (1993). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. MRS Online Proceedings Library (OPL), 305, 3. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. [Link]

  • Royal Society of Chemistry. (2021). Enhanced indoor photovoltaic efficiency of 40% in dye-sensitized solar cells using cocktail starburst triphenylamine dyes and dual-species copper electrolyte. Journal of Materials Chemistry A. [Link]

  • Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • Universidade NOVA de Lisboa. (2018). Styryl and phenylethynyl based coumarin chromophores for dye sensitized solar cells. Journal of Photochemistry and Photobiology A: Chemistry, 353, 564-569. [Link]

  • Heliyon. (2022). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 3-(Phenylethynyl)aniline, a compound that, like other aromatic amines, requires careful handling due to its potential hazards.

Understanding the Hazard Profile of this compound

While specific toxicological data for this compound is limited, its structure as a substituted aniline suggests a similar hazard profile to other aromatic amines. Aniline and its derivatives are generally classified as:

  • Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin and Eye Irritant: Can cause serious eye damage and skin irritation.[2][3]

  • Potential Carcinogen and Mutagen: Suspected of causing genetic defects and cancer.[4]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure that all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The following PPE is mandatory:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield if there is a risk of splashing.
Hand Protection Chemically resistant gloves. While nitrile gloves may be suitable for short-term use, it is best to consult the glove manufacturer's compatibility chart. Change gloves immediately if contaminated.[5]
Body Protection A full-length laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, a chemically resistant apron should be considered.

An easily accessible safety shower and eyewash station are essential in the work area.[5]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic and compliant workflow. The overarching principle is to collect, segregate, and label the waste for collection by a licensed hazardous waste disposal service.[2][3]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, leak-proof container that is compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. The container should have a secure, tight-fitting lid.

  • Collect Waste:

    • Neat (Undiluted) Compound: Carefully transfer any unused or waste this compound into the designated waste container.

    • Contaminated Solids: Items such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag or container.[6]

    • Solutions: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance step. The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE "

  • Chemical Name: "this compound" (avoiding abbreviations or formulas)

  • CAS Number: 51624-44-3

  • Hazard Identification: "Toxic," "Irritant," "Potential Carcinogen," "Marine Pollutant"

  • Principal Investigator/Laboratory Contact Information

Step 3: Storage of Hazardous Waste

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.[6]

  • Segregated from incompatible materials such as strong oxidizing agents and acids.[6][7]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a small spill of this compound that you are trained to handle:

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: Including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbent material into a sealable container. Label it as hazardous waste as described in Step 2.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as contaminated solid waste.

For large spills, evacuate the area and contact your institution's emergency response team.[5]

Scientific Rationale Behind the Procedures

The stringent disposal procedures for this compound are rooted in the well-documented hazards of the aromatic amine functional group.

  • Toxicity and Carcinogenicity: Aromatic amines can be absorbed through the skin and are known to cause systemic toxicity.[5] Their potential to cause genetic mutations and cancer necessitates that they are not released into the environment.

  • Environmental Persistence and Ecotoxicity: Many aromatic compounds are not readily biodegradable and can persist in the environment. Their high toxicity to aquatic organisms can disrupt ecosystems.[4] Prohibiting drain disposal is a critical measure to prevent this.[2]

  • Chemical Incompatibility: Aromatic amines are basic and can react exothermically with acids. They can also react with oxidizing agents, creating potentially hazardous conditions. Proper segregation of waste prevents these dangerous reactions.[6][7]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

Visual Workflow for Disposal

G cluster_container Container Management cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood container_select Select Compatible Container prep_hood->container_select collect_neat Collect Neat Compound container_label Label as Hazardous Waste collect_neat->container_label collect_solids Collect Contaminated Solids collect_solids->container_label collect_solutions Collect Solutions collect_solutions->container_label container_select->collect_neat container_select->collect_solids container_select->collect_solutions container_seal Securely Seal Container container_label->container_seal storage_saa Store in Satellite Accumulation Area container_seal->storage_saa storage_segregate Segregate from Incompatibles storage_saa->storage_segregate disposal_contact Contact EHS/Waste Vendor storage_segregate->disposal_contact disposal_pickup Arrange for Pickup disposal_contact->disposal_pickup

Sources

A Senior Application Scientist's Guide to Handling 3-(Phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3-(Phenylethynyl)aniline (CAS No: 51624-44-3), a bifunctional molecule incorporating both an aniline and a phenylethynyl group, presents a unique set of handling challenges.[1][2][3] This guide provides a comprehensive framework for its safe use, moving beyond a simple checklist to instill a culture of safety through procedural excellence and scientific rationale.

Our approach is governed by the core principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to minimize exposure to hazardous chemicals.[4][5][6] This document serves as a specialized component of that plan, tailored to the specific risks associated with this compound.

Hazard Assessment: Understanding the "Why"

While comprehensive toxicological data for this compound itself is limited, its structural components—an aromatic amine (aniline) and an alkyne—provide a strong basis for a conservative hazard assessment. Aniline and its derivatives are well-documented for their toxicity.[7][8][9]

  • Primary Routes of Exposure: Inhalation, skin absorption, and ingestion.[9]

  • Health Hazards: Based on analogous aniline compounds, this compound should be treated as toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is critical to assume it may cause serious eye damage, skin sensitization (allergic reactions), and potential long-term systemic effects, including damage to organs through prolonged or repeated exposure.[7][8] Furthermore, many aniline derivatives are suspected of causing genetic defects and cancer.[7][8]

This assessment dictates that all handling procedures must be designed to eliminate or drastically minimize the possibility of direct contact and aerosol generation.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a matter of convenience but a critical control measure dictated by the hazard assessment. Where engineering controls like fume hoods are the first line of defense, PPE is the last and most personal barrier.[10][11]

PPE CategorySpecificationRationale and Field Insight
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles for splash-prone procedures.[12][13]Protects against splashes and potential unknown exothermic reactions.[2] A face shield offers a broader barrier, protecting the entire face from splashes during transfers of larger quantities or vigorous reactions.[13]
Hand Protection Chemically resistant gloves. Nitrile is NOT recommended for prolonged contact with anilines. [14] Use Butyl, Neoprene, or Viton gloves.[14] Always double-glove.Aniline and its derivatives can be readily absorbed through the skin. Nitrile gloves offer poor resistance to aniline.[14] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Always check the manufacturer's glove compatibility chart for specific breakthrough times.[12]
Body Protection Flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned.[12] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12][15]A standard polyester/cotton lab coat can melt and fuse to the skin in a fire. Given that many organic compounds are flammable, a flame-resistant coat is a prudent investment. Fully enclosed shoes and long pants protect against spills and splashes.[12]
Respiratory Protection Not typically required when all work is conducted within a certified chemical fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][16]The primary engineering control is the fume hood. Respirators are a secondary control measure for non-routine events. Use requires enrollment in a respiratory protection program with medical clearance and fit-testing.[6][12]
Operational Workflow: A Self-Validating System

The following workflow is designed to ensure safety at every stage of handling this compound. It integrates pre-emptive checks and post-use procedures to create a closed-loop system that validates its own safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C 3. Assemble & Inspect All Glassware B->C D 4. Designate Waste Containers (Solid & Liquid) C->D E 5. Transfer Chemical Inside Fume Hood D->E Proceed to Handling F 6. Weigh Solid (Use Tare Method) E->F G 7. Perform Reaction (Maintain Containment) F->G H 8. Quench Reaction & Neutralize Hazards G->H Proceed to Cleanup I 9. Segregate Waste (Solid/Liquid) H->I J 10. Decontaminate Surfaces & Glassware I->J K 11. Doff PPE in Order (Outer Gloves First) J->K L 12. Wash Hands Thoroughly K->L

A logical workflow for the safe handling of hazardous chemicals.
Step-by-Step Handling Protocol

I. Preparation (Inside the Laboratory, Outside the Fume Hood)

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

  • Gather Materials: Assemble all necessary equipment (glassware, stir bars, spatulas) and reagents. Ensure a designated hazardous waste container is ready.[14]

  • Don PPE: Before approaching the chemical storage area, don all required PPE as outlined in the table above.

II. Handling (Strictly Inside a Chemical Fume Hood)

  • Chemical Retrieval: Retrieve the container of this compound and place it securely in the fume hood.

  • Weighing and Transfer:

    • Place a weigh boat on the balance and tare it.

    • Carefully transfer the desired amount of the solid chemical to the weigh boat using a clean spatula. Avoid creating dust.

    • Transfer the chemical from the weigh boat into the reaction vessel.

    • Immediately cap the stock container.

  • Reaction Setup: Proceed with the experimental setup, ensuring all vessels are clamped securely.

III. Decontamination and Disposal

  • Work Area Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels in the solid hazardous waste container.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent, collecting the rinsate in the liquid hazardous waste container. Then, wash the glassware according to standard laboratory procedures.

  • Waste Management:

    • All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.

    • Unused or excess chemical and solvent rinsate must be collected in a sealed, properly labeled hazardous liquid waste container.[14] Do not dispose of this chemical down the drain.[14]

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the solid waste container.

    • Remove your lab coat and hang it in the designated area.

    • Remove your face shield and/or goggles.

    • Remove the inner pair of gloves and dispose of them.

  • Final Step: Wash hands thoroughly with soap and water.[9]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE (including a respirator if necessary) and absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the material in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[17]

By adhering to these scientifically-grounded procedures, you build a framework of safety that protects not only yourself but your colleagues and the integrity of your research.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Essential Chemical PPE. Trimaco. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Princeton University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-[(Z)-2-phenylethenyl]aniline. PubChem. [Link]

  • Aniline. Washington State University. [Link]

  • Aniline. Rutgers University. [Link]

  • Aniline and its salts - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.